alpha-D-glucose-13C2-1
Description
See also: D-Glucose (subclass of).
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i5+1,6+1 |
Clé InChI |
WQZGKKKJIJFFOK-IMIAXGQVSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([13C@H]([13C@H](O1)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to α-D-Glucose-1,2-¹³C₂
Introduction
This technical guide provides a comprehensive overview of alpha-D-glucose-1,2-¹³C₂ (α-D-glucose-1,2-¹³C₂), a stable isotope-labeled glucose analog. It is a powerful tool in metabolic research, enabling precise tracing of glucose metabolism through various biochemical pathways. In this molecule, the carbon atoms at the C1 and C2 positions are replaced with the heavy isotope, Carbon-13 (¹³C).[1][2] This labeling allows researchers to track the fate of these specific carbon atoms as they are processed through central carbon metabolism, providing quantitative insights into the activity of pathways such as glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[2][3]
The use of stable isotope tracers like α-D-glucose-1,2-¹³C₂ has become indispensable for metabolic flux analysis (MFA) and for understanding the metabolic reprogramming that occurs in various physiological and pathological states, including cancer and diabetes.[3][4] This guide will detail its chemical properties, core applications, experimental protocols, and data analysis techniques, serving as a critical resource for professionals in life sciences and drug development.
Core Concepts and Applications
α-D-glucose-1,2-¹³C₂ is an endogenous metabolite that serves as a tracer for metabolic pathways.[5] Its primary application is in stable isotope tracing studies, which are designed to elucidate the intricate network of metabolic reactions within a cell or organism.[3] By introducing the ¹³C-labeled glucose and analyzing its downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates (fluxes) of metabolic reactions.[3][4]
Core Applications Include:
-
Metabolic Flux Analysis (MFA): Quantifying the dynamic rates of metabolic reactions to understand the activity and regulation of metabolic networks.[2][3][6]
-
Pathway Elucidation: Identifying and confirming the activity of central carbon metabolism pathways. The specific labeling at C1 and C2 is particularly valuable for differentiating the relative contributions of glycolysis and the Pentose Phosphate Pathway (PPP).[2]
-
Biomarker Discovery: Studying metabolic alterations in disease models, such as pancreatic tumors, to identify potential diagnostic or therapeutic targets.[7][8]
-
Drug Development: Assessing the mechanism of action of drugs that target metabolic pathways.
-
Internal Standard: Serving as an internal standard for the quantitative analysis of unlabeled glucose via NMR, GC-MS, or LC-MS.[5][9]
Chemical and Physical Properties
α-D-glucose-1,2-¹³C₂ is a white, crystalline powder that is soluble in water.[7][10] It is a non-radioactive, stable isotope-labeled compound, making it safe for handling in standard laboratory settings.
| Property | Value | Reference(s) |
| Synonyms | D-Glucose-1,2-¹³C₂, Dextrose-1,2-¹³C₂, α-D-(1,2-¹³C₂)-glucopyranose | [1][7][11] |
| Molecular Formula | ¹³C₂C₄H₁₂O₆ | [7] |
| Molecular Weight | 182.14 g/mol | [1][7] |
| Exact Mass | 182.07009777 Da | [1] |
| CAS Number | 261728-61-4 | [5][11][12] |
| Melting Point | 150-152 °C | [7] |
| Appearance | White to off-white solid/powder | [7][8] |
| Isotopic Purity | ≥ 99 atom % ¹³C | [7] |
| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) | [7][8] |
| Storage Temperature | Room temperature or -20°C for long-term storage | [7][8] |
Experimental Protocols
The following sections detail generalized protocols for in vitro and in vivo metabolic tracing experiments using α-D-glucose-1,2-¹³C₂. These should be adapted based on the specific cell type, animal model, and experimental goals.
In Vitro Metabolic Labeling of Cultured Cells
This protocol describes the process of labeling adherent cells in culture to study their metabolic activity.
Materials:
-
Cell culture medium deficient in glucose
-
α-D-glucose-1,2-¹³C₂
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge capable of reaching -9°C and 15,000 x g
-
Liquid nitrogen
Methodology:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by dissolving α-D-glucose-1,2-¹³C₂ in glucose-free medium to the desired final concentration (e.g., 10 mM).
-
Tracer Introduction: Aspirate the standard culture medium from the cells. Wash the cells once with pre-warmed PBS. Add the prepared ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined time course. The duration should be optimized to allow for sufficient label incorporation into downstream metabolites without reaching an isotopic steady state, unless that is the experimental goal.
-
Metabolism Quenching & Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove extracellular tracer.
-
Add a sufficient volume of pre-chilled 80% methanol (-80°C) to cover the cell monolayer.
-
Incubate the plate at -80°C for at least 15 minutes to quench all enzymatic activity and lyse the cells.
-
-
Sample Collection:
-
Scrape the cells from the plate using a cell scraper into the methanol solution.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C for 10-15 minutes to pellet cellular debris and proteins.
-
Transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
The metabolite extract can be dried under nitrogen or in a vacuum concentrator and stored at -80°C until analysis.
-
-
Analysis: Reconstitute the dried metabolites in a suitable solvent for analysis by LC-MS or GC-MS.[2]
In Vivo Metabolic Labeling in Animal Models
This protocol provides a general workflow for in vivo studies, often used in preclinical drug development and disease modeling.[3]
Materials:
-
α-D-glucose-1,2-¹³C₂ dissolved in a sterile, biocompatible vehicle (e.g., saline)
-
Animal model (e.g., mouse)
-
Gavage needles or infusion equipment
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., Methanol/Acetonitrile/Water)
Methodology:
-
Animal Acclimation: Acclimate animals to the experimental conditions. A fasting period may be required depending on the study's objectives.[3]
-
Tracer Administration: Administer the α-D-glucose-1,2-¹³C₂ solution. Common methods include oral gavage, intraperitoneal injection, or intravenous infusion via a tail catheter. The method and dosage should be optimized for the specific research question.[3]
-
Time Course: At defined time points after tracer administration, euthanize the animals according to approved ethical protocols. This allows for the capture of dynamic changes in metabolite labeling.[3]
-
Sample Collection:
-
Promptly collect blood (e.g., via cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and immediately freeze.
-
Rapidly dissect tissues of interest (e.g., tumor, liver, brain).
-
-
Metabolism Quenching: Immediately snap-freeze the collected tissues in liquid nitrogen to halt all metabolic activity.[3] This step is critical for accurate measurement of metabolite levels.
-
Metabolite Extraction from Tissues:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a pre-chilled extraction solvent. The solvent-to-tissue ratio should be kept consistent.
-
Process the homogenate similar to the in vitro protocol: centrifuge to pellet debris, collect the supernatant containing metabolites, and dry for storage.
-
-
Analysis: Prepare the plasma and tissue extracts for analysis by mass spectrometry or NMR.
Data Analysis and Visualization
Mass Spectrometry Data Analysis
Analysis of samples from ¹³C tracing experiments involves measuring the mass-to-charge ratio (m/z) of metabolites to determine the incorporation of ¹³C atoms.
-
Chromatographic Separation: Metabolite extracts are separated using Liquid Chromatography (LC) or Gas Chromatography (GC).[2]
-
Mass Analysis: The separated metabolites are ionized and analyzed by a mass spectrometer. The incorporation of ¹³C from α-D-glucose-1,2-¹³C₂ results in a predictable mass shift (M+1, M+2, etc.) for each downstream metabolite.[2]
-
Isotopomer Distribution: The abundance of each mass isotopomer (a molecule differing only in its isotopic composition) is determined from the mass spectra.
-
Correction and Flux Calculation: The raw isotopomer distribution data is corrected for the natural abundance of ¹³C and other heavy isotopes. This corrected data is then used in metabolic models to calculate pathway fluxes.[2]
Visualization with Graphviz
Diagrams are essential for visualizing complex metabolic pathways and experimental workflows. Below are examples created using the DOT language.
Caption: A typical workflow for in vitro metabolic flux experiments.
Caption: Fate of ¹³C labels from α-D-glucose-1,2-¹³C₂ in Glycolysis and PPP.
References
- 1. alpha-D-glucose-1,2-((13)C2) | C6H12O6 | CID 11959770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics | FDA [fda.gov]
- 7. D-葡萄糖-1,2-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 8. D-GLUCOSE-1,2-13C2 | 138079-87-5 [amp.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alpha-D-glucose (C₆H₁₂O₆) - 3D scene - Mozaik Digital Education and Learning [mozaweb.com]
- 11. scbt.com [scbt.com]
- 12. D-(1,2-13C2)glucose | C6H12O6 | CID 11571906 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling Cellular Metabolism: A Technical Guide to α-D-Glucose-[1,2-¹³C₂] in Research and Drug Development
For Immediate Release
A Deep Dive into the Core Principles and Applications of a Powerful Metabolic Tracer
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental principles and applications of α-D-glucose-[1,2-¹³C₂], a stable isotope-labeled glucose analog. This powerful tool is instrumental in elucidating metabolic pathways, particularly in the context of cancer research and the optimization of biopharmaceutical production. By tracing the journey of the ¹³C-labeled carbon atoms, investigators can gain unprecedented insights into the intricate workings of cellular metabolism.
Core Principles of α-D-Glucose-[1,2-¹³C₂] Tracing
α-D-glucose-[1,2-¹³C₂] is a form of glucose where the carbon atoms at the first and second positions of the molecule have been replaced with the stable isotope ¹³C.[1] This non-radioactive labeling allows for the safe and effective tracing of glucose metabolism within living cells. The fundamental principle lies in the ability of analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to differentiate between metabolites containing ¹³C and their unlabeled counterparts.
When cells are cultured in a medium containing α-D-glucose-[1,2-¹³C₂] as the primary carbon source, the labeled carbons are incorporated into various downstream metabolites through a series of enzymatic reactions. By analyzing the mass isotopomer distributions (MIDs) of these metabolites, researchers can quantify the relative contributions of different metabolic pathways to their production. This technique, known as metabolic flux analysis (MFA), provides a quantitative measure of the rates (fluxes) of intracellular reactions.[2][3]
α-D-glucose-[1,2-¹³C₂] is particularly well-suited for distinguishing between two major glucose catabolism pathways: glycolysis and the pentose phosphate pathway (PPP).[2][4]
-
Glycolysis: In this pathway, the six-carbon glucose molecule is broken down into two three-carbon pyruvate molecules. When α-D-glucose-[1,2-¹³C₂] enters glycolysis, the resulting pyruvate and subsequently lactate will be labeled on two carbons (M+2).[1][4]
-
Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP involves the decarboxylation of glucose-6-phosphate, leading to the loss of the C1 carbon as ¹³CO₂.[4] Therefore, metabolites that are further processed through the non-oxidative PPP and then re-enter glycolysis will exhibit a different labeling pattern, often resulting in singly labeled (M+1) lactate.[4] This distinct labeling signature allows for the quantification of the relative flux through the PPP versus glycolysis.[1]
Key Applications in Research and Drug Development
The ability to precisely map glucose metabolism has made α-D-glucose-[1,2-¹³C₂] an indispensable tool in several key areas of biomedical research and drug development.
Cancer Metabolism Research
Cancer cells are known to exhibit altered metabolism, a phenomenon termed the "Warburg effect," characterized by high rates of glycolysis even in the presence of oxygen.[5] α-D-glucose-[1,2-¹³C₂] is used to study these metabolic shifts in detail, helping to identify potential therapeutic targets. By tracing glucose fate, researchers can understand how cancer cells fuel their rapid proliferation and survival.[5] For example, studies have used this tracer to reveal increased flux through the pentose phosphate pathway in cancer cells, which provides the necessary building blocks for nucleotide synthesis and reductive power (in the form of NADPH) to combat oxidative stress.[1]
Biopharmaceutical Production
The production of therapeutic proteins, such as monoclonal antibodies, relies on large-scale cultures of mammalian cells, most commonly Chinese Hamster Ovary (CHO) cells.[6] The metabolic state of these cells is a critical determinant of protein yield and quality.[6] α-D-glucose-[1,2-¹³C₂] is employed to optimize cell culture conditions and genetically engineer cell lines for enhanced productivity.[7] By understanding how glucose is utilized, scientists can devise feeding strategies and media compositions that channel metabolic flux towards protein synthesis and away from the production of inhibitory byproducts like lactate.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of α-D-glucose-[1,2-¹³C₂] in metabolic flux analysis.
| Parameter | Value | Reference |
| Molecular Formula | C₄¹³C₂H₁₂O₆ | [3] |
| Molecular Weight | 182.14 g/mol | [1] |
| Labeled Positions | Carbon-1 and Carbon-2 | [1] |
| Pathway | Expected Lactate Isotopomer | Reference |
| Glycolysis | M+2 (doubly labeled) | [1][4] |
| Pentose Phosphate Pathway | M+1 (singly labeled) | [4] |
Experimental Protocols
The following section outlines a generalized protocol for a ¹³C metabolic flux analysis experiment using α-D-glucose-[1,2-¹³C₂] in cultured mammalian cells.
Cell Culture and Media Preparation
-
Cell Seeding: Plate cells at a density that will ensure they are in the mid-exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare a glucose-free version of the standard cell culture medium (e.g., DMEM or RPMI-1640). Supplement this medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose.[4] The labeling medium is then prepared by adding a known concentration of α-D-glucose-[1,2-¹³C₂]. The concentration should be similar to that of glucose in the standard medium.
Isotopic Labeling
-
Medium Exchange: Once cells have reached the desired confluency, aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add the pre-warmed labeling medium containing α-D-glucose-[1,2-¹³C₂] to the cells.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for a predetermined duration. The labeling time should be sufficient to achieve isotopic steady state for the metabolites of interest. This can range from minutes for glycolytic intermediates to hours for intermediates of the TCA cycle.[4]
Metabolite Quenching and Extraction
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism. For adherent cells, this can be achieved by placing the culture dish on dry ice and aspirating the medium.[4] Immediately wash the cells with ice-cold saline.
-
Extraction: Add ice-cold extraction solvent to the cells. A common choice is 80% methanol.[4] Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube.
-
Cell Lysis and Protein Precipitation: Vortex the tubes and incubate at -80°C for at least 20 minutes to facilitate cell lysis and protein precipitation.[4]
-
Centrifugation: Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris.[4]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
Sample Preparation for LC-MS Analysis
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.[4]
-
Reconstitution: Reconstitute the dried pellets in a solvent compatible with the liquid chromatography (LC) method to be used. A common solvent is a 50:50 mixture of acetonitrile and water.[4]
LC-MS/MS Analysis
-
Analyze the reconstituted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The choice of chromatography (e.g., reversed-phase, HILIC) will depend on the polarity of the metabolites of interest.[8] The mass spectrometer is used to identify and quantify the different mass isotopomers of the target metabolites.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows associated with α-D-glucose-[1,2-¹³C₂] tracing.
Caption: Tracing of α-D-Glucose-[1,2-¹³C₂] through Glycolysis and the Pentose Phosphate Pathway.
Caption: General experimental workflow for ¹³C metabolic flux analysis.
Caption: Logical relationship from isotopic tracer to application.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Stable Isotope Tracing with Glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful analytical technique used to investigate the intricate network of metabolic pathways within biological systems.[1] By replacing specific atoms in a molecule with their stable (non-radioactive) isotopes, researchers can track the journey of these labeled molecules as they are processed by cells.[1][2] Glucose, a central molecule in cellular metabolism, is a commonly used substrate for these tracing studies. Labeled glucose, typically with Carbon-13 (¹³C) or Deuterium (²H), is introduced to a biological system, be it cell culture or an in vivo model.[1][3] As the cells metabolize the labeled glucose, the isotopes are incorporated into a multitude of downstream metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the extent of isotope incorporation.[1][4] This allows for the elucidation of active metabolic pathways and the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism that is unattainable with traditional metabolomics, which offers only a static snapshot.[5] This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis involved in stable isotope tracing with glucose.
Core Principles of Stable Isotope Tracing
The fundamental principle of stable isotope tracing lies in the ability to distinguish between endogenous molecules and exogenously supplied, labeled molecules. Stable isotopes are atoms that contain more neutrons than the most abundant isotope of that element, giving them a greater mass.[2] For example, the most common isotope of carbon is ¹²C, while a stable isotope is ¹³C.[2] Although they have different masses, their chemical properties are nearly identical, meaning that cells metabolize ¹³C-labeled glucose in the same manner as unlabeled ¹²C-glucose.[2][6]
When a stable isotope-labeled substrate like [U-¹³C₆]-glucose (where all six carbon atoms are ¹³C) is introduced to a biological system, it enters the metabolic network and is converted into various downstream metabolites.[7][8] This process results in the transfer of the ¹³C label to intermediates of pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[7][9] By measuring the mass shifts in these metabolites using mass spectrometry, researchers can trace the fate of the glucose carbons and quantify the activity of these pathways.[1][4]
Commonly Used Glucose Tracers
The choice of glucose tracer is critical and depends on the specific metabolic pathway being investigated.[7]
| Tracer | Description | Primary Applications |
| [U-¹³C₆]-Glucose | All six carbon atoms are labeled with ¹³C. | Global tracer for central carbon metabolism, including glycolysis, the TCA cycle, and the pentose phosphate pathway.[7] |
| [1,2-¹³C₂]-Glucose | Only the first and second carbon atoms are labeled with ¹³C. | Used to differentiate between the oxidative and non-oxidative branches of the pentose phosphate pathway.[10] |
| [6,6-²H₂]-Glucose | Two deuterium atoms are attached to the sixth carbon. | A cost-effective alternative to ¹³C tracers for studying glycolysis and the TCA cycle.[3] It is also used in dilution studies to measure glucose appearance and disappearance rates.[6] |
| L-Glucose-¹³C | A stereoisomer of D-glucose that is not significantly metabolized. | Used as an internal control to correct for non-metabolic factors like transport and diffusion.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate stable isotope tracing experiments. Below are generalized protocols for in vitro and in vivo studies.
In Vitro Stable Isotope Tracing in Cell Culture
This protocol outlines a typical experiment using cultured cells.
-
Cell Culture and Media Preparation:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare a specialized medium for the labeling experiment. This is often a custom formulation of a standard medium (e.g., RPMI-1640) that lacks glucose.[12]
-
Supplement this base medium with dialyzed fetal bovine serum (to minimize background from unlabeled glucose) and the desired concentration of the stable isotope-labeled glucose (e.g., 10 mM [U-¹³C₆]-glucose).[12]
-
-
Isotope Labeling:
-
Remove the standard growth medium from the cells and wash them with phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a specific period. The duration can range from minutes to several hours, depending on the metabolic pathway of interest and the expected rate of label incorporation.[12] Time-course experiments are often performed to determine when a metabolic steady-state is reached.
-
-
Metabolite Extraction:
-
After the incubation period, rapidly aspirate the labeling medium.
-
Quench metabolism immediately to prevent further enzymatic reactions. This is typically done by adding a pre-chilled solvent, such as 80% methanol, directly to the culture plate.[11]
-
Scrape the cells in the cold solvent and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant, which contains the polar metabolites.
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator, before storing at -80°C for later analysis.
-
In Vivo Stable Isotope Tracing in Animal Models
This protocol describes a typical infusion study in mice.
-
Animal Preparation:
-
For studies involving continuous infusion, surgical implantation of a catheter (e.g., into the jugular vein) may be necessary.[11] Allow for a recovery period of 3-5 days post-surgery.[11]
-
To reduce background from dietary glucose, fast the animals for a specified period (e.g., 6-16 hours) before the tracer infusion, ensuring free access to water.[11][13]
-
-
Tracer Preparation and Administration:
-
Prepare a sterile solution of the labeled glucose tracer (e.g., 200 mg/mL [U-¹³C₆]-glucose in 0.9% saline).[11]
-
The tracer can be administered in several ways, including intravenous infusion, intraperitoneal injection, or oral gavage.[5]
-
For infusion studies, a bolus injection is often followed by a continuous infusion to achieve and maintain a steady-state level of the tracer in the plasma.[13] For example, a bolus of 0.6 mg/g body mass over 1 minute, followed by a continuous infusion of 0.0138 mg/g body mass per minute for 3-4 hours.[13]
-
-
Sample Collection:
-
During the infusion, small blood samples can be collected periodically (e.g., hourly) to monitor the enrichment of the tracer in the plasma.[13]
-
At the end of the infusion period, euthanize the animal using an approved method.
-
Quickly dissect the tissues of interest (e.g., tumor, liver, brain) and immediately freeze them in liquid nitrogen to halt metabolic activity.[11][14] Store tissues at -80°C.
-
-
Metabolite Extraction from Tissues:
-
Weigh a small piece of the frozen tissue (e.g., 20-50 mg).[11]
-
Homogenize the tissue in an ice-cold extraction solvent, such as 80% methanol.[11]
-
Perform a phase separation to isolate polar metabolites. This can be achieved by adding water and chloroform, followed by vortexing and centrifugation.[11] The polar metabolites will be in the upper aqueous phase.
-
Collect the aqueous phase and dry it down before analysis.
-
Analytical Techniques for Isotope Detection
The analysis of labeled metabolites is predominantly carried out using mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS): This is the most common technique for stable isotope tracing due to its high sensitivity and selectivity.[1][4] MS measures the mass-to-charge ratio (m/z) of ions. The incorporation of heavier isotopes like ¹³C results in a predictable increase in the mass of a metabolite, allowing for the quantification of labeled and unlabeled forms.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile and thermally stable compounds before they are ionized and detected by the mass spectrometer.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of a wide range of polar metabolites and is a common technique for stable isotope tracing experiments.[4][15]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific position of an isotopic label within a molecule.[1] While generally less sensitive than MS, it is a powerful tool for elucidating complex metabolic rearrangements.[1]
Data Presentation and Analysis
The raw data from the analytical instruments must be processed to determine the fractional enrichment of isotopes in different metabolites. This involves correcting for the natural abundance of stable isotopes. The results are often presented in tables that show the percentage of a metabolite pool that contains one, two, three, or more labeled atoms (M+1, M+2, M+3, etc.).
Table 1: Fractional Enrichment of Glycolytic and TCA Cycle Intermediates from [U-¹³C₆]-Glucose in Cancer Cells
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Glucose-6-Phosphate | 5% | 0% | 0% | 0% | 0% | 0% | 95% |
| Fructose-1,6-Bisphosphate | 6% | 0% | 0% | 0% | 0% | 0% | 94% |
| Pyruvate | 20% | 0% | 0% | 80% | - | - | - |
| Lactate | 25% | 0% | 0% | 75% | - | - | - |
| Citrate | 30% | 5% | 50% | 5% | 8% | 2% | 0% |
| α-Ketoglutarate | 40% | 4% | 8% | 4% | 44% | - | - |
| Malate | 35% | 6% | 45% | 6% | 8% | - | - |
This table represents hypothetical data for illustrative purposes.
Visualizations
Diagrams are essential for visualizing complex workflows and metabolic pathways.
Caption: General workflow for a stable isotope tracing experiment.
Caption: Tracing ¹³C from glucose through central carbon metabolism.
Applications in Research and Drug Development
Stable isotope tracing with glucose is a versatile technique with broad applications:
-
Cancer Research: It is widely used to study the metabolic reprogramming that is a hallmark of cancer, such as the Warburg effect.[1][2] This helps in identifying metabolic vulnerabilities that can be targeted for therapy.[1]
-
Metabolic Diseases: The technique provides insights into dysregulated metabolic pathways in conditions like diabetes and obesity.[1]
-
Drug Development: Researchers can use stable isotope tracing to understand the mechanism of action of drugs that target metabolic pathways and to assess their efficacy.
-
Neuroscience: It can be used to study brain glucose metabolism in both healthy and diseased states.[3]
By providing a detailed map of metabolic fluxes, stable isotope tracing with glucose offers unparalleled insights into the dynamic nature of cellular metabolism, making it an indispensable tool in modern biological and biomedical research.
References
- 1. mdpi.com [mdpi.com]
- 2. Stable Isotope Tracing: The Google Maps of Metabolism [blogs.dal.ca]
- 3. benchchem.com [benchchem.com]
- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. journals.humankinetics.com [journals.humankinetics.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cellular Metabolism: A Technical Guide to α-D-Glucose-1,2-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of α-D-Glucose-1,2-¹³C₂, a stable isotope-labeled glucose analog pivotal for metabolic research. This document details its chemical structure, and physicochemical properties, and provides comprehensive experimental protocols for its application in metabolic flux analysis, particularly within the context of drug development and cancer research.
Core Concepts: Chemical Identity and Properties
α-D-Glucose-1,2-¹³C₂ is an isotopologue of D-glucose where the carbon atoms at the C1 and C2 positions of the pyranose ring are replaced with the stable heavy isotope, carbon-13 (¹³C). This specific labeling pattern makes it an invaluable tracer for elucidating the metabolic fate of glucose through central carbon metabolism.
Chemical Structure
The structure of α-D-Glucose-1,2-¹³C₂ is identical to that of natural α-D-glucose, with the exception of the isotopic enrichment at the first and second carbon atoms.
Chemical Formula: ¹³C₂C₄H₁₂O₆
SMILES: O[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--[13C@@H]1O
Physicochemical Properties
A summary of the key physicochemical properties of α-D-Glucose-1,2-¹³C₂ is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 182.14 g/mol | [1][2] |
| Exact Mass | 182.07009777 Da | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 150-152 °C | [2] |
| Optical Activity | [α]25/D +52.0° (c = 2 in H₂O with trace NH₄OH) | [2] |
| Isotopic Purity | ≥99 atom % ¹³C | [2] |
| Chemical Purity | ≥98% | [3] |
Applications in Metabolic Research
α-D-Glucose-1,2-¹³C₂ is a powerful tool for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. Its primary application lies in differentiating between two major glucose-catabolizing pathways: glycolysis and the pentose phosphate pathway (PPP).[4][5]
-
Glycolysis: The metabolism of [1,2-¹³C₂]glucose through glycolysis results in pyruvate and lactate molecules containing two ¹³C atoms (M+2 isotopologues).
-
Pentose Phosphate Pathway: The oxidative branch of the PPP involves the decarboxylation of the C1 position of glucose. Therefore, when [1,2-¹³C₂]glucose enters the PPP, the ¹³C at the C1 position is lost as ¹³CO₂, leading to the production of metabolites with only one ¹³C atom (M+1 isotopologues).[5]
By analyzing the isotopic labeling patterns of downstream metabolites using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can quantify the relative flux of glucose through these critical pathways. This information is vital for understanding cellular bioenergetics, biosynthesis, and redox homeostasis, particularly in diseases like cancer where metabolic reprogramming is a hallmark.[5][6]
Experimental Protocols
This section provides a detailed methodology for a typical in vitro metabolic flux experiment using α-D-Glucose-1,2-¹³C₂ with a cancer cell line.
Materials
-
α-D-Glucose-1,2-¹³C₂
-
Cancer cell line of interest (e.g., adherent or suspension)
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers (for adherent cells)
-
Centrifuge tubes
-
Liquid nitrogen
Experimental Workflow
The general workflow for a metabolic tracing experiment is depicted below.
Detailed Procedure
1. Media Preparation:
-
Prepare the labeling medium by supplementing glucose-free medium with α-D-Glucose-1,2-¹³C₂ to the desired final concentration (typically 5-25 mM).
-
Add other necessary supplements, such as L-glutamine and 10% dialyzed FBS. The use of dialyzed serum is crucial to minimize the presence of unlabeled glucose.
-
Sterile-filter the complete labeling medium.
2. Cell Culture and Labeling:
-
Seed cells in appropriate culture vessels and grow in standard, unlabeled medium until they reach the desired confluency (typically mid-exponential phase).
-
To initiate labeling, aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed ¹³C-labeling medium.
-
Incubate the cells under standard conditions (37°C, 5% CO₂) for a duration sufficient to achieve isotopic steady-state. This time should be optimized for the specific cell line and pathways of interest but is often between 6 and 24 hours.
3. Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly quench the cells. For adherent cells, this can be achieved by placing the culture dish on dry ice and immediately aspirating the medium.
-
Wash the cells quickly with ice-cold PBS to remove any remaining extracellular labeled glucose.
-
Add pre-chilled 80% methanol to the cells.
-
For adherent cells, use a cell scraper to collect the cells into the methanol. For suspension cells, pellet the cells by centrifugation and then resuspend in cold methanol.
-
Incubate the cell lysate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract using a vacuum concentrator.
4. Sample Preparation for Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for either NMR or LC-MS analysis. For NMR, this is typically a deuterated buffer (e.g., D₂O with a pH standard). For LC-MS, a mixture of water and organic solvent is common.
Analytical Parameters
NMR Spectroscopy:
-
1D ¹³C NMR:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Spectral Width: ~200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Number of Scans: 128 to 1024, depending on sample concentration.[7]
-
-
2D ¹H-¹³C HSQC:
-
Pulse Program: Edited HSQC with gradient selection.
-
Spectral Width (¹H): ~6-8 ppm.
-
Spectral Width (¹³C): ~80-100 ppm.
-
¹JCH Coupling Constant: Optimized around 145 Hz.[7]
-
LC-MS/MS:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for glycolytic intermediates.
-
Scan Type: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted analysis on a triple quadrupole or high-resolution mass spectrometer, respectively.
-
MRM Transitions: Specific precursor-product ion transitions for both unlabeled and ¹³C-labeled metabolites of interest must be determined and optimized.
Signaling Pathway Visualization
The following diagram illustrates the fate of the ¹³C labels from α-D-Glucose-1,2-¹³C₂ as it is metabolized through glycolysis.
Conclusion
α-D-Glucose-1,2-¹³C₂ is an indispensable tool for researchers in the life sciences, providing a robust method to quantitatively assess central carbon metabolism. The detailed protocols and conceptual framework provided in this guide are intended to empower scientists to design and execute rigorous metabolic flux analysis experiments. The insights gained from such studies are critical for advancing our understanding of disease and for the development of novel therapeutic strategies.
References
- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
alpha-D-glucose-13C2-1 safety data sheet (SDS)
An In-depth Technical Guide on the Safety of Alpha-D-glucose-13C2-1
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the search. The following guide is a comprehensive summary of safety information compiled from the SDS of closely related, isotopically labeled and unlabeled glucose compounds. Researchers, scientists, and drug development professionals should use this information as a guide and handle this compound with the appropriate precautions for a fine chemical. It is recommended to obtain the specific SDS from the supplier before handling the product.
Introduction
This compound is a stable isotope-labeled form of alpha-D-glucose, an endogenous metabolite.[1][2] Stable isotope-labeled compounds, such as those containing Carbon-13, are not radioactive and are generally managed in the same way as their unlabeled counterparts.[3] This guide provides a detailed overview of the safety, handling, and disposal of this compound, based on available data for similar compounds.
Hazard Identification and Classification
Based on the available Safety Data Sheets for D-glucose and its isotopically labeled analogs, the substance is generally not classified as hazardous according to the Globally Harmonized System (GHS).[4] However, some suppliers of D-(+)-Glucose-13C6 have classified it as harmful if swallowed, in contact with skin, or if inhaled.[5] Given this variation, it is prudent to handle this compound with care.
Summary of Hazard Statements for Related Compounds:
| Hazard Statement | Compound | Source |
| Not a hazardous substance or mixture | α-D-Glucose | Sigma-Aldrich |
| Harmful if swallowed, in contact with skin or if inhaled | D-(+)-Glucose-13C6 | Cayman Chemical[5] |
| Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | alpha-D-glucose (hydrate) | MedChemExpress[6] |
Physical and Chemical Properties
The following table summarizes the physical and chemical properties of D-glucose, which are expected to be very similar for its isotopically labeled forms.
| Property | Data | Source |
| Molecular Formula | C6H12O6 | Fisher Scientific[7] |
| Molecular Weight | 180.16 g/mol | West Liberty University[8] |
| Appearance | White solid powder | Thermo Fisher Scientific[9] |
| Odor | Odorless | Fisher Scientific[10] |
| Melting Point/Range | 153 - 156 °C | Sigma-Aldrich |
| Solubility | Soluble in water | Thermo Fisher Scientific[9] |
| Flash Point | Not applicable | Cayman Chemical[4] |
| Autoignition Temperature | Not available | West Liberty University[8] |
| Explosion Limits | Not determined | Cayman Chemical[4] |
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Handling
-
Ventilation: Use with adequate ventilation to keep airborne concentrations low.[8]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with eyes, skin, and clothing.[8] Do not ingest or inhale.[8] Wash hands thoroughly after handling.[7]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[10]
-
Container: Keep container tightly closed.[10]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and halogenated agents.[10]
First-Aid Measures
The following first-aid measures are recommended based on information for related glucose compounds.
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if cough or other symptoms appear. | West Liberty University[8] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists. | West Liberty University[8] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | Thermo Fisher Scientific[9] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. Do not induce vomiting. | Thermo Fisher Scientific[9], West Liberty University[8] |
Disposal Considerations
Since this compound is labeled with stable isotopes, it is not radioactive and does not require specialized radioactive waste disposal protocols.[3] The disposal should follow procedures for non-hazardous chemical waste, unless mixed with other hazardous materials.[3]
Disposal Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. westliberty.edu [westliberty.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. isotope.com [isotope.com]
An In-Depth Technical Guide to the Handling and Storage of Isotopically Labeled Glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential practices for the handling and storage of isotopically labeled glucose, a critical component in metabolic research and drug development. Adherence to these guidelines is paramount for ensuring the integrity of experimental data, maintaining the stability of these valuable compounds, and ensuring laboratory safety.
Chemical Stability and Degradation Pathways
The stability of isotopically labeled glucose (e.g., ¹³C-glucose, ²H-glucose) is generally comparable to that of its unlabeled counterpart. The introduction of stable isotopes does not significantly alter the inherent chemical stability of the glucose molecule. However, researchers should be aware of the potential for a minor kinetic isotope effect, which could lead to slightly slower degradation rates in some instances. The primary factors influencing the stability of glucose are temperature, pH, and light exposure.
Thermal Degradation
Elevated temperatures can induce the thermal degradation of glucose through complex reactions, including caramelization and the Maillard reaction in the presence of amino acids. These processes can lead to the formation of various degradation products that may interfere with experimental results.
pH-Mediated Degradation
The pH of the solution significantly impacts glucose stability. Acidic conditions can lead to dehydration, while alkaline solutions can cause isomerization to fructose and mannose, as well as other degradation reactions. It is crucial to maintain a pH close to neutral for optimal stability, with studies indicating that dextrose solutions are most stable at approximately pH 4.[1]
Photodegradation
Exposure to ultraviolet (UV) light can induce the photodegradation of glucose, leading to the formation of various byproducts. Therefore, it is essential to protect isotopically labeled glucose, both in solid form and in solution, from light.
Storage Recommendations
Proper storage is critical to ensure the long-term stability and purity of isotopically labeled glucose. The following tables summarize the recommended storage conditions for both solid (lyophilized powder) and aqueous solutions.
Table 1: Recommended Storage Conditions for Solid Isotopically Labeled Glucose
| Storage Condition | Temperature | Duration | Notes |
| Room Temperature | 15-25°C | Up to 5 years | Store in a tightly sealed container, protected from light and moisture. Re-qualification is recommended after this period.[2] |
| Refrigerated | 2-8°C | Indefinite | For enhanced long-term stability. Periodic re-qualification is recommended.[2] |
| Frozen | -20°C | Indefinite | For optimal long-term preservation. Periodic re-qualification is recommended.[2] |
Table 2: Recommended Storage Conditions for Aqueous Solutions of Isotopically Labeled Glucose
| Storage Condition | Temperature | Duration | Notes |
| Refrigerated | 2-8°C | Short-term (days to weeks) | Sterile-filtered, stored in a tightly sealed, sterile container, protected from light. Prone to microbial growth.[2] |
| Frozen | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2][3][4] |
| Ultra-low Freezer | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles for optimal long-term stability.[2][3][4] |
Handling and Safety Precautions
Safe handling of isotopically labeled compounds is essential to protect personnel and prevent contamination.
Personal Protective Equipment (PPE)
When handling isotopically labeled glucose, especially in powder form, the following PPE is recommended:
-
Gloves: Nitrile gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect clothing and skin.
-
Respiratory Protection: A dust mask or respirator may be necessary when handling powders to avoid inhalation.
Preparation of Stock Solutions
To prepare a stock solution from solid isotopically labeled glucose:
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a clean, dry container.
-
In a sterile flask, dissolve the powder in a high-purity solvent (e.g., sterile water or a suitable buffer) to approximately 80% of the final volume.
-
Once fully dissolved, bring the solution to the final volume in a volumetric flask.
-
For sterile applications, filter the solution through a 0.22 µm filter. Autoclaving is generally not recommended as it can cause some degradation of glucose.
Disposal
Isotopically labeled glucose with stable isotopes (e.g., ¹³C, ²H) is not radioactive and can typically be disposed of as non-hazardous chemical waste. However, always follow your institution's specific guidelines for chemical waste disposal. If the labeled glucose is mixed with other hazardous materials, the disposal procedure must account for all components of the waste stream.
Experimental Protocols
Isotopically labeled glucose is a powerful tool for tracing metabolic pathways. Below are detailed protocols for common applications.
General Experimental Workflow for a Metabolic Tracer Study
The following diagram outlines a typical workflow for a metabolic tracer study using isotopically labeled glucose in cell culture.
Caption: General workflow for a metabolic tracer study.
Protocol for ¹³C-Metabolic Flux Analysis (MFA) of Glycolysis, Pentose Phosphate Pathway (PPP), and TCA Cycle
This protocol provides a framework for conducting a ¹³C-MFA experiment in cultured cells.
Materials:
-
Cell culture medium without glucose
-
Isotopically labeled glucose (e.g., [1,2-¹³C₂]glucose for PPP analysis, or [U-¹³C₆]glucose for general central carbon metabolism)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent (e.g., 80:20 methanol:water), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to reach mid-logarithmic growth phase.
-
Media Preparation: Prepare the tracer medium by supplementing glucose-free medium with the desired concentration of ¹³C-labeled glucose and dialyzed FBS.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed, sterile PBS.
-
Add the prepared tracer medium to the cells.
-
Incubate the cells for a time sufficient to reach isotopic steady-state. This time will vary depending on the cell type and the pathways of interest (e.g., minutes for glycolysis, hours for the TCA cycle).
-
-
Metabolite Extraction:
-
To quench metabolism, place the culture plates on ice and aspirate the tracer medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a specific volume of ice-cold extraction solvent to the cells.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes and incubate on ice for 15-20 minutes.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
The dried metabolites can then be derivatized if necessary for GC-MS analysis or reconstituted in a suitable solvent for LC-MS analysis.
-
-
Data Analysis:
-
Analyze the samples using mass spectrometry or NMR to determine the mass isotopomer distributions of key metabolites.
-
Correct the raw data for the natural abundance of stable isotopes.
-
Use the corrected data as input for metabolic flux analysis software to calculate the intracellular metabolic fluxes.
-
Signaling Pathways and Isotopic Labeling
The following diagrams illustrate the fate of isotopic labels from glucose in key metabolic pathways.
Glycolysis
This diagram shows the flow of carbon atoms from [U-¹³C₆]glucose through the glycolytic pathway.
References
A Beginner's Guide to α-D-Glucose-¹³C₂ in Metabolic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of alpha-D-glucose-¹³C₂ (α-D-glucose-¹³C₂), a stable isotope-labeled tracer, and its application in metabolic research. It is designed to equip researchers new to the field of metabolic flux analysis (MFA) with the foundational knowledge and practical protocols required to effectively utilize this powerful tool for investigating cellular metabolism.
Core Principles of ¹³C Isotopic Labeling
Isotopic labeling is a technique used to trace the path of an isotope through a reaction, metabolic pathway, or cell.[1] This process involves substituting one or more atoms in a molecule of interest with their stable, non-radioactive isotope.[1] For carbon, the heavy isotope ¹³C is used in place of the much more abundant ¹²C. The core principle involves providing cells or organisms with a substrate, such as glucose, that is enriched with ¹³C.[1] This labeled substrate is then taken up by the cells and processed through various metabolic pathways.[1]
As the ¹³C-labeled carbons travel through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, they are integrated into a variety of downstream metabolites. Analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and measure the incorporation of ¹³C into these metabolites.[1] Mass spectrometry separates molecules based on their mass-to-charge ratio, and the inclusion of ¹³C causes a predictable increase in the mass of the metabolite.[1] This enables researchers to track the flow of carbon atoms and quantify the activity of metabolic pathways, a practice known as metabolic flux analysis (MFA).[1]
The Unique Advantages of α-D-Glucose-1,2-¹³C₂
The specific placement of the ¹³C isotopes on the glucose molecule is a critical factor in the design of an informative metabolic tracing experiment. α-D-glucose-1,2-¹³C₂, where the carbon atoms at positions 1 and 2 are labeled, offers distinct advantages, particularly for dissecting the interconnected pathways of glycolysis and the pentose phosphate pathway.[2][3]
-
High Precision for Glycolysis and Pentose Phosphate Pathway Analysis : Computational and experimental studies have demonstrated that [1,2-¹³C₂]glucose provides the most precise estimations for fluxes within glycolysis and the pentose phosphate pathway when compared to other glucose tracers.[2]
-
Differentiating Key Pathways : The fate of the C1 and C2 carbons of glucose varies significantly between glycolysis and the oxidative PPP. In glycolysis, both labeled carbons are retained in the resulting pyruvate molecules. Conversely, the oxidative PPP decarboxylates the C1 position, leading to the loss of one of the ¹³C labels as ¹³CO₂. This differential labeling of downstream metabolites allows for a clear quantification of the relative activity of these two crucial pathways.[4]
Quantitative Data Presentation
The primary raw data from a ¹³C labeling experiment is the mass isotopologue distribution (MID) for various metabolites. An isotopologue is a molecule that differs only in its isotopic composition. The MID represents the fractional abundance of each isotopologue of a particular metabolite. This data is then used in computational models to calculate metabolic fluxes.
Below is an illustrative example of how MID data for key metabolites in glycolysis and the TCA cycle might be presented following an experiment with α-D-glucose-1,2-¹³C₂. The values are hypothetical and will vary based on the cell type, experimental conditions, and the duration of labeling.
| Metabolite | Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Treatment) |
| Lactate | M+0 | 0.10 | 0.15 |
| M+1 | 0.05 | 0.10 | |
| M+2 | 0.85 | 0.75 | |
| Citrate | M+0 | 0.20 | 0.25 |
| M+2 | 0.70 | 0.65 | |
| M+3 | 0.08 | 0.08 | |
| M+4 | 0.02 | 0.02 | |
| Ribose-5-Phosphate | M+0 | 0.30 | 0.20 |
| M+1 | 0.65 | 0.75 | |
| M+2 | 0.05 | 0.05 |
-
M+0 represents the fraction of the metabolite with no ¹³C labels.
-
M+1, M+2, etc. , represent the fraction of the metabolite with one, two, or more ¹³C labels, respectively.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical ¹³C labeling experiment in adherent mammalian cell culture using α-D-glucose-1,2-¹³C₂.
Materials
-
Cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
α-D-glucose-1,2-¹³C₂
-
Phosphate-Buffered Saline (PBS), sterile
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scrapers
-
6-well or 10 cm cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
Preparation of ¹³C-Labeling Medium
-
Prepare Glucose-Free Medium : In a sterile biological safety cabinet, prepare the desired volume of glucose-free DMEM.
-
Add Labeled Glucose : Dissolve the α-D-glucose-1,2-¹³C₂ powder in the glucose-free medium to achieve the desired final concentration (typically matching the glucose concentration of your standard growth medium, e.g., 11-25 mM).
-
Supplement with Dialyzed Serum : Add dialyzed FBS to a final concentration of 10%. The use of dialyzed serum is crucial to minimize the presence of unlabeled glucose and other small molecules that could interfere with the labeling experiment.
-
Complete the Medium : Add other necessary supplements such as L-glutamine and antibiotics.
-
Sterile Filtration : Filter the complete labeling medium through a 0.22 µm filter before use.
Cell Culture and Labeling
-
Cell Seeding : Seed adherent cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture the cells overnight in their standard growth medium.
-
Initiate Labeling :
-
Aspirate the standard growth medium.
-
Gently wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
-
Incubation : Place the cells back into the incubator (37°C, 5% CO₂) for the desired labeling period. The incubation time is a critical parameter and depends on the metabolic pathway being studied. For steady-state analysis of central carbon metabolism, a 24-hour incubation is often sufficient to achieve isotopic equilibrium.
Metabolite Extraction
Rapidly quenching metabolic activity is essential for obtaining an accurate snapshot of the metabolic state.
-
Quenching :
-
Place the culture plate on dry ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled glucose.
-
Aspirate the wash solution completely.
-
-
Extraction :
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).
-
Incubate the plate at -80°C for 15 minutes to precipitate proteins and ensure complete cell lysis.
-
-
Cell Harvesting :
-
Scrape the cells in the cold methanol solution using a cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Centrifugation : Centrifuge the lysate at maximum speed (e.g., >16,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.
-
Sample Collection : Transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube. Be careful not to disturb the pellet.
-
Storage : Store the metabolite extracts at -80°C until analysis by mass spectrometry.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in a ¹³C-MFA experiment.
Caption: General workflow for a ¹³C-MFA experiment.
Caption: Fate of ¹³C from α-D-Glucose-1,2-¹³C₂.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for α-D-Glucose-¹³C₂ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing α-D-glucose-¹³C₂ as a metabolic tracer in cell culture experiments. This stable isotope-labeled glucose is a powerful tool for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the metabolic reprogramming inherent in various physiological and pathological states, including cancer and in response to therapeutic interventions.
Introduction
Stable isotope tracing with ¹³C-labeled substrates is a cornerstone of metabolic research. By replacing standard glucose with α-D-glucose-¹³C₂ in cell culture media, researchers can track the fate of the labeled carbon atoms as they are incorporated into downstream metabolites. The specific labeling pattern of α-D-glucose-1,2-¹³C₂ makes it particularly well-suited for differentiating between glycolysis and the pentose phosphate pathway (PPP).[1] Analysis of the mass isotopomer distributions (MIDs) of key metabolites by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides a quantitative measure of intracellular metabolic fluxes.[2]
Key Applications:
-
Metabolic Flux Analysis (MFA): Quantify the rates of intracellular metabolic reactions to create a detailed map of cellular metabolism.[2]
-
Disease Metabolism Research: Investigate metabolic alterations in diseases such as cancer (e.g., the Warburg effect), neurodegenerative disorders, and metabolic syndromes.[2]
-
Drug Discovery and Development:
-
Bioprocess Optimization: Enhance the production of biopharmaceuticals by optimizing the metabolic state of cultured cells.[2]
Principle of α-D-Glucose-1,2-¹³C₂ Tracing
When cells are cultured in the presence of α-D-glucose-1,2-¹³C₂, the two ¹³C atoms on the first and second carbons of the glucose molecule enter central carbon metabolism.
-
Glycolysis: The glycolytic pathway processes the six-carbon glucose molecule into two three-carbon pyruvate molecules. In this process, the ¹³C labels from [1,2-¹³C₂]glucose are retained, resulting in pyruvate labeled on two carbons (M+2).
-
Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP involves the decarboxylation of glucose-6-phosphate, which removes the first carbon of glucose. Therefore, if α-D-glucose-1,2-¹³C₂ enters the PPP, the ¹³C at the C1 position is lost as ¹³CO₂, and the resulting metabolites will be labeled on a single carbon (M+1).[1]
By analyzing the ratio of M+2 to M+1 labeled metabolites downstream of glucose, the relative activities of glycolysis and the PPP can be determined.
Experimental Workflow
A typical metabolic labeling experiment using α-D-glucose-¹³C₂ involves several critical steps, from cell culture preparation to data analysis. Careful execution of each step is essential for obtaining high-quality, reproducible data.
References
In Vivo Metabolic Flux Analysis Using α-D-Glucose-¹³C₂: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively assess the rates of metabolic reactions within a living organism.[1][2] This approach provides a dynamic snapshot of cellular metabolism, offering invaluable insights into physiological and pathophysiological states.[1] Among the various tracers, α-D-glucose labeled with carbon-13 at the first and second positions ([1,2-¹³C₂]glucose) is particularly effective for elucidating the fluxes through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3][4][5] The distinct labeling patterns generated from these pathways allow for precise flux quantification.[5] This document provides detailed application notes and experimental protocols for conducting in vivo metabolic flux analysis using α-D-glucose-¹³C₂.
Principle of the Method
The core principle of ¹³C metabolic flux analysis involves introducing a ¹³C-labeled substrate, such as [1,2-¹³C₂]glucose, into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[6] As the labeled glucose is metabolized, the ¹³C atoms are distributed throughout the metabolic network in patterns characteristic of the active pathways. For instance, glycolysis of [1,2-¹³C₂]glucose will produce lactate and pyruvate with two ¹³C atoms (M+2). Conversely, entry into the oxidative pentose phosphate pathway results in the loss of the first carbon as ¹³CO₂, leading to singly labeled (M+1) intermediates.[5][7]
By measuring the mass isotopomer distributions (MIDs) of key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative activities of different metabolic pathways.[1][6] Computational modeling is then employed to estimate the absolute reaction rates (fluxes) that best explain the observed labeling patterns.[2]
Applications in Research and Drug Development
¹³C-MFA is a versatile tool with broad applications in biomedical research and pharmaceutical development.[2][6]
-
Understanding Disease Pathophysiology: MFA can reveal metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative disorders.[8] For example, it has been used to characterize the Warburg effect in tumors.[3]
-
Drug Discovery and Development:
-
Mechanism of Action Studies: Elucidate how a drug candidate modulates specific metabolic pathways to exert its therapeutic effect.[9]
-
Target Identification and Validation: Identify metabolic enzymes or pathways that are critical for disease progression and can serve as drug targets.
-
Biomarker Discovery: Changes in metabolic fluxes can serve as sensitive biomarkers for drug efficacy or toxicity.[9]
-
Optimizing Therapeutics: Understanding the metabolic liabilities of a drug can guide medicinal chemistry efforts to improve its efficacy and safety profile.[9]
-
Experimental Workflow
A typical in vivo metabolic flux analysis experiment using [1,2-¹³C₂]glucose involves several key steps, from animal preparation to data analysis.
Detailed Experimental Protocols
Animal Preparation
Proper animal preparation is crucial for obtaining reliable and reproducible data.
-
Animal Model: C57BL/6J mice are commonly used, but the choice of model will depend on the research question.[10]
-
Acclimatization: House animals in a controlled environment (temperature, light-dark cycle) for at least one week before the experiment to minimize stress.
-
Fasting: To reduce the influence of dietary glucose, fast the animals for 6-8 hours prior to tracer administration. Ensure free access to water.[10]
Tracer Preparation and Administration
-
Tracer Stock Solution: Prepare a sterile stock solution of [1,2-¹³C₂]glucose in 0.9% saline. The concentration will depend on the administration method and animal weight.
-
Administration Method:
-
Bolus plus Continuous Infusion: This is the preferred method to achieve and maintain a rapid isotopic steady state in the plasma.[10]
-
Intraperitoneal (IP) Injection: A simpler alternative, though it may not achieve a true steady state.
-
Sample Collection
The timing of sample collection is critical and depends on whether steady-state or dynamic flux analysis is being performed.[10]
-
Blood Collection:
-
Tissue Collection:
-
At the end of the infusion period, euthanize the animal using an approved method (e.g., cervical dislocation under anesthesia).[10]
-
Quickly dissect the tissues of interest (e.g., liver, brain, tumor).[10]
-
Freeze-clamp the tissues in liquid nitrogen immediately to halt metabolism.
-
Store tissues at -80°C.
-
Metabolite Extraction
This protocol is for polar metabolites from tissue samples.
-
Required Reagents: 80% Methanol (pre-chilled to -80°C), HPLC-grade water, and chloroform.[10]
-
Procedure:
-
Weigh approximately 20-50 mg of frozen tissue.[10]
-
Homogenize the tissue in 1 mL of ice-cold 80% methanol.[10]
-
Add 500 µL of ice-cold water and vortex thoroughly.[10]
-
Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.[10]
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/lipid pellet phases.[10]
-
Carefully collect the upper aqueous phase containing polar metabolites.
-
Dry the aqueous phase using a vacuum concentrator.
-
Store the dried extracts at -80°C.
-
Analytical Measurement
-
Instrumentation: A high-resolution mass spectrometer coupled with either a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS/MS) is typically used.[6][10] NMR spectroscopy can also be employed to provide positional isotopomer information.[11]
-
Metabolite Separation:
-
For GC-MS analysis, derivatization of the metabolites is required to increase their volatility.
-
For LC-MS/MS, reconstitute the dried extracts in a suitable solvent (e.g., 50:50 acetonitrile:water) and inject onto a hydrophilic interaction liquid chromatography (HILIC) column for separation of polar metabolites.[10][12]
-
-
Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum of the eluting metabolites and their isotopologues.
Data Presentation and Analysis
Quantitative Data Summary
The primary data from a ¹³C-MFA experiment are the mass isotopomer distributions (MIDs) of key metabolites. These are typically presented in tables. The following table shows hypothetical MIDs for key metabolites in a tumor and adjacent healthy tissue after infusion with [1,2-¹³C₂]glucose.
| Metabolite | Isotopologue | Tumor Tissue (Mole Percent Enrichment) | Healthy Tissue (Mole Percent Enrichment) |
| Lactate | M+0 | 10.5 | 30.2 |
| M+1 | 5.3 | 4.8 | |
| M+2 | 84.2 | 65.0 | |
| Alanine | M+0 | 12.1 | 35.6 |
| M+1 | 6.8 | 5.1 | |
| M+2 | 81.1 | 59.3 | |
| Citrate | M+0 | 25.4 | 45.1 |
| M+1 | 10.2 | 8.9 | |
| M+2 | 55.3 | 40.5 | |
| M+3 | 5.1 | 3.2 | |
| M+4 | 4.0 | 2.3 |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
These MIDs are then used in computational models to estimate metabolic fluxes. The following table provides an example of estimated fluxes in different brain regions of mice infused with [1,6-¹³C₂]glucose, demonstrating the type of quantitative output from MFA.
| Metabolic Flux | Hypothalamus (μmol/g/min) | Hippocampus (μmol/g/min) |
| Cerebral Metabolic Rate of Glucose (CMRGlc) | 0.47 ± 0.06 | 0.29 ± 0.02 |
| TCA Cycle Rate (VTCA) | 2.64 ± 0.35 | 2.29 ± 0.17 |
| Pyruvate Carboxylase (VPC) | 0.09 ± 0.01 | 0.05 ± 0.01 |
| GABAergic Metabolism (VGABA) | 0.28 ± 0.04 | 0.11 ± 0.01 |
| Data adapted from a study on mouse brain metabolism.[13][14] |
Visualization of Metabolic Pathways
The flow of the ¹³C label from [1,2-¹³C₂]glucose through central carbon metabolism can be visualized to aid in understanding the experimental results.
Conclusion
In vivo metabolic flux analysis using [1,2-¹³C₂]glucose is a robust methodology for quantifying the intricate workings of central carbon metabolism in a physiological context. The detailed protocols and application notes provided herein offer a framework for researchers, scientists, and drug development professionals to design and execute these complex experiments, ultimately enabling a deeper understanding of metabolic function in health and disease and accelerating the development of novel therapeutics.
References
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 12. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Metabolism of [1,6-13C2]Glucose Reveals Distinct Neuroenergetic Functionality between Mouse Hippocampus and Hypothalamus [mdpi.com]
- 14. In Vivo Metabolism of [1,6-13C2]Glucose Reveals Distinct Neuroenergetic Functionality between Mouse Hippocampus and Hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for α-D-Glucose-1,2-¹³C₂ Labeling in Glycolysis and Pentose Phosphate Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for understanding cellular physiology and identifying metabolic dysregulation in disease states, such as cancer. The choice of isotopic tracer is paramount for obtaining accurate and precise flux estimations.[1][2] α-D-Glucose-1,2-¹³C₂ has emerged as a superior tracer for concurrently analyzing the fluxes through glycolysis and the Pentose Phosphate Pathway (PPP).[1][3] This is due to the distinct mass isotopomer distribution (MID) patterns it generates in downstream metabolites, allowing for the deconvolution of these interconnected pathways.[3][4] These application notes provide a comprehensive guide, from experimental design to data interpretation, for utilizing α-D-Glucose-1,2-¹³C₂ in your research.
Principle of the Method
When cells are cultured in the presence of α-D-Glucose-1,2-¹³C₂, the ¹³C labels on the first and second carbon atoms are tracked as the glucose molecule is metabolized.
-
Glycolysis: The metabolism of [1,2-¹³C₂]glucose through glycolysis results in the formation of pyruvate and subsequently lactate, both of which will be labeled on two carbons (M+2).[4][5]
-
Pentose Phosphate Pathway (Oxidative Phase): In the oxidative PPP, the first carbon of glucose is lost as CO₂. The remaining five-carbon sugar phosphate will then contain one ¹³C label. This leads to the production of triose phosphates and, eventually, pyruvate and lactate that are labeled on a single carbon (M+1).[3]
By measuring the relative abundance of M+1 and M+2 isotopologues of key metabolites like pyruvate and lactate, the relative flux through the PPP and glycolysis can be accurately determined.[6]
Data Presentation
The primary output of a ¹³C-MFA experiment is the mass isotopomer distribution (MID) for key metabolites. This data, corrected for the natural abundance of ¹³C, is then used to calculate metabolic fluxes. Below is a table summarizing hypothetical MIDs for key metabolites following labeling with 80% [1,2-¹³C₂]glucose, illustrating the expected labeling patterns.
| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Condition X | Pathway Indicated |
| Pyruvate | M+0 | 20 | 15 | Unlabeled sources |
| M+1 | 10 | 25 | Pentose Phosphate Pathway | |
| M+2 | 70 | 60 | Glycolysis | |
| Lactate | M+0 | 20 | 15 | Unlabeled sources |
| M+1 | 10 | 25 | Pentose Phosphate Pathway | |
| M+2 | 70 | 60 | Glycolysis | |
| Ribose-5-Phosphate | M+0 | 20 | 15 | Unlabeled sources |
| M+1 | 40 | 55 | Pentose Phosphate Pathway | |
| M+2 | 40 | 30 | Glycolysis/PPP Re-entry |
Diagrams
Signaling Pathways
Caption: Labeling patterns from α-D-Glucose-1,2-¹³C₂ in Glycolysis and the PPP.
Experimental Workflow
Caption: Generalized workflow for ¹³C Metabolic Flux Analysis.
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the mid-logarithmic growth phase at the time of harvesting. A minimum of three biological replicates should be prepared for each condition.[7]
-
Media Formulation: Prepare a base medium that is devoid of glucose. Supplement this medium with a known concentration of α-D-Glucose-1,2-¹³C₂. A common starting point is to replace 80-100% of the glucose with the labeled tracer.
-
Adaptation (Optional but Recommended): For some cell lines, it may be beneficial to adapt the cells to a medium with unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment.[8]
-
Labeling: When cells reach the desired confluency, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.[3]
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the metabolic pathways of interest, but for glycolysis and the PPP, this is often achieved within minutes to a few hours.[9]
Metabolite Extraction
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. A common method is to aspirate the labeling medium and immediately add a pre-chilled (-80°C) 80% methanol solution.[10]
-
Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly to ensure complete cell lysis and metabolite extraction.
-
Phase Separation: Add ice-cold water and chloroform to the methanol extract to separate the polar (aqueous) metabolites from the non-polar (organic) metabolites.[10]
-
Sample Collection: Centrifuge the mixture to separate the phases. Carefully collect the upper aqueous phase, which contains the polar metabolites of interest for glycolysis and PPP analysis.
-
Drying: Dry the collected aqueous phase using a vacuum concentrator. The dried metabolite pellets can be stored at -80°C until analysis.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled to either a liquid chromatography (LC) or gas chromatography (GC) system is required for accurate mass isotopomer analysis.
-
Sample Preparation for Analysis: Reconstitute the dried metabolite extracts in a suitable solvent for the chosen analytical platform. For GC-MS analysis, derivatization of the metabolites is typically necessary.
-
Data Acquisition: Develop a targeted LC-MS/MS or GC-MS method to detect and quantify the key metabolites of glycolysis and the PPP (e.g., pyruvate, lactate, ribose-5-phosphate).
-
Data Analysis: The raw mass spectrometry data must be processed to determine the fractional abundance of each mass isotopomer for every metabolite of interest. This data should be corrected for the natural abundance of ¹³C.
Application in Drug Development
Metabolic flux analysis using α-D-Glucose-1,2-¹³C₂ can be a powerful tool in the drug development pipeline:
-
Mechanism of Action Studies: Elucidate how a drug candidate perturbs cellular metabolism, providing insights into its on-target and off-target effects.
-
Biomarker Discovery: Identify changes in metabolic fluxes that can serve as biomarkers for drug efficacy or toxicity.
-
Target Validation: Confirm that a drug targeting a specific metabolic enzyme has the intended effect on the corresponding metabolic pathway.
By providing a quantitative measure of metabolic pathway activity, ¹³C-MFA with α-D-Glucose-1,2-¹³C₂ offers a more dynamic and informative perspective than traditional metabolomics approaches that only measure metabolite pool sizes. This detailed understanding of metabolic reprogramming can accelerate the discovery and development of novel therapeutics.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of α-D-Glucose-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled glucose, such as α-D-Glucose-¹³C₂, is a powerful tool in metabolic research, enabling the tracing of glucose metabolism through various pathways. Mass spectrometry (MS) is a key analytical technique for detecting and quantifying these labeled molecules and their downstream metabolites. This document provides detailed application notes and protocols for the sample preparation and analysis of α-D-Glucose-¹³C₂ by both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The use of a dual ¹³C-labeled glucose tracer allows for the tracking of the carbon backbone of glucose as it is metabolized.[1] By monitoring the mass shifts in metabolites, researchers can determine the fractional contribution of glucose to their synthesis and elucidate the relative activities of interconnected metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1]
General Experimental Workflow
A typical workflow for analyzing α-D-Glucose-¹³C₂ in biological samples involves several key stages, from sample preparation to data analysis.[2] Proper sample preparation is crucial for accurate measurement and to minimize matrix effects.[2]
Caption: General experimental workflow for α-D-Glucose-¹³C₂ analysis.
I. Sample Preparation Protocols
A. Metabolite Extraction from Adherent Mammalian Cells
This protocol is adapted from standard methods for metabolite extraction from cultured cells.[1][2][3]
Materials:
-
6-well plates with cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C[2]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 14,000 x g at 4°C
Protocol:
-
Culture cells to the desired confluency (e.g., 80%) in 6-well plates.[1]
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining medium.[2]
-
To quench metabolism, immediately add 1 mL of pre-chilled 80% methanol to each well.[1]
-
Place the plate on ice and use a cell scraper to detach the cells.
-
Transfer the cell lysate into a pre-chilled microcentrifuge tube.[2]
-
Vortex the samples vigorously for 30 seconds.[1]
-
Incubate the samples at -20°C for 1 hour to precipitate proteins.[1]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]
-
Carefully transfer the supernatant containing the polar metabolites to a new, clean tube.
-
Dry the extracts using a vacuum concentrator (e.g., SpeedVac).[1] The dried extracts can be stored at -80°C until analysis.
B. Metabolite Extraction from Plasma/Serum
This protocol is suitable for preparing plasma or serum samples for glucose analysis.[2][4]
Materials:
-
Plasma or serum samples, stored at -80°C
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
Protocol:
-
Thaw plasma or serum samples on ice.
-
In a pre-chilled microcentrifuge tube, add 4 parts of pre-chilled 80% methanol to 1 part of plasma/serum (e.g., 400 µL methanol to 100 µL plasma).[2]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[2]
-
Incubate the samples on ice for 20 minutes to facilitate protein precipitation.[2]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube for analysis or derivatization.
II. Analytical Methodologies
A. LC-MS Analysis of α-D-Glucose-¹³C₂
Liquid chromatography-mass spectrometry is a powerful technique for the analysis of glucose and its isotopologues without the need for derivatization.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation method for polar metabolites like glucose.[2]
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., Amide-based)
-
Mobile Phase A: Water with 0.1% ammonium hydroxide
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide
-
Flow Rate: 0.2 - 0.4 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 2-10 µL[1]
-
MS System: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for glucose.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer.[1]
Table 1: Example LC-MS Parameters
| Parameter | Setting |
| LC Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate |
| Mobile Phase B | 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate |
| Gradient | 95% B to 50% B over 10 min, hold 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Ionization | ESI Negative |
| Capillary Voltage | 2.8 kV |
| Source Temp. | 120°C |
| Desolvation Temp. | 350°C |
MRM Transitions for α-D-Glucose-¹³C₂: The specific MRM transitions will need to be optimized on the instrument. The precursor ion for glucose in negative ESI mode is typically the [M-H]⁻ adduct at m/z 179.1 for unlabeled glucose. For α-D-Glucose-¹³C₂, the [M-H]⁻ ion will be at m/z 181.1.
Table 2: Theoretical MRM Transitions for Glucose Isotopologues
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Unlabeled Glucose (M+0) | 179.1 | Optimize | Optimize |
| α-D-Glucose-¹³C₂ (M+2) | 181.1 | Optimize | Optimize |
| Downstream Metabolite (e.g., Lactate M+0) | 89.0 | Optimize | Optimize |
| Downstream Metabolite (e.g., Lactate M+2) | 91.0 | Optimize | Optimize |
| Note: Product ions and collision energies must be empirically determined on the specific mass spectrometer being used. |
B. GC-MS Analysis of α-D-Glucose-¹³C₂
For GC-MS analysis, glucose must be derivatized to increase its volatility. Common derivatization methods include silylation and oximation followed by silylation or acetylation.[7][8]
1. Derivatization Protocol (TMS-Oximation)
This is a widely used two-step derivatization method.[7]
Materials:
-
Dried metabolite extracts
-
Pyridine
-
Hydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Protocol:
-
Reconstitute the dried metabolite extract in 30 µL of pyridine containing 20 mg/mL of hydroxylamine hydrochloride.
-
Incubate the mixture at 90°C for 30 minutes to form the oxime derivatives.
-
Cool the samples to room temperature.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Incubate at 60°C for 30 minutes for silylation.
-
After cooling, the sample is ready for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 8. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tracing Central Carbon Metabolism with α-D-Glucose-[1,2-¹³C₂] using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for using α-D-Glucose labeled with ¹³C at the first and second carbon positions (referred to as [1,2-¹³C₂]glucose) in combination with Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic flux analysis. It offers comprehensive experimental protocols, data interpretation guidelines, and visualizations to facilitate the study of central carbon metabolism in various biological systems.
Introduction and Principles
Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with stable isotope tracers, is a powerful technique for elucidating metabolic pathways and quantifying fluxes.[1][2] Using specifically labeled substrates like [1,2-¹³C₂]glucose allows researchers to track the fate of carbon atoms as they are processed through metabolic networks such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3][4]
The [1,2-¹³C₂]glucose tracer is particularly informative for assessing the entry of glucose-derived pyruvate into the TCA cycle. As glucose is metabolized, the coupled ¹³C-¹³C labels are either retained or separated depending on the active pathways. Analyzing the resulting labeling patterns (isotopomers) in downstream metabolites like lactate, alanine, and glutamate provides a quantitative measure of relative pathway activities.[5][6] This approach is invaluable for understanding cellular metabolism in disease states, assessing the mechanism of action of drugs, and in metabolic engineering.[5][7]
Key Applications
-
Quantifying Glycolytic and TCA Cycle Flux: Directly measures the conversion of glucose to pyruvate and its subsequent oxidation in the TCA cycle.
-
Assessing Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) Activity: The labeling patterns in TCA cycle intermediates can distinguish between the two primary routes of pyruvate entry.[3]
-
Drug Development: Evaluates the metabolic effects of pharmacological agents on cellular energy pathways.[7]
-
Disease Research: Investigates metabolic reprogramming in cancer, diabetes, and neurodegenerative disorders.[1][7]
Experimental Workflow and Metabolic Pathway
The overall process involves culturing cells with the labeled glucose, extracting the metabolites, and analyzing the extracts using high-resolution NMR.
Caption: General experimental workflow for NMR-based metabolomics using ¹³C-labeled glucose.
The diagram below illustrates how the ¹³C labels from [1,2-¹³C₂]glucose are transferred to key metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for α-D-Glucose-[1,2-¹³C₂] in Cancer Cell Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by an increased uptake of glucose and its preferential conversion to lactate, even in the presence of oxygen—a phenomenon known as the Warburg effect.[1][2] To fuel rapid proliferation, cancer cells also divert glucose into various biosynthetic pathways, including the pentose phosphate pathway (PPP) for nucleotide and fatty acid synthesis.[1] Understanding these metabolic fluxes is crucial for identifying therapeutic targets.
Stable isotope tracing with ¹³C-labeled glucose, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, has become a primary technique for quantifying intracellular metabolic fluxes.[3][4][5] Specifically, alpha-D-glucose labeled with ¹³C at the first and second carbon positions (α-D-glucose-[1,2-¹³C₂]) is a powerful tracer for dissecting the relative contributions of glycolysis and the oxidative PPP.[3][6][7] This document provides detailed application notes and protocols for utilizing α-D-glucose-[1,2-¹³C₂] in cancer cell metabolism studies.
Principle of α-D-Glucose-[1,2-¹³C₂] Tracing
When cancer cells metabolize α-D-glucose-[1,2-¹³C₂], the ¹³C labels are incorporated into downstream metabolites. The distinct labeling patterns generated by glycolysis and the PPP allow for the quantification of their relative activities.
-
Glycolysis: The glycolytic pathway cleaves the six-carbon glucose into two three-carbon pyruvate molecules. In this process, the bond between carbons 3 and 4 is broken. Therefore, metabolism of [1,2-¹³C₂]glucose through glycolysis results in the formation of pyruvate (and subsequently lactate) that is labeled on two carbons (M+2).[3][8]
-
Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP involves the decarboxylation of glucose-6-phosphate, which releases the first carbon as CO₂.[8] Consequently, if the [1,2-¹³C₂]glucose enters the PPP, the ¹³C at the first position is lost, leading to the production of pyruvate and lactate labeled on a single carbon (M+1).[8]
By measuring the mass isotopomer distribution of key metabolites like pyruvate and lactate, researchers can determine the proportion of glucose that is funneled through each pathway.[3][8]
Experimental Workflow
The general workflow for a metabolic flux analysis experiment using α-D-glucose-[1,2-¹³C₂] involves several key stages, from cell culture to data analysis.
Caption: General experimental workflow for α-D-glucose-[1,2-¹³C₂] tracing studies.
Protocols
Cell Culture and Labeling
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow overnight in their standard growth medium.
-
Media Preparation: Prepare a labeling medium by supplementing glucose-free cell culture medium with α-D-glucose-[1,2-¹³C₂] at the desired concentration (typically matching the glucose concentration of standard media, e.g., 10-25 mM). Also, supplement with dialyzed fetal bovine serum (FBS) to minimize the influence of unlabeled glucose and other metabolites from the serum.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course sufficient to reach isotopic steady-state. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[9] A typical time course could include points at 0, 1, 4, 8, and 24 hours.[10]
-
Metabolism Quenching and Metabolite Extraction
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample processing.
-
Quenching:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with 2 mL of ice-cold PBS to remove any remaining extracellular labeled glucose.
-
Aspirate the PBS completely.
-
-
Extraction:
-
Add 1 mL of pre-chilled 80% methanol (-80°C) to each well.[10][11]
-
Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[11]
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate the samples at -20°C for at least 1 hour to precipitate proteins.[10]
-
Centrifuge the tubes at 14,000-15,000 x g for 10 minutes at 4°C.[10][11]
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Sample Analysis by Mass Spectrometry
The extracted and dried metabolites are reconstituted in a suitable solvent and analyzed by either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS Method (HILIC):
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for the separation of polar metabolites like glucose and its derivatives.[11]
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/Water with ammonium acetate and ammonium hydroxide.
-
Mobile Phase B: Water with ammonium acetate and ammonium hydroxide.
-
-
Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% A) and gradually increases the aqueous component (B) to elute the polar compounds.[11]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for glucose and its phosphorylated intermediates.[10]
Data Presentation and Analysis
The raw data from the mass spectrometer is processed to determine the mass isotopomer distribution (MID) for key metabolites. This involves correcting for the natural abundance of ¹³C. The fractional enrichment of each isotopologue (M+0, M+1, M+2, etc.) is then calculated.
Quantitative Data Summary
The following table summarizes typical metabolic rates for proliferating cancer cells, which can be used as a benchmark for experimental results.[3][5]
| Parameter | Typical Rate (nmol/10⁶ cells/h) |
| Glucose Uptake | 100 - 400 |
| Lactate Secretion | 200 - 700 |
| Glutamine Uptake | 30 - 100 |
| Other Amino Acid Uptake/Secretion | 2 - 10 |
Metabolic Pathway Visualization
The following diagram illustrates the fate of the ¹³C labels from α-D-glucose-[1,2-¹³C₂] through glycolysis and the pentose phosphate pathway.
Caption: Fate of ¹³C labels from α-D-glucose-[1,2-¹³C₂] in glycolysis and the PPP.
Conclusion
The use of α-D-glucose-[1,2-¹³C₂] as a tracer provides a robust method for quantifying the metabolic fluxes through glycolysis and the pentose phosphate pathway in cancer cells.[3][6] The detailed protocols and application notes provided herein offer a comprehensive guide for researchers aiming to investigate the metabolic reprogramming inherent to cancer. This approach is invaluable for identifying metabolic vulnerabilities and for the preclinical evaluation of novel therapeutic agents targeting cancer metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preparing Labeling Media with α-D-Glucose-¹³C₂-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using labeled nutrients is a cornerstone technique in metabolic research, providing invaluable insights into the intricate network of biochemical pathways. α-D-glucose labeled with carbon-13 at the first and second positions ([1,2-¹³C₂]glucose) is a particularly powerful tracer for dissecting central carbon metabolism. Its unique labeling pattern allows for the differentiation and quantification of fluxes through glycolysis and the pentose phosphate pathway (PPP), two critical pathways in cellular bioenergetics and biosynthesis.[1][2] When cells metabolize [1,2-¹³C₂]glucose, the ¹³C labels are differentially processed in these pathways. Glycolysis retains both labeled carbons in downstream metabolites, while the oxidative PPP results in the loss of the C1 carbon as ¹³CO₂, leading to singly labeled metabolites.[1] This document provides detailed application notes and protocols for the preparation and use of cell culture media containing α-D-glucose-¹³C₂-1 for metabolic flux analysis.
Applications
The use of α-D-glucose-¹³C₂-1 in labeling media has several key applications in metabolic research:
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a biological system to understand cellular physiology in health and disease.[3][4]
-
Differentiating Glycolysis and the Pentose Phosphate Pathway (PPP): The specific labeling pattern of [1,2-¹³C₂]glucose enables the resolution of carbon flow through these two interconnected pathways.[1][2][5]
-
Cancer Metabolism Research: Investigating the altered metabolic phenotypes of cancer cells, such as the Warburg effect, and identifying potential therapeutic targets.[2]
-
Drug Development: Elucidating the mechanism of action of drugs by observing their effects on metabolic fluxes and identifying biomarkers of drug response.[3][6]
-
Neuroinflammatory and Neurodegenerative Disease Research: Studying metabolic alterations in immune cells and neurons under pathological conditions.[7]
Data Presentation
The following tables summarize typical experimental parameters and expected labeling enrichment for key metabolites when using α-D-glucose-¹³C₂-1. These values are illustrative and should be optimized for specific cell lines and experimental conditions.[1]
Table 1: Recommended Incubation Times for Isotopic Steady State
| Metabolic Pathway | Typical Time to Isotopic Steady State | Reference(s) |
| Glycolysis | Minutes to < 1 hour | [8] |
| Pentose Phosphate Pathway (PPP) | Minutes to < 1 hour | [8] |
| Tricarboxylic Acid (TCA) Cycle | Several hours | [8] |
| Amino Acid Biosynthesis | Hours to > 24 hours | [8] |
| Fatty Acid Biosynthesis | > 24 hours | [9] |
Table 2: Illustrative ¹³C Labeling Enrichment in Central Carbon Metabolites
| Metabolite | Expected Isotopologue(s) from [1,2-¹³C₂]glucose via Glycolysis | Expected Isotopologue(s) from [1,2-¹³C₂]glucose via PPP | Typical Enrichment (%) | Reference(s) |
| Pyruvate | M+2 | M+1 | 50-90% | [2] |
| Lactate | M+2 | M+1 | 50-90% | [2] |
| Citrate | M+2 | M+1 | 25-50% | [10] |
| Ribose-5-phosphate | M+2 | M+1 | Varies | [2] |
| Serine | M+2 | M+1 | Varies | [4] |
Note: M+n refers to the mass isotopologue with 'n' ¹³C atoms. The actual enrichment will depend on the relative activities of the pathways.
Experimental Protocols
Protocol 1: Preparation of ¹³C-Labeled Cell Culture Medium
This protocol details the steps for preparing sterile cell culture medium supplemented with α-D-glucose-¹³C₂-1.
Materials:
-
Glucose-free basal medium (e.g., DMEM, RPMI-1640)
-
α-D-glucose-¹³C₂-1 powder (ensure high isotopic purity)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose[1]
-
Sterile, deionized water (ddH₂O) or water for injection[11]
-
Sterile syringe filters (0.22 µm)
-
Sterile conical tubes and storage bottles
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Prepare a Concentrated Stock Solution of α-D-glucose-¹³C₂-1:
-
In a sterile laminar flow hood, weigh the desired amount of α-D-glucose-¹³C₂-1 powder using a sterile spatula and a sterile weighing boat.
-
Dissolve the powder in a known volume of sterile ddH₂O to create a concentrated stock solution (e.g., 500 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[12]
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.[11]
-
-
Prepare the Basal Medium:
-
Start with a glucose-free formulation of your desired basal medium.
-
If required, supplement the medium with other components like L-glutamine and sodium pyruvate, as these are often omitted from glucose-free formulations.
-
-
Supplement with Dialyzed Serum:
-
Add dialyzed FBS to the glucose-free basal medium to the desired final concentration (e.g., 10%). Using dialyzed FBS is crucial to minimize the concentration of unlabeled glucose and other small molecules that could interfere with the labeling experiment.[1]
-
-
Add the Labeled Glucose:
-
Aseptically add the sterile α-D-glucose-¹³C₂-1 stock solution to the basal medium-serum mixture to achieve the desired final concentration. The final glucose concentration should typically match that of the standard growth medium for your cells (e.g., 5.5 mM, 11 mM, or 25 mM).[1]
-
For example, to prepare 100 mL of medium with a final glucose concentration of 11 mM using a 500 mM stock solution, you would add 2.2 mL of the stock solution.
-
Mix the final medium thoroughly by gentle inversion.
-
-
Final Sterilization and Storage:
-
For best practice, sterile-filter the entire prepared labeling medium using a 0.22 µm bottle-top filter.[11]
-
Store the prepared labeling medium at 4°C and protect it from light. Use within a few weeks for optimal performance.
-
Protocol 2: Cell Culture and Isotope Labeling
This protocol describes the general procedure for labeling cultured cells with the prepared ¹³C-glucose medium.
Materials:
-
Cultured cells (adherent or suspension)
-
Prepared ¹³C-labeled cell culture medium
-
Standard (unlabeled) cell culture medium
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Incubator (37°C, 5% CO₂)
-
Culture vessels (plates, flasks, etc.)
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in their standard growth medium and culture them until they reach the desired confluency (typically mid-exponential growth phase).
-
-
Initiate Labeling:
-
For adherent cells: Aspirate the standard growth medium from the culture vessel. Wash the cell monolayer once with pre-warmed PBS to remove residual unlabeled medium. Aspirate the PBS and immediately add the pre-warmed ¹³C-labeled medium.[1]
-
For suspension cells: Pellet the cells by centrifugation at a low speed. Aspirate the supernatant, wash the cell pellet once with pre-warmed PBS, and resuspend the cells in the pre-warmed ¹³C-labeled medium.[1]
-
-
Incubation:
Protocol 3: Metabolite Quenching and Extraction
This protocol outlines the rapid quenching of metabolism and extraction of intracellular metabolites. This step must be performed quickly to halt enzymatic activity and preserve the in vivo metabolic state.[1]
Materials:
-
Ice-cold 0.9% NaCl or PBS
-
Liquid nitrogen or dry ice
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching 4°C
Procedure:
-
Quenching Metabolism:
-
For adherent cells: Place the culture plate on dry ice to rapidly cool the cells. Aspirate the labeling medium. Immediately wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular labeled glucose. Aspirate the wash solution completely.[1]
-
For suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells at a low speed at 4°C. Quickly aspirate the supernatant and wash with ice-cold 0.9% NaCl.
-
-
Metabolite Extraction:
-
Immediately add a pre-chilled extraction solvent to the quenched cells.
-
For adherent cells: Use a cell scraper to scrape the cells in the extraction solvent.
-
For suspension cells: Resuspend the cell pellet in the extraction solvent.
-
Incubate the cell lysate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube.
-
Store the metabolite extracts at -80°C until analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Quality Control
Maintaining high quality control is essential for reproducible and reliable results in stable isotope labeling experiments.[13]
-
Isotopic Purity of the Tracer: Verify the isotopic enrichment of the α-D-glucose-¹³C₂-1 stock using high-resolution mass spectrometry or NMR to ensure it meets the manufacturer's specifications.[13]
-
Media Composition: Before starting a large-scale experiment, perform a pilot study to ensure that the prepared labeling medium supports cell health and growth comparably to the standard medium.[11]
-
Achieving Isotopic Steady State: To confirm that isotopic steady state has been reached for the pathways of interest, perform a time-course experiment and measure the labeling of key metabolites at different time points. The labeling should plateau at steady state.[13]
-
Correction for Natural Isotope Abundance: The raw data from mass spectrometry analysis must be corrected for the natural abundance of heavy isotopes to accurately determine the extent of labeling from the tracer.[13]
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic fate of α-D-glucose-¹³C₂-1.
Caption: Experimental workflow for stable isotope tracing with α-D-glucose-¹³C₂-1.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. agilent.com [agilent.com]
- 11. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Quenching and Metabolite Extraction in alpha-D-glucose-13C2-1 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-resolved metabolomics (SIRM) using tracers like alpha-D-glucose-13C2-1 is a powerful technique to delineate metabolic pathways and quantify fluxes. A critical and often underestimated aspect of these experiments is the rapid and efficient quenching of metabolic activity and the subsequent extraction of metabolites. Improper sample handling can lead to significant artifacts, such as metabolite degradation or leakage, which can compromise the integrity of the isotopic labeling data.
These application notes provide detailed protocols for the quenching and extraction of metabolites from mammalian cells in culture for studies involving this compound. The protocols are designed to ensure the preservation of the in vivo metabolic state and the accurate representation of isotopic enrichment in downstream analyses, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation: Comparison of Quenching and Extraction Methods
The choice of quenching and extraction methods can significantly impact metabolite recovery and the prevention of leakage. The following tables summarize quantitative data from various studies to aid in the selection of the most appropriate method for your experimental system.
Table 1: Comparison of Quenching Method Efficiency
| Quenching Method | Organism/Cell Type | Key Findings | Reference |
| Cold Methanol (60%) | Lactobacillus plantarum | Caused over 10% ATP leakage. | [1] |
| Cold Methanol (60%) with 70 mM HEPES | Lactobacillus plantarum | Less than 10% cell leakage and high energy charge. | [1] |
| Cold Methanol (60%) with 0.85% Ammonium Carbonate | Lactobacillus plantarum | Minimal leakage and good fixation of metabolism. | [1] |
| Liquid Nitrogen | Vibrio parahaemolyticus | No metabolite leakage observed. | [2] |
| Cold Methanol (75%) | Vibrio parahaemolyticus | Metabolite leakage occurred. | [2] |
| Fast Filtration with Liquid Nitrogen Quenching | Mammalian Cells | Energy charge of 0.94, indicating excellent preservation. | [3] |
| Cold PBS Quenching | Mammalian Cells | Energy charge of 0.90. | [3] |
| Cold Methanol/AMBIC Quenching | Mammalian Cells | Energy charge of 0.82, with significant metabolite leakage. | [3] |
Table 2: Comparison of Metabolite Extraction Solvent Efficiency
| Extraction Solvent/Method | Cell Type | Key Findings | Reference |
| Cold Methanol | Lactobacillus plantarum | Good extraction efficiency. | [1] |
| Boiling Ethanol | Lactobacillus plantarum | Good extraction efficiency. | [1] |
| Perchloric Acid | Lactobacillus plantarum | Good extraction efficiency. | [1] |
| 75% Cold Methanol | Vibrio parahaemolyticus | Recovered 47 metabolites with good reproducibility (RSD 8.0%). | [2] |
| Methanol:Chloroform:Water (various ratios) | Mouse Bone and Muscle | High metabolite yield for polar metabolites. | [4] |
| 100% Methanol or Methanol-containing mixtures | Serum | Highest number of reproducible features detected (>2000). | [5] |
| MTBE method and 80% Ethanol | Human Mesenchymal Stem Cells and Fibroblasts | Higher extraction efficiency for most identified and quantified metabolites. | [6] |
Experimental Protocols
Protocol 1: Quenching and Metabolite Extraction from Adherent Mammalian Cells
This protocol is suitable for cells grown in multi-well plates or culture dishes.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Liquid Nitrogen
-
Pre-chilled (-80°C) extraction solvent (e.g., 80% Methanol/Water)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Media Removal: At the designated time point of the labeling experiment, rapidly aspirate the culture medium from the cells.
-
Washing: Immediately wash the cells once with 1-2 mL of ice-cold PBS to remove any residual labeled medium. Aspirate the PBS completely. This step should be performed as quickly as possible to minimize metabolic changes.
-
Quenching: Immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells and halt all metabolic activity.
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled (-80°C) 80% methanol/water solution to each well.
-
Place the plate on dry ice and use a cell scraper to scrape the cells into the cold solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis: Vortex the tubes vigorously for 30-60 seconds to ensure complete cell lysis.
-
Protein Precipitation: Incubate the tubes at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
Protocol 2: Quenching and Metabolite Extraction from Suspension Mammalian Cells
This protocol is designed for cells grown in suspension culture.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Pre-chilled (-20°C) extraction solvent (e.g., Methanol/Acetonitrile/Water, 50:30:20 v/v/v)
-
Centrifuge capable of reaching 4°C
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Sampling: At the desired time point, rapidly transfer a known volume of the cell suspension into a pre-chilled centrifuge tube.
-
Quenching: Immediately add at least 5 volumes of ice-cold 0.9% NaCl solution to the cell suspension to rapidly lower the temperature and dilute extracellular metabolites.
-
Centrifugation: Pellet the cells by centrifugation at a low speed (e.g., 1,000 x g) for 1-2 minutes at 4°C.
-
Supernatant Removal: Quickly and carefully aspirate the supernatant.
-
Metabolite Extraction:
-
Resuspend the cell pellet in 1 mL of pre-chilled (-20°C) extraction solvent (Methanol/Acetonitrile/Water, 50:30:20).
-
Vortex vigorously for 1 minute.
-
-
Protein Precipitation: Incubate the samples at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10-15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new pre-chilled tube.
-
Drying: Dry the extracts using a vacuum concentrator.
-
Storage: Store the dried pellets at -80°C until analysis.
Visualizations
Metabolic Pathway Diagram
Caption: Simplified pathway of Glycolysis and the TCA Cycle.
Experimental Workflow Diagram
Caption: General experimental workflow for 13C-glucose tracing.
References
- 1. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of Solvent-Based Extraction Methods to Assess the Central Carbon Metabolites in Mouse Bone and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masspec.scripps.edu [masspec.scripps.edu]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for alpha-D-glucose-1,2-¹³C₂ as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alpha-D-glucose-1,2-¹³C₂ as an internal standard in quantitative analysis, particularly for mass spectrometry-based techniques. This stable isotope-labeled glucose is a valuable tool for ensuring accuracy and precision in the quantification of glucose in various biological samples. While primarily utilized as a tracer in metabolic flux analysis, its properties make it an excellent internal standard for isotope dilution mass spectrometry (IDMS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic labeling. By measuring the ratio of the signal from the naturally abundant analyte to the isotopically labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be precisely calculated. The use of an internal standard corrects for sample loss during preparation and for variations in instrument response.
Applications
The primary application of alpha-D-glucose-1,2-¹³C₂ as an internal standard is the precise quantification of glucose in various biological matrices, including:
-
Cell Culture Media and Lysates: For monitoring glucose consumption and metabolic rates in in vitro studies.
-
Blood, Plasma, and Serum: For clinical diagnostics and research in areas like diabetes and metabolic disorders.
-
Tissue Homogenates: For studying glucose metabolism in specific organs and tissues.
Beyond simple glucose quantification, this internal standard is instrumental in metabolic flux analysis (MFA) to trace the fate of glucose carbons through metabolic pathways such as glycolysis and the pentose phosphate pathway (PPP).[1][2][3]
Experimental Workflow
The general workflow for using alpha-D-glucose-1,2-¹³C₂ as an internal standard in quantitative analysis is depicted below.
Caption: A general workflow for the quantitative analysis of glucose using alpha-D-glucose-1,2-¹³C₂ as an internal standard.
Experimental Protocols
The following are generalized protocols for the use of alpha-D-glucose-1,2-¹³C₂ as an internal standard for the quantification of glucose in cell culture samples. These protocols may require optimization for different sample types and instrumentation.
Materials
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell culture medium (glucose-free for standard curve preparation)
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 4°C
-
Vacuum concentrator
Protocol for Cell Culture Sample Preparation
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency.
-
Sample Collection:
-
For adherent cells, aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
-
Internal Standard Spiking: Prepare a stock solution of alpha-D-glucose-1,2-¹³C₂ in water at a known concentration. Add a precise volume of this stock solution to each sample. The amount added should be comparable to the expected amount of glucose in the sample.
-
Metabolite Extraction:
-
Immediately add 1 mL of pre-chilled 80% methanol (-80°C) to each well to quench metabolism and extract metabolites.[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Drying: Dry the extracts using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.
LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, such as 50:50 acetonitrile:water.
-
Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient from high to low organic content is typically used.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for glucose.
-
Analysis Mode: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification.
-
MRM Transitions:
-
Unlabeled Glucose (M+0): Precursor ion (m/z) -> Product ion (m/z)
-
alpha-D-glucose-1,2-¹³C₂ (M+2): Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z values will depend on the adduct formed, e.g., [M-H]⁻)
-
-
Data Presentation
The following tables represent typical quantitative data obtained from an experiment using alpha-D-glucose-1,2-¹³C₂ as an internal standard.
Table 1: Calibration Curve for Glucose Quantification
| Standard Concentration (µM) | Peak Area Ratio (Analyte/Internal Standard) |
| 1 | 0.102 |
| 5 | 0.515 |
| 10 | 1.030 |
| 25 | 2.550 |
| 50 | 5.098 |
| 100 | 10.210 |
| R² | 0.9995 |
Table 2: Precision and Accuracy of Glucose Quantification in a Control Sample
| Replicate | Measured Concentration (µM) |
| 1 | 48.9 |
| 2 | 51.2 |
| 3 | 50.5 |
| 4 | 49.8 |
| 5 | 50.1 |
| Mean | 50.1 |
| Standard Deviation | 0.82 |
| Coefficient of Variation (%) | 1.64 |
| Accuracy (%) | 100.2 (assuming true concentration is 50 µM) |
Signaling Pathways and Metabolic Tracing
While serving as an excellent internal standard for quantification, the primary use of alpha-D-glucose-1,2-¹³C₂ is in metabolic flux analysis. The ¹³C labels on the first and second carbons allow for the tracing of their path through central carbon metabolism.
Caption: Metabolic fate of alpha-D-glucose-1,2-¹³C₂ in central carbon metabolism.
The metabolism of [1,2-¹³C₂]glucose through glycolysis produces pyruvate and lactate that are labeled on two adjacent carbons (M+2).[2] The entry of glucose-6-phosphate into the pentose phosphate pathway results in the loss of the C1 carbon as CO₂ and the production of singly or doubly labeled ribose-5-phosphate, depending on the pathway's cycling. This differential labeling allows for the calculation of the relative fluxes through these key pathways.[2]
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells [pubmed.ncbi.nlm.nih.gov]
- 4. D-Glucose (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. D-Glucose (1,2-¹³Câ, 99%) microbiological/pyrogen tested - Cambridge Isotope Laboratories, CLM-504-MPT-PK [isotope.com]
Tracing the Pentose Phosphate Pathway Using α-D-[1,2-¹³C₂]glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route operating in parallel to glycolysis. It plays a critical role in generating NADPH, essential for antioxidant defense and reductive biosynthesis, and in producing pentose sugars, the precursors for nucleotide and nucleic acid synthesis. Given its central role in cellular proliferation and stress resistance, the PPP is a key area of investigation in various research fields, including cancer biology and drug development.
This document provides detailed application notes and experimental protocols for tracing the metabolic flux through the Pentose Phosphate Pathway using the stable isotope-labeled tracer, α-D-[1,2-¹³C₂]glucose. The use of this specific isotopomer offers significant advantages in distinguishing PPP activity from glycolysis, enabling a more precise quantification of metabolic pathway usage.
Principle of Tracing with α-D-[1,2-¹³C₂]glucose
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions. When cells are cultured with α-D-[1,2-¹³C₂]glucose, the ¹³C labels are incorporated into downstream metabolites. The specific labeling patterns of these metabolites, analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, reveal the metabolic pathways through which the glucose was processed.
The key advantage of using α-D-[1,2-¹³C₂]glucose lies in its ability to differentiate the oxidative phase of the PPP from glycolysis. In the oxidative PPP, the C1 carbon of glucose is lost as CO₂. Therefore, glucose entering this pathway will lose the ¹³C label at the C1 position. In contrast, glycolysis metabolizes the glucose backbone intact. This differential labeling allows for the deconvolution of fluxes between these two critical pathways.[1][2] For instance, metabolism of [1,2-¹³C₂]glucose through the oxidative PPP results in a unique M+1 isotopomer of triose phosphates, which is distinguishable from the M+2 isotopomers generated via glycolysis.[1]
Data Presentation: Quantitative Metabolic Flux Analysis
The following tables summarize representative quantitative data from a hypothetical ¹³C metabolic flux analysis experiment in a cancer cell line cultured with α-D-[1,2-¹³C₂]glucose. The data is presented as mass isotopomer distributions (MIDs) of key metabolites and calculated relative metabolic fluxes.
Table 1: Mass Isotopomer Distribution (MID) of Key Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Glucose-6-Phosphate | 5 | 0 | 95 | 0 | 0 | 0 |
| Fructose-6-Phosphate | 8 | 5 | 87 | 0 | 0 | 0 |
| Ribose-5-Phosphate | 15 | 70 | 15 | 0 | 0 | 0 |
| Lactate | 20 | 10 | 70 | 0 | - | - |
| Palmitate (from new synthesis) | 10 | 5 | 85 | - | - | - |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Table 2: Calculated Relative Metabolic Fluxes (Normalized to Glucose Uptake Rate of 100)
| Metabolic Pathway/Flux | Relative Flux | Description |
| Glycolysis | 85 | Glucose to Pyruvate via Glycolysis |
| Oxidative PPP | 15 | Glucose-6-Phosphate to Ribulose-5-Phosphate |
| Non-oxidative PPP (Transketolase) | Varies | Interconversion of sugar phosphates |
| Non-oxidative PPP (Transaldolase) | Varies | Interconversion of sugar phosphates |
| Pyruvate Dehydrogenase | 70 | Pyruvate to Acetyl-CoA |
| Lactate Dehydrogenase | 15 | Pyruvate to Lactate |
Note: These values are illustrative and will vary depending on the cell type, experimental conditions, and physiological state. A study on human hepatoma cells (Hep G2) incubated with 30% enriched [1,2-¹³C₂]glucose found that after 24-72 hours, 1.9% of lactate molecules had one ¹³C substitution (m1) and 10% had two (m2).[3][4] Pentose cycle activity was determined to be 5.73 +/- 0.52% of the glucose flux.[3][4]
Experimental Protocols
The following are detailed protocols for conducting a ¹³C metabolic flux analysis experiment using α-D-[1,2-¹³C₂]glucose.
Protocol 1: Cell Culture and Isotopic Labeling
Objective: To culture cells in a medium containing α-D-[1,2-¹³C₂]glucose to achieve isotopic steady state.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free version of the cell culture medium
-
α-D-[1,2-¹³C₂]glucose (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the mid-exponential growth phase at the time of labeling.
-
Medium Preparation: Prepare the labeling medium by supplementing the glucose-free base medium with α-D-[1,2-¹³C₂]glucose to the desired final concentration (typically the same as the standard medium). Also add dFBS and other necessary supplements like Penicillin-Streptomycin.
-
Adaptation (Optional but Recommended): To minimize metabolic shock, adapt the cells to the base medium with unlabeled glucose for one passage before introducing the labeled glucose.
-
Isotopic Labeling: Once cells reach the desired confluency, aspirate the standard medium, wash the cells once with sterile PBS, and replace it with the pre-warmed α-D-[1,2-¹³C₂]glucose labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This time is cell line-dependent and should be determined empirically, but is often between 6 and 24 hours.[5]
Protocol 2: Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C freezer
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Quenching: At the end of the labeling period, rapidly aspirate the labeling medium.
-
Washing: Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled glucose.
-
Metabolism Arrest: Place the culture plate on dry ice or in a -80°C freezer for at least 1 minute to instantly quench all metabolic activity.
-
Extraction: Add a sufficient volume of ice-cold 80% methanol to the frozen cells.
-
Cell Lysis and Collection: Use a cell scraper to scrape the cells into the methanol. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Precipitation: Vortex the tubes and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Clarification: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube. The pellet can be used for protein or DNA quantification.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: GC-MS Analysis
Objective: To analyze the isotopic labeling patterns of central carbon metabolites.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Dried metabolite extracts
-
GC vials with inserts
Procedure:
-
Sample Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Derivatization: Re-suspend the dried metabolites in a derivatization agent such as MTBSTFA. This step increases the volatility of the metabolites for GC analysis. Incubate at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 1 hour).
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
GC Separation: Use a suitable temperature gradient to separate the metabolites on the GC column.
-
MS Detection: As metabolites elute from the column, they are ionized (typically by electron ionization) and their mass-to-charge ratio (m/z) is detected. Collect data in either full scan mode or selected ion monitoring (SIM) mode to obtain the mass isotopomer distributions for fragments of interest.
-
-
Data Analysis:
-
Identify the retention times and mass spectra of the metabolites of interest.
-
Determine the mass isotopomer distribution (MID) for each metabolite by integrating the peak areas for the different isotopologues (M+0, M+1, M+2, etc.).
-
Correct the raw MID data for the natural abundance of ¹³C and other isotopes.
-
Use the corrected MIDs in a computational model to estimate the metabolic fluxes.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Label Incorporation of α-D-Glucose-¹³C₂-1
Welcome to the technical support center for troubleshooting stable isotope tracing experiments with α-D-Glucose-¹³C₂-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions (FAQs) related to common issues encountered during metabolic labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your α-D-Glucose-¹³C₂-1 labeling experiments, offering explanations and practical solutions.
Q1: Why is the ¹³C enrichment in my downstream metabolites unexpectedly low?
A1: Low incorporation of ¹³C from labeled glucose can stem from several factors, ranging from experimental setup to cellular metabolism. Common causes include:
-
Suboptimal Cell Culture Conditions: Cell density, growth phase, and media composition can significantly impact glucose uptake and metabolism.[1][2][3]
-
Incorrect Tracer Concentration: The concentration of α-D-Glucose-¹³C₂-1 may not be optimal for your specific cell type and experimental goals.[1]
-
Insufficient Incubation Time: The labeling duration may not be long enough to achieve a steady-state enrichment in the metabolites of interest.[4]
-
Presence of Unlabeled Glucose: Contamination from regular serum or incomplete media exchange can dilute the labeled glucose pool.[1][5]
-
Metabolic Pathway Dynamics: The activity of alternative metabolic pathways or the loss of the ¹³C label through specific enzymatic reactions can reduce enrichment in downstream metabolites.[6][7]
-
Poor Cell Viability: Compromised cell health will lead to altered metabolism and reduced nutrient uptake.[1]
Q2: How can I optimize my cell culture conditions for better label incorporation?
A2: Optimizing cell culture conditions is crucial for achieving robust and reproducible labeling. Consider the following:
-
Cell Density: Aim for a cell confluency of 70-80% during the labeling experiment.[6] Overly confluent or sparse cultures can exhibit altered metabolic rates.
-
Growth Phase: Perform experiments on cells in the logarithmic (exponential) growth phase, as they are the most metabolically active.
-
Media Composition: Use a glucose-free medium as a base and supplement it with your labeled glucose. It is highly recommended to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and other small molecules.[5][6][8] Ensure the medium contains all essential nutrients to maintain cell health.[1]
-
Oxygen Levels: Standard cell culture conditions can sometimes lead to local hypoxia, which alters metabolism.[2] Ensure adequate oxygenation, especially for highly metabolic cell lines.
Q3: What is the recommended concentration and incubation time for α-D-Glucose-¹³C₂-1?
A3: The optimal concentration and incubation time are cell-type and experiment-dependent. However, here are some general guidelines:
-
Concentration: A common starting point is to replace the normal glucose concentration in your culture medium (typically 5 to 25 mM) with α-D-Glucose-¹³C₂-1.[1] It's advisable to perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Incubation Time: The time required to reach isotopic steady state varies for different metabolic pathways. Glycolytic intermediates can be labeled within minutes, while TCA cycle intermediates and nucleotides may take several hours.[4] A time-course experiment is recommended to determine the optimal labeling duration. For steady-state analysis, a 24 to 72-hour incubation is often used.[5]
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low ¹³C Enrichment | Presence of unlabeled glucose in the medium. | Wash cells thoroughly with PBS before adding labeling medium; use dialyzed FBS.[1] |
| Cell viability is compromised. | Ensure labeling medium contains all essential nutrients; monitor cell health throughout the experiment.[1] | |
| Suboptimal incubation time. | Perform a time-course experiment to determine the ideal labeling duration for your metabolites of interest.[4] | |
| Inappropriate cell density. | Seed cells to reach 70-80% confluency during the experiment.[6] | |
| Inconsistent Labeling | Variation in cell seeding density. | Ensure consistent cell numbers across all replicates. |
| Incomplete removal of previous culture medium. | Standardize the washing procedure with PBS between media changes.[1] | |
| Slow Label Incorporation | Kinetic isotope effect of the tracer. | Be aware that deuterated glucose can slow enzymatic reactions; consider this when interpreting kinetic data.[9] |
Experimental Protocols
General Protocol for In Vitro Cell Labeling with α-D-Glucose-¹³C₂-1
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.[1]
-
Medium Preparation: Prepare glucose-free culture medium supplemented with dialyzed FBS and the desired concentration of α-D-Glucose-¹³C₂-1.[1]
-
Cell Washing: Before adding the labeling medium, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.[1]
-
Labeling: Replace the PBS with the prepared labeling medium and incubate for the desired duration under standard cell culture conditions.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate to quench metabolism.[1]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites for analysis.[1]
-
-
Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to determine the isotopic enrichment.[1]
Visualizations
Troubleshooting Workflow for Low Label Incorporation
Caption: A logical workflow for troubleshooting low ¹³C label incorporation.
Central Carbon Metabolism Pathways
Caption: Overview of central carbon metabolism pathways traced by labeled glucose.
References
- 1. benchchem.com [benchchem.com]
- 2. Limited oxygen in standard cell culture alters metabolism and function of differentiated cells | The EMBO Journal [link.springer.com]
- 3. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing alpha-D-glucose-13C2-1 Concentration for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing alpha-D-glucose-13C2-1 concentration for cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell labeling?
A1: this compound is a stable isotope-labeled form of glucose where the carbon atoms at positions 1 and 2 are replaced with the heavy isotope Carbon-13 (¹³C).[1] This labeling allows for the tracing of glucose metabolism through various biochemical pathways within the cell. Its primary applications include metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions, and tracing the contribution of glucose to the biosynthesis of other molecules. The specific positions of the ¹³C labels provide detailed information about the activity of specific enzymes and pathways, such as glycolysis and the pentose phosphate pathway (PPP).[2][3]
Q2: What is the recommended starting concentration of this compound for cell labeling experiments?
A2: The optimal concentration of this compound can vary significantly depending on the cell type, its metabolic rate, and the specific research question. A common starting point for in vitro cell culture experiments is to replace the normal glucose in the medium with this compound at a similar concentration, typically ranging from 5 mM to 25 mM.[4] It is crucial to consult the literature for similar cell lines or experimental systems to determine a more precise starting concentration. Pilot experiments are highly recommended to determine the optimal concentration for your specific model.[4]
Q3: How long should I incubate my cells with this compound?
A3: The incubation time required to achieve sufficient labeling, or isotopic steady state, depends on the metabolic pathway of interest. Glycolytic intermediates can reach isotopic steady state within minutes, while intermediates of the TCA cycle may take several hours.[5] For studies investigating the synthesis of macromolecules like lipids or nucleotides, longer incubation times, potentially up to 24 hours, may be necessary.[6] A time-course experiment is the best way to determine the optimal incubation time for your specific metabolites of interest.
Q4: Why is it important to use glucose-free medium and dialyzed fetal bovine serum (FBS)?
A4: Standard cell culture media contain unlabeled glucose, which will compete with the this compound tracer and dilute the isotopic enrichment in your metabolites of interest. Therefore, it is essential to use a glucose-free basal medium to prepare your labeling medium.[7] Similarly, non-dialyzed FBS contains small molecules, including unlabeled glucose and amino acids, that can interfere with the labeling experiment.[8] Using dialyzed FBS minimizes the introduction of these unlabeled compounds, leading to higher and more consistent labeling efficiency.[6]
Q5: How can I measure the enrichment of ¹³C in my metabolites?
A5: The incorporation of ¹³C into metabolites is typically measured using mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.[5][9][10] These techniques can distinguish between the mass of the unlabeled metabolite and the heavier, ¹³C-labeled isotopologues. The resulting data provides a mass distribution vector (MDV) that shows the fractional abundance of each isotopologue.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your cell labeling experiments.
Issue 1: Low Isotopic Enrichment in Metabolites
| Potential Cause | Recommended Solution |
| Insufficient Incubation Time | The metabolic pathway of interest may have a slow turnover rate. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the time required to reach isotopic steady state for your target metabolites.[11] |
| Dilution from Unlabeled Sources | Residual unlabeled glucose from the standard culture medium can dilute the tracer. Ensure to wash the cells thoroughly with a pre-warmed, glucose-free medium or phosphate-buffered saline (PBS) before adding the labeling medium.[7][8] Unlabeled metabolites from non-dialyzed FBS can also cause dilution. Always use dialyzed FBS for preparing the labeling medium.[6] |
| Slow Metabolic Rate of the Cell Line | Some cell lines have inherently slower metabolic rates. Consider increasing the incubation time with the tracer. If experimentally feasible, using a cell line with a higher metabolic rate could be an alternative.[4] |
| High Cell Density | Overly confluent cell cultures can have altered metabolic rates and nutrient limitations. Seed cells at a density that allows for logarithmic growth throughout the experiment.[4] |
Issue 2: Poor Cell Viability or Altered Phenotype
| Potential Cause | Recommended Solution |
| Toxicity from High Tracer Concentration | Although stable isotopes are generally considered non-toxic, very high concentrations of glucose can have detrimental effects on some cell lines, leading to decreased proliferation and increased apoptosis.[4][12] Perform a dose-response experiment to assess the effect of different this compound concentrations on cell viability using a standard assay like MTT or trypan blue exclusion. |
| Nutrient Depletion in the Labeling Medium | Ensure that the glucose-free basal medium is supplemented with all other essential nutrients, such as amino acids and vitamins, required by your specific cell line.[4] |
| Metabolic Stress from Glucose-Free Wash | Prolonged exposure to glucose-free conditions during washing steps can stress the cells. Perform the washing steps quickly and add the pre-warmed labeling medium containing this compound promptly.[8] |
Issue 3: Inconsistent Labeling Across Replicates
| Potential Cause | Recommended Solution |
| Variation in Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability in metabolic rates and labeling efficiency. Ensure accurate and consistent cell counting and seeding for all replicates.[4] |
| Inconsistent Incubation Times or Conditions | Minor variations in incubation times or environmental conditions (e.g., temperature, CO₂ levels) can affect metabolic processes. Maintain precise control over all experimental parameters for all replicates.[4] |
| Incomplete Removal of Previous Medium | Residual unlabeled medium will dilute the tracer to varying degrees if not removed completely and consistently. Be meticulous with the washing steps for all replicates.[4] |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol provides a framework for determining the optimal tracer concentration for your specific cell line and experimental goals.
-
Cell Seeding: Plate cells in multiple wells (e.g., a 6-well plate) at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of the experiment.
-
Medium Preparation: Prepare a glucose-free basal medium (e.g., DMEM or RPMI-1640) supplemented with dialyzed FBS and all other necessary components (e.g., L-glutamine, penicillin-streptomycin). Prepare a range of labeling media by adding this compound to final concentrations such as 1 mM, 5 mM, 10 mM, and 25 mM. Also, prepare a control medium with the standard concentration of unlabeled glucose.
-
Initiate Labeling:
-
Aspirate the standard growth medium.
-
Quickly wash the cells once with pre-warmed, sterile PBS.[13]
-
Add the pre-warmed labeling media with the different concentrations of this compound to the respective wells.
-
-
Incubation: Incubate the cells for a predetermined duration sufficient to achieve isotopic steady state for your pathways of interest (e.g., 8 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability for each concentration using a standard method (e.g., trypan blue exclusion).
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.[4]
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.[4]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[4]
-
-
Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to determine the isotopic enrichment in your metabolites of interest for each concentration.
-
Data Interpretation: Summarize the data in a table to compare labeling efficiency and cell viability across the different concentrations. Select the lowest concentration that provides sufficient labeling without compromising cell health.
Protocol 2: Standard Cell Labeling with this compound
-
Medium Preparation: Prepare glucose-free culture medium supplemented with dialyzed FBS and other necessary components. Add this compound to the predetermined optimal concentration.[4]
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment.[4]
-
Labeling: Aspirate the standard growth medium, wash the cells with pre-warmed PBS, and add the pre-warmed labeling medium. Incubate for the desired duration in a standard cell culture incubator.[4][13]
-
Metabolite Quenching and Extraction:
Data Presentation
Table 1: Example Data for Optimizing this compound Concentration in HEK293T Cells
| This compound Concentration (mM) | Cell Viability (%) | Average ¹³C Enrichment in Pyruvate (%) | Average ¹³C Enrichment in Lactate (%) |
| 1 | 98 ± 2 | 75 ± 5 | 72 ± 6 |
| 5 | 97 ± 3 | 92 ± 4 | 90 ± 4 |
| 10 | 96 ± 2 | 98 ± 1 | 97 ± 2 |
| 25 | 85 ± 5 | 99 ± 1 | 98 ± 1 |
Note: This is example data and results will vary depending on the cell line and experimental conditions.
Visualizations
Glucose-Sensing Signaling Pathways
High glucose levels promote cell growth and proliferation in part through the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway. Conversely, low glucose conditions lead to cellular stress and activate AMPK (AMP-activated protein kinase), which shifts metabolism towards energy conservation.[13]
Experimental Workflow for Stable Isotope Labeling
The following diagram outlines the key steps in a typical stable isotope labeling experiment using this compound.
Central Carbon Metabolism Tracing
This diagram illustrates how this compound is metabolized through central carbon pathways, allowing for the tracing of the ¹³C labels.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Glucose signaling, AtRGS1 and plant autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Kinetic Isotope Effect with Deuterated Glucose Tracers
This guide provides researchers, scientists, and drug development professionals with troubleshooting information, frequently asked questions (FAQs), and detailed protocols for using deuterated glucose tracers, with a focus on understanding and minimizing the kinetic isotope effect (KIE).
Frequently Asked Questions (FAQs)
Q1: What is the Kinetic Isotope Effect (KIE) in the context of deuterated glucose tracers? A: The Kinetic Isotope Effect (KIE) refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.[1] In deuterated glucose tracers, one or more hydrogen atoms (¹H) are replaced by deuterium (²H or D). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break it.[1] This can cause enzymes to metabolize deuterated glucose at a slower rate than non-deuterated glucose, especially in reactions where C-H bond cleavage is a rate-limiting step.[1][2]
Q2: How significant is the KIE for commonly used deuterated glucose tracers? A: The measured KIE for deuterated glucose is generally considered to be relatively small, often in the range of 4-6%.[2][3][4] However, even a small KIE can lead to an underestimation of true metabolic flux if not properly accounted for.[2] The effect can be more pronounced with extensive deuteration. For example, one study found that using perdeuterated glucose ([U-²H₇,U-¹³C₆]glucose) significantly reduced the flux through glycolysis to lactate.[5]
Q3: Why is it important to account for the KIE and other isotopic effects? A: Failing to account for the KIE can lead to the inaccurate quantification of metabolic fluxes, specifically an underestimation of the true metabolic rate.[2] Beyond the KIE, another critical factor is the metabolic loss of deuterium, where deuterium atoms are exchanged with hydrogen from water in the cellular environment during enzymatic reactions.[2] For instance, during a full turn of the tricarboxylic acid (TCA) cycle, it's possible for all deuterium labels to be lost.[2][4] Both effects can lead to lower-than-expected deuterium enrichment in downstream metabolites and must be considered for accurate data interpretation.
Troubleshooting Guide
This section addresses common issues encountered during deuterated glucose tracing experiments.
Problem: Unexpectedly Low Deuterium Enrichment in Metabolites
Q: Why is the deuterium enrichment in my downstream metabolites much lower than I expected? A: This is a frequent issue that typically stems from two main causes: the metabolic loss of deuterium and the presence of kinetic isotope effects.[2] Deuterium atoms can be lost during certain enzymatic reactions; for example, deuterium at the C1 position of glucose is susceptible to loss, and hydrogens are actively exchanged with water during glycolysis.[2] Additionally, the KIE may cause the preferential consumption of non-deuterated glucose, reducing the incorporation of deuterium into downstream metabolites.[2]
Solutions & Troubleshooting Steps:
-
Optimize Tracer Selection: Use glucose labeled at positions less prone to exchange during key metabolic pathways.[2] [6,6-²H₂]-glucose is often recommended for tracing into lactate and glutamate as these positions are generally more stable during glycolysis.[2][6]
-
Quantify Deuterium Loss: If possible, design experiments to quantify the extent of deuterium loss in your specific system. This can be achieved by comparing the labeling patterns of metabolites from different deuterated glucose tracers.[2][3]
-
Use Experimental Controls: Always include parallel experiments with non-deuterated glucose. This helps establish baseline metabolic rates and allows for a more direct quantification of the kinetic isotope effect in your model.[2]
-
Consider Alternative Tracers: If deuterium loss proves to be a significant and unmanageable issue for your pathway of interest, consider using other tracers like ¹³C-glucose.[2]
Problem: Inaccurate Quantification of Metabolic Fluxes
Q: My calculated metabolic flux rates seem inconsistent or inaccurate. What could be the cause? A: Inaccurate flux calculations often result from not properly accounting for the KIE and deuterium loss, as well as certain experimental design flaws.[2] Failing to correct for the KIE will lead to an underestimation of the true metabolic flux.[2] Furthermore, the enrichment of the intracellular precursor pool (e.g., glucose-6-phosphate) might not be the same as the enrichment of the deuterated glucose supplied in the medium, due to contributions from unlabeled endogenous sources like glycogen.[2]
Solutions & Troubleshooting Steps:
-
Measure Precursor Enrichment: Whenever feasible, measure the isotopic enrichment of key intracellular metabolites to determine the true precursor enrichment for your flux calculations.[2]
-
Achieve Isotopic Steady State: For in vivo studies, a primed, constant infusion of deuterated glucose is a reliable method to achieve and maintain an isotopic steady state, which simplifies flux calculations.[2][7][8]
-
Correct for Natural Abundance: Use appropriate software tools to correct your mass spectrometry data for the natural abundance of isotopes, which is crucial for accurately measuring low levels of enrichment.[2]
-
Run Parallel Assays: Set up identical assays for both the deuterated and non-deuterated compounds to experimentally determine the KIE and apply a correction factor.[1]
Caption: Troubleshooting logic for low deuterium enrichment.
Quantitative Data Summary
Quantitative data from tracer studies are crucial for accurate interpretation of metabolic fluxes. The following tables summarize key findings regarding KIE and label loss.
Table 1: Magnitude of Kinetic Isotope Effect (KIE) for Deuterated Glucose
| Tracer | System | Observation | KIE (kH/kD Ratio) | Reference |
|---|---|---|---|---|
| [6,6-²H₂]-glucose | Rat Brain | Comparison of label flow from deuterated vs. non-deuterated glucose. | 1.042 (for Lactate) | [3] |
| [6,6-²H₂]-glucose | Rat Brain | Comparison of label flow from deuterated vs. non-deuterated glucose. | 1.035 (for Glutamate) | [3] |
| General | Various | General observation from multiple studies. | ~4-6% slower metabolism | [2][3][4] |
| [U-¹³C₆, U-²H₇]glucose | Perfused Rat Hearts | Ratio of lactate derived from non-deuterated vs. deuterated glucose was 1 : 0.64. | 1.56 |[5] |
Table 2: Deuterium Label Loss from [6,6-²H₂]-Glucose in Rat Brain
| Metabolite | % of ²H Label Loss | Reference |
|---|---|---|
| Lactate | 15.7 ± 2.6% | [3][4] |
| Glutamate | 37.9 ± 1.1% | [3][4] |
| Glutamine | 41.5 ± 5.2% |[3][4] |
Experimental Protocols
Protocol 1: General In Vitro Tracing in Cultured Cells
This protocol provides a general workflow for a stable isotope tracing experiment using deuterated glucose in cultured cells.[2]
-
Prepare Media: Prepare culture medium containing the desired concentration of deuterated glucose. It is critical to use dialyzed fetal bovine serum to reduce interference from unlabeled glucose.[2]
-
Cell Seeding and Growth: Seed cells in multi-well plates and grow them to the desired confluency (e.g., 70-80%).[2]
-
Introduce Tracer: Remove the standard medium and replace it with the deuterated glucose-containing medium. The duration of labeling depends on the pathways of interest (e.g., ~10 min for glycolysis, >2 hours for the TCA cycle).[9]
-
Quench Metabolism: After the incubation period, rapidly quench metabolic activity. A common method is to aspirate the medium and add ice-cold 80% methanol.
-
Extract Metabolites: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at a high speed to pellet protein and cell debris.
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it completely using a vacuum concentrator.
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to make them volatile.
-
Analysis: Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of the metabolites of interest.[2]
-
Data Analysis: Process the raw data to calculate fractional enrichment, correcting for natural isotope abundance. Use this data to calculate metabolic fluxes.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. benchchem.com [benchchem.com]
- 7. metsol.com [metsol.com]
- 8. prosciento.com [prosciento.com]
- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
improving confidence intervals in 13C metabolic flux analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the confidence intervals in their 13C Metabolic Flux Analysis (13C-MFA) experiments.
Frequently Asked Questions (FAQs)
Q1: What are confidence intervals in the context of 13C-MFA, and why are they important?
A1: In 13C-MFA, confidence intervals represent the precision of the estimated metabolic flux values.[1][2] A narrow confidence interval indicates that the calculated flux is well-determined by the experimental data, while a wide interval suggests a poorly resolved flux.[1] They are crucial for determining the statistical significance of flux changes between different experimental conditions or genetic perturbations.[1][2]
Q2: How does the choice of isotopic tracer impact the confidence intervals of estimated fluxes?
A2: The selection of the 13C-labeled tracer is a critical factor that significantly influences the precision and accuracy of the flux results.[3][4] Different tracers provide distinct labeling patterns for various metabolic pathways.[3] For instance, 13C-glucose tracers are generally more effective for resolving fluxes in the upper parts of central carbon metabolism, like glycolysis and the pentose phosphate pathway. In contrast, 13C-glutamine tracers offer better resolution for fluxes in the lower parts, such as the TCA cycle.[3][5] An inappropriate tracer can lead to wide confidence intervals for certain fluxes, even with highly precise measurements.[4]
Q3: What is the benefit of conducting parallel labeling experiments?
A3: Parallel labeling experiments, which involve using different isotopic tracers in separate but identical cultures, are a powerful method for enhancing the resolution of metabolic fluxes across multiple pathways.[3][6] By integrating the data from these parallel experiments into a single flux model, a more comprehensive and precise flux map can be generated.[3] This approach is particularly beneficial for complex metabolic models.[3] Increasing the number of tracer experiments can significantly improve the accuracy of flux estimation, with two parallel experiments often being sufficient to control uncertainty within 5%.[7]
Q4: What is meant by "isotopic steady state," and why is it important to verify?
A4: Isotopic steady state is a condition where the isotopic labeling of intracellular metabolites remains constant over time.[3] A core assumption in standard 13C-MFA is that the system is at isotopic steady state.[3] It is essential to validate this assumption by measuring isotopic labeling at multiple time points (e.g., 18 and 24 hours after tracer introduction).[3] If the labeling is consistent, the steady-state assumption is valid. If not, an isotopically non-stationary MFA approach may be required.[1][8]
Troubleshooting Guide
This guide addresses common issues encountered during 13C-MFA that can lead to wide confidence intervals or poor model fits.
Issue 1: Poor Goodness-of-Fit
-
Symptom: The chi-square test results in a high value and a low p-value, indicating a significant discrepancy between the experimental data and the model simulation.[1] The sum of squared residuals (SSR) falls outside the statistically acceptable range.[7]
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Metabolic Network Model | 1. Verify Reactions: Ensure all relevant metabolic pathways are included in the model. Missing reactions can lead to a poor fit.[1] 2. Check Atom Transitions: Meticulously review the atom mappings for each reaction to confirm their accuracy.[1] 3. Consider Compartmentation: For eukaryotic cells, accurately represent subcellular compartments and the transport reactions between them.[1] |
| Inaccurate Measurement Data | 1. Review Raw Data: Scrutinize the raw mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for any anomalies.[1] 2. Verify Data Correction: Ensure that corrections for natural isotope abundances have been applied correctly.[1] 3. Re-analyze Samples: If significant measurement error is suspected, consider re-running the samples.[1] |
| Violation of Steady-State Assumption | 1. Confirm Isotopic Steady State: Analyze samples from multiple time points to ensure that isotopic labeling has reached a plateau.[1][3] 2. Adjust Labeling Time: If isotopic stationarity was not achieved, a longer incubation period with the tracer may be necessary in future experiments.[1] |
Issue 2: Wide Confidence Intervals for Key Fluxes
-
Symptom: The confidence intervals for the fluxes of interest are excessively large, indicating that these fluxes are not well-resolved by the data.[1]
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Isotopic Tracer | 1. Perform In Silico Simulations: Use computational tools to simulate the experiment with different tracers to identify one that provides better resolution for the fluxes of interest.[9] 2. Use Parallel Labeling: Conduct experiments with multiple tracers (e.g., a 13C-glucose tracer and a 13C-glutamine tracer) to better constrain fluxes across the entire metabolic network.[3][6] |
| Insufficient Measurement Data | 1. Expand Measurement Set: Measure the labeling patterns of additional metabolites, especially those closely linked to the poorly resolved fluxes.[1] 2. Utilize Different Analytical Techniques: Combine data from various platforms (e.g., GC-MS and LC-MS/MS) to gain complementary isotopic information.[1] |
| Correlated Fluxes | Some fluxes within a metabolic network can be highly correlated, making them inherently difficult to distinguish. In such cases, redesigning the labeling experiment with different tracers may help to decorrelate the flux estimates. |
| High Biological or Analytical Variability | 1. Increase Biological Replicates: A greater number of biological replicates can improve statistical power and provide a more accurate representation of biological variability.[1] 2. Standardize Protocols: Implement and adhere to strict, standardized protocols for cell culture, sample quenching, and metabolite extraction to minimize analytical variability.[1] |
Experimental Protocols
Protocol 1: Verification of Isotopic Steady State
-
Cell Culture and Tracer Introduction: Culture cells under the desired experimental conditions. Introduce the 13C-labeled substrate at a defined time point (t=0).
-
Time-Course Sampling: Collect cell samples at a minimum of two later time points, for example, at 18 hours and 24 hours post-tracer introduction.[3]
-
Metabolite Extraction and Analysis: Rapidly quench metabolic activity and extract intracellular metabolites.[1] Analyze the isotopic labeling patterns of key metabolites using MS or NMR.[1]
-
Data Comparison: Compare the mass isotopomer distributions of the selected metabolites between the two time points. If there are no significant changes, the assumption of isotopic steady state is considered valid for the later time point.[3]
Protocol 2: Parallel Labeling Experiment
-
Experimental Design: Based on in silico simulations, select at least two different 13C-labeled tracers that provide complementary information about the metabolic network.[9] A common strategy is to use a 13C-glucose tracer in one experiment and a 13C-glutamine tracer in a parallel experiment.[3]
-
Cell Culture: Set up two identical, parallel cell cultures.
-
Tracer Incubation: In the first culture, replace the standard medium with a medium containing the first 13C tracer. In the second culture, use a medium with the second 13C tracer.
-
Sampling: Once the cultures have reached the desired state (e.g., mid-exponential growth and isotopic steady state), collect samples from both cultures.
-
Data Integration and Flux Estimation: Measure the isotopic labeling patterns and external rates from both experiments. Integrate all measurement data into a single model for flux estimation and statistical analysis.[3] This combined dataset will provide tighter constraints on the flux calculations.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting α-D-glucose-¹³C₂-1 Labeling Experiments
Welcome to the technical support center for stable isotope labeling experiments. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected labeling patterns observed when using α-D-glucose-¹³C₂-1.
Frequently Asked Questions (FAQs)
Q1: What are the expected labeling patterns in downstream metabolites when using α-D-glucose-¹³C₂-1?
When using α-D-glucose-¹³C₂-1, the ¹³C labels are on the first and second carbon atoms of glucose. The expected labeling patterns in key central carbon metabolism pathways are as follows:
-
Glycolysis: The direct catabolism of [1,2-¹³C₂]glucose through glycolysis results in the formation of M+2 labeled lactate and pyruvate.[1][2] This means that two of the three carbons in these molecules are labeled with ¹³C.
-
Pentose Phosphate Pathway (PPP): When [1,2-¹³C₂]glucose enters the oxidative branch of the PPP, the C1 carbon is lost as ¹³CO₂.[2] The subsequent reactions in the non-oxidative PPP can lead to the formation of M+1 labeled lactate and pyruvate.[1][2] This distinct labeling pattern is a key advantage of using this specific tracer, as it allows for the deconvolution of fluxes between glycolysis and the PPP.[2]
Q2: We are observing very low isotopic enrichment in our target metabolites. What are the potential causes and solutions?
Low isotopic enrichment is a common issue in labeling experiments. The primary causes and troubleshooting steps are outlined below.
| Potential Cause | Recommended Solution |
| Insufficient Incubation Time | The time required to reach isotopic steady state can vary from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[3] Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and metabolites of interest.[4] |
| Dilution from Unlabeled Sources | Endogenous unlabeled pools or other carbon sources in the medium (e.g., glutamine, amino acids from serum) can dilute the labeled glucose.[4][5] Use a chemically defined medium and consider using dialyzed fetal bovine serum to minimize the presence of unlabeled metabolites.[4] |
| Slow Metabolic Flux | The inherent metabolic rate of the cells under investigation might be slow, leading to a gradual incorporation of the label.[4] Ensure that the experimental conditions are optimal for cell growth and metabolism. |
Q3: Our results show a higher-than-expected M+1 to M+2 ratio for lactate. What could this indicate?
An elevated M+1/M+2 lactate ratio suggests a higher relative flux through the Pentose Phosphate Pathway compared to glycolysis.[6] Cancer cells, for instance, often exhibit an upregulated PPP to support nucleotide synthesis for rapid proliferation and to generate NADPH for antioxidant defense.[7] It is crucial to consider the biological context of your experimental system.
Q4: We are seeing unexpected ¹³C scrambling in TCA cycle intermediates. What could be the cause?
Isotopic scrambling in the Tricarboxylic Acid (TCA) cycle can occur at the level of symmetrical molecules like succinate and fumarate.[7] This can lead to a redistribution of the ¹³C labels. For example, if labeled oxaloacetate enters the TCA cycle, the resulting succinate will be symmetrically labeled, leading to different labeling patterns in downstream malate and oxaloacetate upon subsequent turns of the cycle.[7]
Troubleshooting Guide
This section provides a more in-depth look at specific issues and the metabolic pathways involved.
Issue 1: Distinguishing Between Glycolysis and Pentose Phosphate Pathway Flux
The use of α-D-glucose-¹³C₂-1 is particularly effective for assessing the relative fluxes of glycolysis and the PPP.[4] The diagram below illustrates the differential labeling patterns produced from these two pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stable Isotope Tracing in Metabolomics
Welcome to the technical support center for stable isotope tracing in metabolomics. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during stable isotope labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and step-by-step solutions.
Section 1: Experimental Design and Setup
Question 1: I am new to stable isotope tracing. Where do I start with my experimental design?
Answer: A successful stable isotope tracing experiment begins with a well-thought-out design. Unlike untargeted metabolomics, which can be hypothesis-generating, isotope tracing studies are typically designed to answer specific questions about metabolic pathways.[1]
Here are the key factors to consider:
-
Formulate a Clear Hypothesis: Before you begin, define the specific metabolic pathway or question you want to investigate. This will guide your choice of tracer and experimental setup. For discovery-based studies, it is often beneficial to conduct untargeted metabolomics first to identify dysregulated pathways.[1]
-
Select the Appropriate Tracer: The choice of stable isotope tracer (e.g., ¹³C, ¹⁵N, ²H) and the specific labeled compound is critical.[1] Your selection will depend on the metabolic pathway of interest. For example, [U-¹³C]-glucose is commonly used to trace glucose metabolism through glycolysis and the TCA cycle.[1]
-
Optimize Labeling Conditions: It is crucial to optimize tracer concentration, administration route, and labeling duration to achieve sufficient isotopic enrichment while minimizing metabolic disturbances.[1] Pilot experiments can help determine the optimal timing to capture the dynamics of your pathway of interest.[2]
-
Control Samples are Critical: Always include unlabeled control samples to be analyzed alongside your labeled samples. This will help in metabolite identification by providing a baseline for comparison with spectral libraries.[1]
Question 2: How long should I label my cells or organism to achieve isotopic steady state?
Answer: The time required to reach isotopic steady state, where the isotopic enrichment of metabolites becomes constant, varies significantly depending on the metabolic pathway's turnover rate.[2] Reaching a true steady state for all metabolites is often not feasible or necessary. The goal is to achieve a state where the labeling in the pathway of interest is stable enough for meaningful interpretation.
| Metabolic Pathway | Typical Time to Isotopic Steady State (in cultured cells) |
| Glycolysis | ~10 minutes |
| TCA Cycle | ~2 hours |
| Nucleotides | ~24 hours |
| Protein & Lipid Synthesis | Longer durations, often requiring administration via drinking water or diet in animal studies.[1] |
Table 1: Approximate times to reach isotopic steady state for major metabolic pathways in cultured cells. Data sourced from[2].
It is important to perform pilot experiments with multiple time points to determine the optimal labeling duration for your specific biological system and pathway of interest.[1][2]
Section 2: Sample Preparation
Question 3: My metabolomics data is noisy and inconsistent. Could my sample preparation be the issue?
Answer: Absolutely. Proper sample preparation is critical for high-quality metabolomics data. Errors introduced during this stage can lead to significant variability and artifacts. Key areas to focus on are quenching metabolism and metabolite extraction.
Workflow for Proper Sample Preparation:
Common Pitfalls and Solutions:
-
Slow Quenching: Many metabolites have rapid turnover rates (on the scale of seconds).[2][3] Failure to halt metabolic activity quickly can drastically alter metabolite profiles.
-
Solution: For cell cultures, rapid filtration and immediate quenching in liquid nitrogen is effective. For tissues, snap-freezing the tissue immediately upon collection is crucial.[1]
-
-
Inefficient Extraction: The choice of extraction solvent is critical and depends on the metabolites of interest.
-
Sample Handling: Consistency is key. Variations in handling time or temperature can introduce significant errors.
-
Solution: Standardize your sample handling protocol and adhere to it strictly for all samples.[1] Minimize the time samples spend at room temperature.
-
Section 3: Mass Spectrometry Analysis
Question 4: I am not detecting my labeled metabolites or the signal is very weak. What should I check in my mass spectrometry method?
Answer: Low or no signal for labeled metabolites can be due to several factors, from the instrument settings to the inherent properties of the metabolites.
Troubleshooting Low Signal Intensity:
| Potential Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature). Consider if a different ionization mode (positive vs. negative) would be more suitable for your target metabolites. |
| Ion Suppression | Abundant co-eluting compounds can suppress the signal of your analyte.[2] Improve chromatographic separation to reduce co-elution.[2] Dilute the sample to reduce the concentration of interfering matrix components. |
| Incorrect Mass Range | Ensure your mass spectrometer's scan range is set to include the m/z of your expected labeled metabolites. |
| Low Isotopic Enrichment | If the labeling experiment did not result in sufficient incorporation of the tracer, the signal of the labeled isotopologues will be low. Re-evaluate your labeling strategy (duration, tracer concentration).[1] |
| Instrument Sensitivity | Verify the mass spectrometer is performing optimally by running a standard sensitivity check. |
Question 5: My mass isotopologue distribution (MID) data looks incorrect after analysis. What are common data processing errors?
Answer: Accurate data analysis is crucial for meaningful interpretation of stable isotope tracing experiments. A major and often overlooked step is the correction for the natural abundance of stable isotopes.
The Importance of Natural Abundance Correction:
Logical Flow for Data Correction:
Solution: Utilize software tools designed for natural abundance correction. Several open-source and commercial software packages are available that can perform this correction.[2][8][9] These tools use matrix-based methods to subtract the contribution of naturally abundant isotopes, providing the true enrichment from your tracer.[5][9]
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells
This protocol is a standard procedure for extracting polar metabolites from cultured adherent cells for stable isotope tracing analysis.[4]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Aspirate the labeling medium from the cells.
-
Wash the cells once with ice-cold PBS to remove any remaining medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well of the culture plate.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.[4]
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolite Analysis
This is a general protocol for the analysis of polar metabolites using HILIC coupled to a high-resolution mass spectrometer.[4]
Materials:
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
HILIC column
-
High-resolution mass spectrometer
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Set up the LC gradient for HILIC separation. A typical gradient starts at a high organic concentration and gradually increases the aqueous component.
-
Configure the mass spectrometer to acquire data in both positive and negative ionization modes using a full scan.
-
Set the mass resolution to >60,000 to accurately resolve different isotopologues.
-
Inject the samples and acquire the data.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Impact of Cell Density on α-D-Glucose-¹³C₂-1 Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing α-D-glucose-¹³C₂-1 labeling in their experiments. It specifically addresses the critical variable of cell density and its impact on metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: How does cell density fundamentally affect cellular metabolism and, consequently, ¹³C labeling patterns?
A1: Cell density is a critical parameter that significantly influences cellular metabolism. At lower densities, typically during the exponential growth phase, cells exhibit high rates of glycolysis, converting a large portion of glucose into lactate, even in the presence of sufficient oxygen (a phenomenon known as the Warburg effect).[1] As cell density increases and cultures enter a stationary phase, there is a notable metabolic shift. This includes a reduction in glycolytic flux, a switch from lactate production to net lactate consumption, and an increased flux through the Pentose Phosphate Pathway (PPP).[1] These metabolic changes directly alter the incorporation and distribution of ¹³C labels from α-D-glucose-¹³C₂-1 into downstream metabolites.
Q2: What is the expected difference in α-D-glucose-¹³C₂-1 labeling between cells in the exponential growth phase versus the stationary phase?
A2: During the exponential growth phase (lower cell density), you can expect to see a high enrichment of ¹³C in lactate. The labeling patterns of TCA cycle intermediates may be less pronounced from glucose-derived carbons as glutamine often serves as a primary anaplerotic substrate.[1] Conversely, in the stationary phase (higher cell density), a decreased ¹³C enrichment in lactate is expected, and potentially even uptake of unlabeled lactate from the medium, which can dilute the isotopic enrichment of pyruvate and downstream metabolites. You may also observe an increased labeling in the intermediates of the Pentose Phosphate Pathway.[1]
Q3: How long should I wait for isotopic steady state to be reached at different cell densities?
A3: The time to reach isotopic steady state depends on the metabolic pathway and the cell proliferation rate. Glycolytic intermediates typically reach isotopic steady state within minutes to a few hours.[2] However, TCA cycle intermediates can take several hours to reach steady state.[2][3] In rapidly proliferating, low-density cultures, the turnover of metabolite pools is faster, potentially leading to a quicker approach to steady state. In high-density, stationary phase cultures, metabolic rates may be slower, which could prolong the time to reach isotopic steady state. It is crucial to experimentally determine the time to isotopic steady state for your specific cell line and conditions by collecting samples at multiple time points.[1]
Q4: Can high cell density and contact inhibition affect the uptake of the ¹³C tracer?
A4: Yes. As cells reach high confluence, contact inhibition can lead to cell cycle arrest and a reduction in nutrient uptake, including glucose. This can result in a lower rate of incorporation of the ¹³C label into intracellular metabolites. It is important to consider the confluency of your cell culture when designing and interpreting your labeling experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low ¹³C enrichment in downstream metabolites at high cell density. | Reduced glucose uptake due to contact inhibition or nutrient depletion. | Ensure adequate nutrient supply in the medium. Consider performing the labeling experiment before cells reach 100% confluency. Normalize labeling data to the intracellular enrichment of early glycolytic intermediates to account for differences in glucose uptake. |
| Inconsistent labeling patterns between replicate experiments at what appears to be the same cell density. | Minor differences in the growth phase (early-log vs. mid-log vs. late-log) can lead to significant metabolic variations. Inconsistent cell counting or seeding. | Standardize cell seeding protocols meticulously. Harvest cells at a very specific cell density or confluency percentage. Use automated cell counters for accuracy. |
| Unexpectedly high M+1 or M+2 isotopologues of TCA cycle intermediates. | Increased activity of anaplerotic pathways, such as pyruvate carboxylase, which is more active in the stationary phase.[1] | This may not be an error but rather a reflection of the metabolic state at high cell density. Use a metabolic model that includes relevant anaplerotic reactions to accurately interpret the data. |
| Dilution of ¹³C label in lactate and pyruvate pools at high cell density. | Switch from lactate production to lactate consumption. Cells may be taking up unlabeled lactate from the medium.[1] | Measure the concentration and isotopic enrichment of extracellular metabolites like lactate. Incorporate these measurements into your metabolic flux analysis model. |
| Wide confidence intervals in metabolic flux estimations. | The chosen tracer may not provide sufficient labeling information for all pathways of interest. The metabolic network model may be incomplete. | Consider using parallel labeling experiments with different tracers (e.g., [U-¹³C]glucose or [U-¹³C]glutamine) to better constrain the model.[2][4] Ensure your metabolic network model accurately represents the cellular metabolism under investigation.[4] |
Quantitative Data: Metabolic Fluxes in CHO Cells
The following tables summarize metabolic flux data for Chinese Hamster Ovary (CHO) cells during the exponential (approximating low to medium cell density) and stationary (approximating high cell density) phases of culture. These values are normalized to the glucose uptake rate and represent the flow of metabolites through key pathways.
Table 1: Central Carbon Metabolism Fluxes in CHO Cells [1]
| Metabolic Flux | Exponential Phase (Day 2) | Stationary Phase (Day 4) |
| Glycolysis | ||
| Glucose -> G6P | 100 | 100 |
| F6P -> G3P | 85.1 | 78.9 |
| G3P -> PYR | 170.2 | 157.8 |
| Pentose Phosphate Pathway | ||
| G6P -> Ru5P | 14.9 | 21.1 |
| Lactate Metabolism | ||
| PYR -> Lactate | 88.5 | -15.2 (uptake) |
| TCA Cycle & Anaplerosis | ||
| PYR -> Acetyl-CoA (PDH) | 49.3 | 50.1 |
| PYR -> OAA (PC) | 20.1 | 10.5 |
| Acetyl-CoA -> Citrate | 65.4 | 62.3 |
| α-KG -> Succinyl-CoA | 55.9 | 48.7 |
| Malate -> OAA | 45.8 | 35.1 |
| Malate -> PYR (Malic Enzyme) | 12.3 | 8.9 |
Fluxes are expressed as a molar ratio relative to the glucose uptake rate.
Experimental Protocols
Detailed Methodology for ¹³C-Labeling Experiment at Different Cell Densities
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental goals.
-
Cell Seeding and Culture:
-
Seed cells at two different densities in parallel cultures to represent "low density" (e.g., targeting 30-40% confluency for harvest) and "high density" (e.g., targeting 80-90% confluency for harvest).
-
Culture cells in a standard growth medium. Ensure consistent culture conditions (temperature, CO₂, humidity).
-
-
Media Preparation for Labeling:
-
Prepare a labeling medium by supplementing glucose-free medium with a known concentration of α-D-glucose-¹³C₂-1. The concentration should be similar to that in the standard growth medium.
-
Supplement the labeling medium with dialyzed fetal bovine serum to minimize the introduction of unlabeled glucose and other metabolites.
-
-
Isotope Labeling Procedure:
-
When cells reach the target densities, aspirate the standard growth medium.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a predetermined duration to allow for isotopic labeling. To determine the time to isotopic steady state, perform a time-course experiment (e.g., collecting samples at 0, 1, 4, 8, and 24 hours).[1]
-
-
Metabolite Extraction:
-
To quench metabolism, rapidly aspirate the labeling medium and add ice-cold 80% methanol.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells and collect the cell extract in a microcentrifuge tube.
-
Centrifuge at maximum speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples as required for your analytical platform (e.g., GC-MS).
-
Analyze the samples by mass spectrometry to determine the mass isotopologue distributions of target metabolites.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use the corrected mass isotopologue distributions and measured extracellular fluxes (glucose uptake, lactate secretion/uptake) to calculate intracellular metabolic fluxes using a metabolic flux analysis software package (e.g., INCA, Metran).
-
Visualizations
References
- 1. Metabolic flux analysis of CHO cells at growth and non-growth phases using isotopic tracers and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parallel labeling experiments with [1,2-(13)C]glucose and [U-(13)C]glutamine provide new insights into CHO cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Confluence on Bone Marrow Mesenchymal Stem (BMMSC) Proliferation and Osteogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adapting Cell Lines to α-D-Glucose-¹³C₂ Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adapting cell lines to media containing alpha-D-glucose-¹³C₂.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of adapting cell lines to α-D-glucose-¹³C₂ media?
A1: Adapting cell lines to media containing α-D-glucose-¹³C₂ is a critical step in stable isotope tracing studies. This technique allows researchers to track the metabolic fate of glucose through various cellular pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. By replacing the naturally abundant ¹²C glucose with ¹³C-labeled glucose, scientists can use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to quantify metabolic fluxes and gain insights into cellular metabolism.[1][2][3]
Q2: Why is gradual adaptation necessary?
A2: Directly switching cell lines from standard (light) media to a "heavy" isotope-labeled medium can induce cellular stress, leading to reduced proliferation, altered morphology, or even cell death.[4] A gradual adaptation process allows the cells to adjust their metabolic machinery to the new nutrient source, ensuring the health and viability of the culture for reliable experimental results.
Q3: How long does the adaptation process typically take?
A3: The duration of the adaptation process can vary depending on the cell line. A common practice is to culture the cells for at least five passages in the labeled medium to ensure complete incorporation of the heavy isotope.[5][6] Monitoring cell growth and viability throughout the process is crucial to determine when the cells have fully adapted.
Q4: Why is dialyzed fetal bovine serum (dFBS) recommended?
A4: Standard fetal bovine serum (FBS) contains endogenous levels of small molecules like glucose and amino acids.[1] These unlabeled molecules will compete with the ¹³C-labeled glucose, diluting the isotopic enrichment and interfering with the accuracy of the labeling experiment.[1] Dialyzed FBS has these small molecules removed, ensuring that the cells primarily utilize the labeled glucose provided in the medium.[1]
Troubleshooting Guide
Issue 1: Reduced Cell Growth and Viability
Symptoms:
-
Slower proliferation rate compared to cells in standard media.
-
Decreased cell viability as determined by methods like trypan blue exclusion.
-
Visible changes in cell morphology (e.g., rounding, detachment of adherent cells).[7]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Cellular Stress from Abrupt Media Change | Implement a gradual adaptation protocol. Start with a 50:50 mixture of the original and the new ¹³C-glucose medium and progressively increase the proportion of the new medium with each passage (e.g., 75:25, 87.5:12.5, 100:0).[4] |
| Sub-optimal Seeding Density | During adaptation, consider seeding cultures at a higher density than for routine passaging to mitigate stress. |
| Nutrient Depletion | Ensure the basal medium formulation is appropriate for your cell line and that all necessary supplements, apart from glucose, are present in adequate concentrations. |
| Mycoplasma Contamination | Test your cell culture for mycoplasma contamination, as this can affect cell health and growth. If positive, discard the culture and start with a fresh, uncontaminated stock.[7] |
Issue 2: Incomplete Isotopic Labeling
Symptoms:
-
Mass spectrometry results show a lower-than-expected percentage of ¹³C incorporation in downstream metabolites.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Presence of Unlabeled Glucose | Ensure you are using a glucose-free basal medium and dialyzed fetal bovine serum (dFBS) to minimize sources of unlabeled glucose.[1] |
| Insufficient Adaptation Time | Extend the adaptation period. Cells typically require several passages (at least five doublings) to achieve a high level of isotopic enrichment.[5][6] |
| Metabolic Reprogramming | Cells may alter their metabolic pathways in response to the new medium. Consider performing a time-course experiment to determine the optimal labeling duration to reach an isotopic steady state for your pathway of interest.[1] |
Issue 3: Contamination of the Culture
Symptoms:
-
Cloudy appearance of the culture medium.
-
Sudden drop in pH (indicated by a color change of the phenol red indicator).
-
Visible microbial contamination under a microscope.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Improper Aseptic Technique | Strictly adhere to aseptic techniques when preparing the ¹³C-glucose medium and handling cell cultures. Work in a certified biological safety cabinet.[8][9] |
| Contaminated Reagents | Ensure all media components, including the ¹³C-glucose powder or stock solution, are sterile. If the labeled glucose is not supplied sterile, prepare a concentrated stock solution and sterilize it by passing it through a 0.22 µm syringe filter before adding it to the sterile basal medium.[1][8] |
Experimental Protocols
Protocol 1: Preparation of α-D-Glucose-¹³C₂ Labeling Medium
Materials:
-
Glucose-free basal medium (e.g., DMEM, RPMI-1640)
-
α-D-Glucose-¹³C₂
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Standard supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile, cell culture grade water
-
0.22 µm sterile filter unit
Procedure:
-
Reconstitute Basal Medium: If using a powdered medium, reconstitute it in sterile, cell culture grade water according to the manufacturer's instructions.
-
Prepare ¹³C-Glucose Stock Solution:
-
Calculate the amount of α-D-glucose-¹³C₂ needed to achieve the desired final concentration in your medium (e.g., 25 mM).
-
Dissolve the α-D-glucose-¹³C₂ in a small volume of sterile water.
-
Sterile filter the stock solution using a 0.22 µm syringe filter.[8]
-
-
Supplement the Medium:
-
Add the required volume of dFBS to the basal medium.
-
Add other supplements like L-glutamine and antibiotics.
-
-
Add ¹³C-Glucose Tracer: Aseptically add the sterile α-D-glucose-¹³C₂ stock solution to the supplemented basal medium to reach the final desired concentration.[8]
-
Final Filtration and Storage:
-
Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.
-
Store the prepared medium at 4°C for short-term use or at -20°C for long-term storage.[1]
-
Protocol 2: Gradual Adaptation of Adherent Cell Lines
Procedure:
-
Establish a Reference Culture: Maintain a parallel culture of your cells in their original, unlabeled medium throughout the adaptation process. This will serve as a control for monitoring growth and morphology.
-
Passage 1 (50% New Medium): At the first passage, subculture the cells at a 1:2 ratio into a medium containing a 1:1 mixture of the original medium and the complete ¹³C-glucose labeling medium.
-
Monitor the Culture: Regularly observe the cells for any changes in morphology and monitor their growth rate.
-
Subsequent Passages: If the cells in the mixed medium appear healthy and are proliferating as expected, continue to increase the proportion of the ¹³C-glucose medium at each subsequent passage. A typical progression is:
-
Passage 2: 25% original medium, 75% new medium.
-
Passage 3: 12.5% original medium, 87.5% new medium.
-
Passage 4: 100% new medium.
-
-
Full Adaptation: Once the cells are growing consistently in 100% ¹³C-glucose medium and their growth rate and morphology are comparable to the reference culture, they can be considered adapted. This typically takes at least five passages.[5][6]
Visualizations
Caption: Workflow for adapting cell lines to ¹³C-glucose media.
Caption: Incorporation of ¹³C from glucose into central carbon metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. expressionsystems.com [expressionsystems.com]
- 5. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating Metabolic Flux Analysis with Isotopic Tracers
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic fluxes is essential for unraveling cellular physiology, identifying novel therapeutic targets, and optimizing bioprocesses. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for these quantitative assessments. The choice of isotopic tracer is a critical determinant of the precision and accuracy of the resulting flux estimations. This guide provides an objective comparison of commonly used ¹³C-labeled tracers, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of metabolic networks.
The use of multiple isotopic tracers in parallel labeling experiments has emerged as a robust strategy for validating and refining metabolic flux models.[1] This approach enhances the precision of flux estimates and allows for the resolution of complex metabolic pathways that are often ambiguous with a single tracer.[1] By culturing cells under identical conditions with different labeled substrates in separate experiments, researchers can obtain complementary labeling patterns that better constrain the mathematical models used in MFA.[2]
Quantitative Comparison of Tracer Performance
The precision of flux estimations for different metabolic pathways is highly dependent on the specific ¹³C tracer used. Computational and experimental evaluations have identified optimal tracers for specific parts of central carbon metabolism.
A study by Metallo et al. (2009) systematically evaluated various ¹³C-labeled glucose and glutamine tracers for their ability to precisely estimate fluxes in a mammalian carcinoma cell line. The findings highlight that no single tracer is optimal for all pathways, underscoring the need for careful tracer selection based on the specific research question. For instance, [1,2-¹³C₂]glucose provides the most precise estimates for glycolysis and the pentose phosphate pathway (PPP), while [U-¹³C₅]glutamine is the preferred tracer for analyzing the tricarboxylic acid (TCA) cycle.[3][4]
Table 1: Optimal Isotopic Tracers for Central Carbon Metabolism Pathways
| Metabolic Pathway | Optimal Tracer | Rationale |
| Glycolysis | [1,2-¹³C₂]Glucose | Provides high precision for fluxes in upper glycolysis.[5] |
| Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]Glucose | Offers superior resolution for the oxidative and non-oxidative branches of the PPP.[3][5] |
| TCA Cycle & Anaplerosis | [U-¹³C₅]Glutamine | Excellent for probing the TCA cycle, especially in cells where glutamine is a major anaplerotic substrate.[3][4] |
| Overall Network Analysis | [1,2-¹³C₂]Glucose | Considered one of the best single tracers for overall network analysis.[3] |
To illustrate the application of parallel labeling, a study by Ahn and Antoniewicz (2013) used [1,2-¹³C]glucose and [U-¹³C]glutamine to determine metabolic fluxes in Chinese Hamster Ovary (CHO) cells during exponential growth and early stationary phases. The combined analysis of these two tracers provided a detailed and robust flux map.
Table 2: Metabolic Fluxes in CHO Cells Determined by Parallel Labeling with [1,2-¹³C]glucose and [U-¹³C]glutamine
| Metabolic Flux (mmol/gDW/h) | Exponential Growth (Day 2) | Early Stationary (Day 5) |
| Glucose Uptake | 1.00 ± 0.04 | 0.55 ± 0.03 |
| Lactate Production | 1.25 ± 0.06 | 0.80 ± 0.04 |
| Glutamine Uptake | 0.15 ± 0.01 | 0.08 ± 0.01 |
| Glycolysis (Glucose -> Pyruvate) | 0.95 ± 0.05 | 0.50 ± 0.03 |
| Pentose Phosphate Pathway | 0.10 ± 0.01 | 0.04 ± 0.01 |
| TCA Cycle (Citrate Synthase) | 0.30 ± 0.02 | 0.15 ± 0.01 |
| Anaplerosis (Pyruvate Carboxylase) | 0.12 ± 0.01 | 0.06 ± 0.01 |
Data adapted from Ahn and Antoniewicz (2013).[6]
Experimental Protocols
A generalized protocol for a parallel ¹³C labeling experiment in mammalian cells for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided below.
Protocol: Parallel ¹³C Labeling Experiment in Mammalian Cells
1. Cell Culture and Media Preparation:
-
Culture mammalian cells of interest to a sufficient density for passaging into experimental conditions.
-
Prepare two types of custom labeling media. Both media should be identical in composition except for the isotopic tracer. For example:
-
Medium A: Basal medium (e.g., DMEM) containing [1,2-¹³C₂]glucose and unlabeled glutamine.
-
Medium B: Basal medium (e.g., DMEM) containing unlabeled glucose and [U-¹³C₅]glutamine.
-
2. Isotopic Labeling:
-
Seed cells into replicate culture plates for each labeling condition.
-
Once cells have reached the desired confluency (typically mid-exponential phase), replace the standard growth medium with the prepared labeling media.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This should be determined empirically for the specific cell line and experimental conditions, but typically ranges from several hours to 24 hours.[7]
3. Metabolite Extraction:
-
After the labeling period, rapidly quench metabolism and extract intracellular metabolites. A common method involves:
-
Aspirating the labeling medium.
-
Washing the cell monolayer with ice-cold saline.
-
Adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the plate.
-
Scraping the cells and collecting the cell lysate.
-
Centrifuging the lysate to pellet cell debris and collecting the supernatant containing the metabolites.
-
4. Sample Preparation for GC-MS Analysis:
-
Dry the metabolite extracts, for example, under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
5. GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). The instrument will separate the metabolites, and the mass spectrometer will detect the mass isotopomer distributions of the targeted metabolites.
6. Data Analysis and Flux Calculation:
-
The measured mass isotopomer distributions, along with measured extracellular uptake and secretion rates (e.g., glucose, lactate, glutamine), are used as inputs for MFA software (e.g., INCA, Metran).[2]
-
The software uses an iterative algorithm to estimate the intracellular metabolic fluxes that best fit the experimental data.
Visualizing Metabolic Networks and Workflows
Diagrams are crucial for understanding the complex relationships in metabolic flux analysis.
Signaling pathways, such as the mTOR pathway, play a crucial role in regulating cellular metabolism. mTOR signaling integrates environmental cues to control processes like glucose uptake, glycolysis, and lipid synthesis, thereby influencing metabolic fluxes.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Parallel labeling experiments with [1,2-(13)C]glucose and [U-(13)C]glutamine provide new insights into CHO cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to α-D-Glucose-13C2-1 and [U-13C6]Glucose for Metabolic Research
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the selection of an appropriate isotopic tracer is a critical determinant of experimental success. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled glucose tracers, α-D-glucose-13C2-1 (also referred to as [1,2-¹³C₂]glucose) and [U-¹³C₆]glucose, to facilitate informed decision-making in metabolic flux analysis and related studies.
The choice between a specifically labeled glucose, such as α-D-glucose-13C2-1, and a uniformly labeled one like [U-¹³C₆]glucose, fundamentally depends on the specific metabolic pathways under investigation. While both are powerful tools for tracing the fate of glucose carbons, their distinct labeling patterns provide different insights into the intricate network of cellular metabolism.[1]
Principles of Metabolic Tracing
Stable isotope tracers, such as those incorporating ¹³C, are non-radioactive molecules that are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions.[2] By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish between labeled and unlabeled metabolites, thereby quantifying metabolic fluxes and pathway activities.[2]
α-D-Glucose-13C2-1 ([1,2-¹³C₂]glucose): This tracer has ¹³C labels on the first and second carbon atoms of the glucose molecule.[3] Its primary strength lies in its ability to distinguish between the glycolytic and the pentose phosphate pathway (PPP).[4] When [1,2-¹³C₂]glucose is metabolized via glycolysis, the C1 and C2 labels are retained in downstream metabolites like pyruvate and lactate.[4] However, in the oxidative phase of the PPP, the C1 carbon is lost as CO₂, resulting in singly labeled pentose phosphates that can re-enter glycolysis.[4] This differential labeling pattern allows for the precise estimation of the relative flux through these two critical pathways.[5][6]
[U-¹³C₆]Glucose: In this uniformly labeled tracer, all six carbon atoms are ¹³C isotopes.[7] This makes it an excellent tool for tracing the complete carbon backbone of glucose through central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.[2][8] It provides detailed information on the contribution of glucose to the synthesis of various downstream metabolites, such as amino acids and fatty acids.[9]
Comparative Analysis of Tracer Performance
The optimal choice of a ¹³C-labeled glucose tracer is highly dependent on the metabolic pathways of interest. A computational evaluation of various ¹³C glucose tracers in a human lung carcinoma cell line (A549) has provided quantitative insights into their performance for different metabolic subnetworks.
| Metabolic Pathway/Network | [1,2-¹³C₂]glucose Performance Score | [U-¹³C₆]glucose Performance Score |
| Glycolysis | High | Moderate |
| Pentose Phosphate Pathway | High | Moderate |
| TCA Cycle | Moderate | High |
| Overall Central Carbon Metabolism | High | Moderate |
Higher scores indicate more precise flux estimates. This data is a qualitative summary based on findings that [1,2-¹³C₂]glucose provides the most precise estimates for glycolysis and the PPP, while uniformly labeled tracers are generally preferred for TCA cycle analysis.[5][6]
Experimental Protocols
A generalized experimental workflow for ¹³C-Metabolic Flux Analysis (MFA) using ¹³C-labeled glucose is outlined below. This protocol is adaptable for both α-D-glucose-13C2-1 and [U-¹³C₆]glucose.
Cell Culture and Isotope Labeling
-
Objective: To label cellular metabolites by culturing cells in a medium containing the ¹³C-labeled glucose tracer.
-
Procedure:
-
Culture mammalian cells to a steady-state in a defined medium containing unlabeled glucose.
-
Switch the medium to one containing either [1,2-¹³C₂]glucose or [U-¹³C₆]glucose at a known concentration. The system should reach a metabolic and isotopic steady state to ensure that the labeling patterns in the metabolites accurately reflect the metabolic fluxes.[1] The time required to reach this state can vary, with glycolytic intermediates labeling within minutes and TCA cycle intermediates taking longer.[1]
-
Metabolite Extraction
-
Objective: To quench metabolic activity and extract intracellular metabolites.
-
Procedure:
-
Rapidly quench the cells' metabolic activity, typically using ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells and separate the protein precipitate from the metabolite-containing supernatant by centrifugation.
-
Analytical Measurement
-
Objective: To determine the mass isotopomer distribution of key metabolites.
-
Procedure:
Data Analysis and Flux Calculation
-
Objective: To calculate the metabolic fluxes from the mass isotopomer distribution data.
-
Procedure:
-
The raw mass spectrometry data is corrected for the natural abundance of ¹³C.
-
The corrected data is then used in a metabolic model to estimate the intracellular metabolic fluxes. This is often done using specialized software that employs computational algorithms to fit the experimental data to a metabolic network model.
-
Visualization of Metabolic Pathways
The following diagrams illustrate the flow of the ¹³C labels from both tracers through central carbon metabolism.
Caption: Metabolic fate of [1,2-¹³C₂]glucose.
Caption: Metabolic fate of [U-¹³C₆]glucose.
Conclusion
The selection between α-D-glucose-13C2-1 and [U-¹³C₆]glucose is a critical decision in the design of metabolic studies. α-D-glucose-13C2-1 offers superior precision for dissecting the fluxes through glycolysis and the pentose phosphate pathway.[5][6] In contrast, [U-¹³C₆]glucose is the preferred tracer for a comprehensive analysis of the TCA cycle and for tracing the glucose carbon backbone into a wide array of biosynthetic pathways.[5][6] By carefully considering the specific research question and the metabolic pathways of interest, researchers can select the optimal tracer to generate high-quality, insightful data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alpha-D-glucose-1,2-((13)C2) | C6H12O6 | CID 11959770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. Using [U-13C6]-Glucose Tracer to Study Metabolic Changes in Oncogene-Induced Senescence Fibroblasts | Springer Nature Experiments [experiments.springernature.com]
- 9. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of [U-13C6]glucose in human plasma using liquid chromatography/isotope ratio mass spectrometry compared with two other mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to alpha-D-glucose-13C2 and [6,6-2H2]glucose for In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolic research, stable isotope tracers are indispensable for elucidating the intricate network of biochemical pathways in vivo. The choice of tracer is critical and contingent on the specific metabolic question being addressed. This guide provides an objective comparison of two widely used glucose tracers: alpha-D-glucose labeled with two Carbon-13 isotopes (alpha-D-glucose-13C2) and D-glucose labeled with two deuterium atoms at the C6 position ([6,6-2H2]glucose). This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal tracer for their in vivo studies.
At a Glance: Key Differences and Primary Applications
The fundamental distinction between 13C- and 2H-labeled glucose tracers lies in the fate of the isotopic label during metabolism. Carbon-13 is incorporated into the carbon backbone of downstream metabolites, making it ideal for tracing the flow of carbon through intracellular pathways. In contrast, the deuterium atoms on the C6 position of [6,6-2H2]glucose are not lost during the initial stages of glycolysis, making this tracer a robust tool for quantifying whole-body glucose kinetics.
| Feature | alpha-D-glucose-13C2 (e.g., [1,2-13C2]glucose) | [6,6-2H2]glucose |
| Isotope | Carbon-13 (¹³C) | Deuterium (²H) |
| Primary Application | Intracellular Metabolic Flux Analysis (MFA) | Whole-body glucose turnover and Endogenous Glucose Production (EGP) |
| Key Pathways | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | Glucose appearance and disappearance, Gluconeogenesis |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | GC-MS, LC-MS, NMR Spectroscopy |
| Strengths | - Provides detailed information on intracellular carbon transitions.[1] - Excellent for resolving fluxes between glycolysis and the PPP.[2][3] | - Reliable for measuring the rate of appearance of glucose in circulation.[4] - Deuterium on C6 is not lost during glycolysis, simplifying EGP calculations. |
| Limitations | - Potential for carbon recycling can complicate whole-body kinetic studies if not properly modeled.[5] | - Provides limited information on intracellular pathway choices. |
Quantitative Performance Data
The selection of a tracer is often guided by its performance in measuring specific metabolic fluxes. The following table summarizes quantitative data from studies utilizing either 13C2-labeled glucose or [6,6-2H2]glucose. A direct comparison study using [3,4-13C2]glucose and [6,6-2H2]glucose found no significant difference in the measured rate of glucose production in rats, indicating that 13C2-labeled glucose can be a valid alternative for this measurement.[6][7]
| Parameter | Tracer | Animal Model/Subject | Measured Flux/Value | Reference |
| Glucose Production (GP) | [3,4-13C2]glucose | Rats | 42 ± 4 µmol/kg/min | [6][7] |
| Glucose Production (GP) | [6,6-2H2]glucose | Rats | 42 ± 4 µmol/kg/min | [6][7] |
| Pentose Cycle (PC) Activity | [1,2-13C2]glucose | Human Hepatoma Cells (in vitro) | 5.73 ± 0.52% of glucose flux | [3] |
| Endogenous Glucose Production (EGP) | [6,6-2H2]glucose | Humans | ~20 µmol/kg/min (in fasted state) | [4][8] |
| Lactate 13C Enrichment (from glycolysis) | [1,2-13C2]glucose | Traumatized Human Brain | 14.7% (doubly-labeled) | [9] |
| Lactate 13C Enrichment (from PPP) | [1,2-13C2]glucose | Traumatized Human Brain | 2.0% (singly-labeled) | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data in in vivo tracer studies. A commonly employed method is the primed-constant infusion technique, which aims to achieve a steady-state isotopic enrichment in the plasma.
Protocol 1: Primed-Constant Infusion of [6,6-2H2]glucose for Measuring Endogenous Glucose Production (EGP)
This protocol is adapted from studies in humans and is designed to measure whole-body glucose appearance.[4][8]
-
Animal/Subject Preparation: Subjects are typically fasted overnight to reach a post-absorptive state.
-
Catheterization: Insert catheters for tracer infusion and blood sampling.
-
Tracer Preparation: Prepare a sterile solution of [6,6-2H2]glucose in saline.
-
Priming Bolus Dose: Administer a priming bolus of [6,6-2H2]glucose to rapidly achieve isotopic steady state. A typical priming dose is around 80 µmol/kg.[4][8]
-
Constant Infusion: Immediately following the bolus, begin a continuous intravenous infusion at a rate of approximately 0.80 µmol/kg/min.[4][8]
-
Blood Sampling: Collect blood samples at baseline (before infusion) and at regular intervals during the infusion to confirm isotopic steady state.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analysis: Plasma glucose enrichment is determined by GC-MS. EGP is calculated from the tracer infusion rate and the steady-state plasma enrichment of [6,6-2H2]glucose.
Protocol 2: Intravenous Infusion of [1,2-13C2]glucose for Metabolic Flux Analysis in Mice
This protocol is a general guideline for tracing intracellular glucose metabolism in a mouse model.[10]
-
Animal Preparation: Mice are fasted for a defined period (e.g., 6 hours) to reduce background from dietary glucose.
-
Anesthesia and Catheterization: Anesthetize the mouse and place a catheter in the tail vein for infusion.
-
Tracer Preparation: Prepare a sterile solution of [1,2-13C2]glucose in saline.
-
Bolus and Infusion: Administer an intraperitoneal bolus of [U-13C]glucose (e.g., 0.4 mg/g) followed by a continuous tail vein infusion (e.g., 0.012 mg/g/min) for a defined period (e.g., 30-50 minutes) to approach isotopic steady state in the tissue of interest.
-
Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly excise and freeze the tissues of interest in liquid nitrogen to quench metabolism.
-
Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).
-
Analysis: The isotopic enrichment of downstream metabolites (e.g., lactate, TCA cycle intermediates) is determined by GC-MS or LC-MS/MS to calculate metabolic fluxes.
Visualizing Metabolic Fates and Workflows
Diagrams created using Graphviz (DOT language) illustrate key concepts in tracer-based metabolic studies.
Caption: Fate of 13C labels from [1,2-13C2]glucose in Glycolysis and the PPP.
Caption: General experimental workflow for in vivo stable isotope tracer studies.
Conclusion
The choice between alpha-D-glucose-13C2 and [6,6-2H2]glucose for in vivo studies is dictated by the research question. For quantifying systemic glucose kinetics, such as whole-body glucose turnover and endogenous glucose production, [6,6-2H2]glucose is the tracer of choice due to the stability of its deuterium labels during glycolysis. For elucidating the activity of intracellular metabolic pathways, particularly the interplay between glycolysis and the pentose phosphate pathway, alpha-D-glucose-13C2 (specifically [1,2-13C2]glucose) provides more detailed and precise information by tracing the fate of the carbon skeleton. By understanding the distinct advantages and applications of each tracer, researchers can design more targeted and informative in vivo metabolic studies.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C- and 2H-labelled glucose compared for minimal model estimates of glucose metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of [3,4-13C2]glucose to [6,6-2H2]glucose as a tracer for glucose turnover by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]
- 9. High-physiological and supra-physiological 1,2-13C2 glucose focal supplementation to the traumatised human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Alpha-D-Glucose-¹³C₂-1 Tracing for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and validation of alpha-D-glucose-¹³C₂-1 (commonly referred to as [1,2-¹³C₂]glucose) as a tracer in metabolic flux analysis (MFA). We will explore its advantages over other tracers, provide detailed experimental protocols, and present a framework for data interpretation, supported by quantitative data and visualizations to aid in your research and drug development endeavors.
Introduction to ¹³C Metabolic Flux Analysis
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1][2] By introducing a substrate labeled with a stable isotope like ¹³C, researchers can track the incorporation of this label into various downstream metabolites.[2] This allows for the elucidation of pathway contributions to cellular metabolism, making it a cornerstone for understanding cellular physiology in contexts ranging from metabolic engineering to cancer research.[2] The choice of the isotopic tracer is critical as it largely determines the precision with which metabolic fluxes can be estimated.[3][4]
Alpha-D-Glucose-¹³C₂-1: A Superior Tracer for Central Carbon Metabolism
[1,2-¹³C₂]glucose is a specialized tracer where the first and second carbon atoms are substituted with ¹³C.[5][6] This specific labeling pattern offers distinct advantages, particularly in distinguishing between glycolysis and the pentose phosphate pathway (PPP).[7]
-
Glycolysis: The C1-C2 bond is maintained, resulting in doubly labeled downstream metabolites.[7]
-
Oxidative PPP: The C1 carbon is lost as ¹³CO₂, leading to singly labeled metabolites.[8]
This differential labeling allows for precise measurement of the relative fluxes through these two major glucose-catabolizing pathways.[7][9] Studies have shown that [1,2-¹³C₂]glucose provides the most precise estimates for glycolysis, the PPP, and the overall central carbon metabolism network compared to other glucose tracers.[3][4]
Comparative Analysis of Common ¹³C-Glucose Tracers
The selection of a glucose tracer is contingent on the specific metabolic pathway under investigation. The following table summarizes the key characteristics and applications of common ¹³C-glucose tracers.
| Tracer | Primary Applications | Advantages | Limitations |
| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway (PPP) vs. Glycolysis Flux.[3][4][7] | Precisely measures the relative contributions of glycolysis and the PPP.[7] The C1-C2 bond cleavage in the PPP creates distinct labeling patterns.[7] | Less informative for tracking the entire carbon backbone into the TCA cycle compared to uniformly labeled glucose.[7] |
| [U-¹³C₆]Glucose | General carbon tracing, TCA cycle analysis. | Robust for tracking the fate of all six glucose carbons into various biosynthetic pathways. | Can be less precise for resolving fluxes at specific branch points like the PPP. |
| [1-¹³C]Glucose | Glycolysis and PPP. | Commonly used, but less precise than [1,2-¹³C₂]glucose for PPP flux.[3][4] | The single label can be lost early in the PPP, limiting downstream tracing. |
| [6,6-²H₂]Glucose | Whole-body glucose turnover (in vivo studies).[7] | Deuterium labels do not interfere with ¹³C-based measurements, allowing for dual tracer studies.[7] | Does not provide detailed information on intracellular carbon transitions.[7] |
Experimental Protocol for ¹³C-MFA using [1,2-¹³C₂]Glucose
A typical MFA experiment involves several key stages, from cell culture to data analysis.
1. Media Preparation and Cell Culture:
-
Prepare Labeling Medium: Supplement glucose-free base medium with a defined concentration of [1,2-¹³C₂]glucose. The final concentration should be optimized for the specific cell line and experimental goals.[2][8]
-
Cell Seeding: Seed cells in standard culture vessels and grow them in a regular, unlabeled medium until they reach the desired confluency (typically mid-exponential growth phase).[2][8]
2. Isotope Labeling:
-
Medium Exchange: Aspirate the unlabeled medium and replace it with the pre-warmed [1,2-¹³C₂]glucose labeling medium.[8]
-
Incubation: Place the cells back into the incubator for a desired labeling period. The incubation time depends on the metabolic pathway of interest and the time required to reach a steady isotopic state.[8]
3. Metabolite Extraction:
-
Quenching: To halt enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold saline or PBS.[8]
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to precipitate proteins and extract metabolites.
4. Sample Analysis:
-
Derivatization (for GC-MS): The extracted metabolites are often chemically modified to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.
-
LC-MS/MS or GC-MS Analysis: The labeled and unlabeled metabolites are separated and their mass isotopomer distributions (MIDs) are measured.
5. Data Analysis and Flux Calculation:
-
MID Determination: The raw mass spectrometry data is processed to determine the fractional abundance of each isotopologue for key metabolites.
-
Metabolic Modeling: A metabolic network model with known carbon transitions is used.
-
Flux Estimation: By minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the model, the intracellular fluxes can be estimated using software packages like INCA, Metran, or 13CFLUX2.[2]
Interpretation of [1,2-¹³C₂]Glucose Tracing Data
The key to interpreting data from [1,2-¹³C₂]glucose lies in analyzing the mass isotopologue distributions (MIDs) of downstream metabolites. An isotopologue is a molecule that differs only in its isotopic composition. A metabolite with 'n' carbon atoms can have isotopologues with masses from M+0 (all ¹²C) to M+n (all ¹³C).[9]
When [1,2-¹³C₂]glucose enters glycolysis, the two labeled carbons are retained in pyruvate, leading to the formation of M+2 pyruvate.[9] However, if glucose is metabolized through the oxidative PPP, the C1 carbon is lost, and subsequent re-entry into glycolysis can produce M+1 and M+2 pyruvate.[9] The relative abundance of these pyruvate isotopologues can be used to calculate the split ratio between glycolysis and the PPP.[9]
Validation of Tracing Data
-
Goodness-of-Fit: Statistical tests are used to evaluate how well the flux model fits the experimental data.
-
Multiple Tracers: Using multiple isotopic tracers in parallel experiments can provide complementary information and increase confidence in the flux estimations.[9][10][11]
-
Cross-Validation with Alternative Methods: Comparing the results from ¹³C-MFA with data from other analytical techniques, such as enzymatic assays or HPLC, can help validate the findings.[12] For instance, glucose uptake rates measured by enzymatic assays should be consistent with the influx calculated by MFA.
Conclusion
Alpha-D-glucose-¹³C₂-1 is a powerful and precise tracer for dissecting central carbon metabolism, particularly the fluxes through glycolysis and the pentose phosphate pathway. By following rigorous experimental protocols and validation strategies, researchers can obtain high-quality data to advance our understanding of cellular metabolism in health and disease, and to support the development of novel therapeutics. The ability to link metabolic alterations with drug response makes ¹³C-MFA an invaluable tool in the drug development pipeline.[2][13]
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alpha-D-glucose-1,2-((13)C2) | C6H12O6 | CID 11959770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
alternative tracers to alpha-D-glucose-13C2-1 for TCA cycle analysis
For researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism, the selection of an appropriate isotopic tracer is a critical first step in accurately quantifying metabolic fluxes within the tricarboxylic acid (TCA) cycle. While [1,2-¹³C₂]glucose has its utility, a range of alternative tracers can provide a more nuanced and precise understanding of TCA cycle dynamics, particularly in the context of diseases like cancer where metabolic reprogramming is a hallmark.
This guide provides an objective comparison of commonly used alternative tracers to [1,2-¹³C₂]glucose for TCA cycle analysis, supported by experimental data and detailed methodologies. We will delve into the strengths and limitations of each tracer, offering a clear perspective on which is best suited for specific research questions.
Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The methodology involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally deduce the metabolic fluxes throughout the cellular network. The choice of the ¹³C labeled tracer is critical as it dictates the precision and accuracy of the flux estimations for specific pathways.[1]
Comparison of Key Tracers for TCA Cycle Analysis
The precision of flux estimates for different metabolic pathways is highly dependent on the specific ¹³C tracer used. While [1,2-¹³C₂]glucose is excellent for probing the Pentose Phosphate Pathway (PPP) and glycolysis, other tracers offer superior resolution for the TCA cycle.[2]
| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages |
| [U-¹³C₆]Glucose | Glycolysis, TCA Cycle, Lipogenesis | Labels all carbons, providing a general overview of glucose metabolism and its downstream pathways.[2] | Can be less informative for specific pathways like the PPP compared to positionally labeled tracers.[2] |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Preferred tracer for precise analysis of the TCA cycle , especially in cancer cells where glutamine is a major anaplerotic substrate.[3][4] It produces rich labeling patterns in TCA cycle metabolites.[5] | Provides limited information on glycolytic and PPP fluxes.[4] |
| [1-¹³C]Glutamine | Reductive Carboxylation | Specifically traces the contribution of reductive carboxylation to the TCA cycle. The ¹³C-labeled carbon is lost during oxidative metabolism but retained in citrate and downstream metabolites through reductive carboxylation. | Does not label acetyl-CoA through reductive carboxylation, limiting its use for tracing lipogenesis from glutamine. |
| [5-¹³C]Glutamine | Reductive Carboxylation, Lipogenesis | The isotopic label is incorporated into acetyl-CoA and fatty acids only through reductive carboxylation, making it ideal for tracing the contribution of glutamine to lipid synthesis. | The label is not transferred to fatty acids through the oxidative TCA cycle. |
| ¹³C-Labeled Fatty Acids | Fatty Acid Oxidation (FAO), TCA Cycle | Directly traces the contribution of fatty acid oxidation to the TCA cycle acetyl-CoA pool. | Uptake and metabolism can be cell-type specific. |
| Mixture: [1,2-¹³C₂]Glucose + [U-¹³C₅]Glutamine | Glycolysis, PPP, TCA Cycle, Anaplerosis | Offers a comprehensive analysis of central carbon metabolism by combining the strengths of both tracers.[6] Provides high-quality flux estimates in both glycolysis and the TCA cycle.[6] | Requires more complex data analysis to deconvolve the contributions of each tracer. |
Quantitative Performance of Tracers for TCA Cycle Fluxes
The choice of tracer significantly impacts the precision of flux estimations within the TCA cycle. Studies have shown that glutamine tracers, particularly [U-¹³C₅]glutamine, and mixtures of glucose and glutamine tracers generally outperform glucose-only tracers for resolving TCA cycle fluxes.
Below is a summary of simulated confidence intervals for selected TCA cycle fluxes using different tracers, demonstrating the superior performance of a [1,2-¹³C₂]glucose/[U-¹³C₅]glutamine mixture.
| Flux | [1,2-¹³C₂]Gluc | [U-¹³C₆]Gluc | [U-¹³C₅]Gln | [1,2-¹³C₂]Gluc + [U-¹³C₅]Gln |
| Citrate ↔ α-Ketoglutarate + CO₂ | High Uncertainty | High Uncertainty | Moderate Uncertainty | Low Uncertainty |
| α-Ketoglutarate → Succinate-CoA | High Uncertainty | High Uncertainty | Low Uncertainty | Very Low Uncertainty |
| Succinate ↔ Fumarate | High Uncertainty | High Uncertainty | Low Uncertainty | Very Low Uncertainty |
| Fumarate ↔ Malate | High Uncertainty | High Uncertainty | Low Uncertainty | Very Low Uncertainty |
| Malate → Oxaloacetate | Moderate Uncertainty | Moderate Uncertainty | Low Uncertainty | Very Low Uncertainty |
| Pyruvate → Oxaloacetate | Moderate Uncertainty | Moderate Uncertainty | Low Uncertainty | Very Low Uncertainty |
(Data synthesized from graphical representations of confidence intervals in Metallo et al., 2011)[6]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible metabolic flux analysis. Below are representative protocols for ¹³C-MFA using established tracers.
Protocol 1: ¹³C-MFA using [U-¹³C₅]Glutamine
This protocol outlines the key steps for a typical ¹³C-MFA experiment to probe TCA cycle metabolism using [U-¹³C₅]glutamine.
1. Cell Culture and Isotope Labeling:
-
Seed cells (e.g., 3 x 10⁶ U251 glioblastoma cells) in a 15 cm dish with complete DMEM medium containing 10% FBS, 4 mM L-glutamine, 25 mM glucose, and 1 mM pyruvate. Incubate for 24 hours.[7]
-
Wash the cells twice with phosphate-buffered saline (PBS).[7]
-
Replace the medium with fresh DMEM containing the desired experimental conditions and [U-¹³C₅]L-glutamine (Cambridge Isotope Laboratories, Inc.). The final concentration of the tracer should be similar to the physiological concentration of glutamine.
-
Incubate the cells for a sufficient time to achieve isotopic steady state in the TCA cycle intermediates. This is typically achieved within a few hours for glutamine tracers.[5]
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells twice with cold 0.9% NaCl.
-
Quench metabolism by adding 1 mL of cold acetonitrile (CH₃CN) to the plate.[8]
-
Immediately before scraping, add 250 μL of HyPure water to the plate.[8]
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Perform a freeze-thaw cycle to ensure complete cell lysis.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
3. GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen gas.
-
Derivatize the dried metabolites. A common method is to incubate with 20 mg/mL methoxyamine hydrochloride in pyridine for 90 minutes at 70°C, followed by incubation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for 30 minutes at 70°C.[9]
-
Analyze the derivatized samples using a GC-MS system (e.g., Agilent 7890 GC with a 5977 mass selective detector).[9]
-
Acquire data in both scan and selected ion monitoring (SIM) mode to identify metabolites and quantify mass isotopomer distributions.
4. Data Analysis:
-
Correct the raw mass isotopomer distributions for natural ¹³C abundance.
-
Use software such as INCA or Escher-Trace for flux estimation by fitting the corrected labeling data to a metabolic model.[10]
Protocol 2: ¹³C-MFA using a Mixture of [1,2-¹³C₂]Glucose and [U-¹³C₅]Glutamine
This protocol is adapted for a dual-tracer experiment to provide a more comprehensive view of central carbon metabolism.
1. Cell Culture and Isotope Labeling:
-
Follow the same initial cell culture steps as in Protocol 1.
-
For the labeling step, use a medium containing a mixture of [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine. The ratio of labeled to unlabeled substrates should be carefully chosen to ensure adequate labeling without causing metabolic perturbations. A common approach is to use a 1:1 mixture of labeled and unlabeled glucose and supplement with the labeled glutamine.
2. Metabolite Extraction and GC-MS Analysis:
-
The procedures for metabolite extraction and GC-MS analysis are the same as described in Protocol 1.
3. Data Analysis:
-
The data analysis for a dual-tracer experiment is more complex. The metabolic model must account for the entry of both labeled glucose and labeled glutamine into the metabolic network.
-
Specialized software and algorithms are required to deconvolve the labeling patterns and accurately estimate the fluxes.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the flow of tracers through metabolic pathways and the overall experimental process.
Caption: Entry points of different ¹³C tracers into the TCA cycle.
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [en.bio-protocol.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: α-D-glucose-13C2-1 vs. [1,6-13C2]glucose for High-Precision Metabolic Flux Analysis
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the selection of an appropriate isotopic tracer is a critical determinant for the accuracy and resolution of Metabolic Flux Analysis (MFA). This guide provides an objective comparison of two powerful, doubly labeled glucose tracers, α-D-glucose-1,2-13C2 (referred to as [1,2-13C2]glucose in literature) and [1,6-13C2]glucose, to inform experimental design and enhance the precision of metabolic flux quantification.
Executive Summary
Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates of intracellular metabolic reactions. The choice of isotopic tracer profoundly impacts the precision of the resulting flux map. While various 13C-labeled glucose tracers are available, doubly labeled variants have emerged as superior for resolving complex metabolic networks.
Both [1,2-13C2]glucose and [1,6-13C2]glucose are excellent choices for MFA, consistently providing high-precision flux estimates. However, their key strength lies in their synergistic use in parallel labeling experiments. This approach, where two separate cell cultures are grown with each tracer, dramatically enhances the confidence in flux estimations across the central carbon metabolism. For focused studies, [1,2-13C2]glucose offers a distinct advantage in resolving the fluxes of glycolysis and the pentose phosphate pathway (PPP).
Comparative Performance Data
The true power of these tracers is unlocked when used in parallel. The following table summarizes the significant improvement in flux precision when combining data from parallel labeling experiments with [1,2-13C2]glucose and [1,6-13C2]glucose, as demonstrated in studies with E. coli.
| Tracer Strategy | Relative Flux Precision Score | Key Advantages |
| 80% [1-13C]glucose + 20% [U-13C]glucose (Mixture) | 1x (Baseline) | Commonly used, provides broad labeling. |
| 100% [1,2-13C2]glucose (Single) | High | Excellent for glycolysis and PPP flux resolution.[1] |
| 100% [1,6-13C2]glucose (Single) | High | Provides high precision for overall network fluxes. |
| [1,2-13C2]glucose and [1,6-13C2]glucose (Parallel) | ~20x | Synergistic effect dramatically improves precision for the entire central carbon metabolism. [2] |
Delving into the Pathways: Why Doubly Labeled Tracers Excel
The strategic placement of 13C labels in [1,2-13C2]glucose and [1,6-13C2]glucose provides unique labeling patterns in downstream metabolites. These distinct patterns are key to resolving fluxes at critical metabolic branch points.
[1,2-13C2]glucose: A Specialist for Glycolysis and the Pentose Phosphate Pathway
As glucose is metabolized, the fate of the 13C labels from [1,2-13C2]glucose differs depending on the pathway taken. In glycolysis, the six-carbon glucose is split into two three-carbon pyruvate molecules, preserving the adjacent 13C labels. However, in the oxidative PPP, the C1 carbon is lost as CO2. This differential labeling allows for precise quantification of the flux through these competing pathways.[1][3]
[1,6-13C2]glucose: A Robust Tracer for Overall Metabolism
[1,6-13C2]glucose provides a different labeling pattern that is also highly informative for the central carbon metabolism. Its symmetric labeling of the terminal carbons of glucose helps in resolving fluxes around the tricarboxylic acid (TCA) cycle and anaplerotic reactions.
The Synergy of Parallel Labeling
By conducting parallel experiments with both tracers, the resulting datasets provide a more comprehensive set of constraints for the metabolic model.[2] This combined information significantly reduces the uncertainty in the estimated fluxes, leading to a much more precise and reliable metabolic map.[2]
Experimental Protocols
The following is a generalized protocol for a 13C-MFA experiment using parallel labeling with [1,2-13C2]glucose and [1,6-13C2]glucose in cultured cells.
Cell Culture and Media Preparation
-
Cell Seeding: Plate cells in standard growth medium and culture until they reach the desired confluency for the experiment (typically mid-exponential phase).
-
Media Preparation: Prepare two types of labeled media. The basal medium should be identical, with the standard glucose replaced by either [1,2-13C2]glucose or [1,6-13C2]glucose at the desired concentration.
Isotope Labeling
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.
-
Add the pre-warmed labeled medium to the respective parallel cultures.
-
Incubate the cells for a duration sufficient to achieve isotopic steady state. This time is cell-line dependent and should be determined empirically, but is often between 6 and 24 hours.
Metabolite Extraction
-
Quench metabolism rapidly by aspirating the labeling medium and adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell suspension.
-
Centrifuge the suspension to pellet the biomass and collect the supernatant containing the metabolites.
Sample Analysis
-
Dry the metabolite extracts.
-
Derivatize the samples to make the metabolites volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the samples by GC-MS to determine the mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids.
Data Analysis and Flux Calculation
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use a metabolic flux analysis software package (e.g., INCA, Metran) to fit the labeling data from both parallel experiments to a metabolic network model.
-
Estimate the net and exchange fluxes and their corresponding confidence intervals.
-
Perform a goodness-of-fit analysis to ensure the model accurately describes the experimental data.
Visualizing the Concepts
Metabolic Pathways
Caption: Central carbon metabolism pathways traced by 13C-glucose.
Experimental Workflow
Caption: Workflow for parallel labeling 13C-MFA experiments.
Conclusion
For researchers aiming for the highest precision in metabolic flux analysis, the evidence strongly supports the use of doubly labeled glucose tracers. While both [1,2-13C2]glucose and [1,6-13C2]glucose are powerful tracers individually, their combined use in parallel labeling experiments offers an unparalleled level of precision and confidence in the resulting flux map. This synergistic approach is particularly valuable for accurately delineating the complex metabolic reprogramming that occurs in various disease states and in response to therapeutic interventions. By carefully selecting the appropriate tracer strategy, researchers can significantly enhance the quality and impact of their metabolic studies.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Synergistic Application of α-D-Glucose-¹³C₂ and ¹³C-Glutamine Tracers: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise elucidation of cellular metabolic pathways is critical. The use of stable isotope tracers, particularly in combination, offers a powerful approach to unravel the complexities of cellular metabolism. This guide provides a comprehensive comparison of the synergistic use of α-D-glucose-¹³C₂ (specifically [1,2-¹³C₂]glucose) and ¹³C-glutamine tracers, supported by experimental data and detailed protocols.
The combination of these two tracers allows for a more complete and accurate assessment of central carbon metabolism than either tracer used alone. [1,2-¹³C₂]glucose is highly effective for elucidating fluxes through glycolysis and the pentose phosphate pathway (PPP), while uniformly labeled glutamine ([U-¹³C₅]glutamine) is superior for analyzing the tricarboxylic acid (TCA) cycle.[1][2] This synergistic approach is particularly valuable in the context of cancer metabolism, where both glucose and glutamine are key substrates fueling rapid cell proliferation.[3]
Performance Comparison of Isotopic Tracers
The selection of an appropriate isotopic tracer is paramount for the accuracy and precision of metabolic flux analysis (MFA). The following tables summarize the performance of [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine in comparison to other commonly used tracers for key metabolic pathways. The precision of flux estimates is often determined by the confidence intervals, with narrower intervals indicating a more precise measurement.
Table 1: Performance of ¹³C-Glucose Tracers in Metabolic Flux Analysis [1][2][4]
| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides the most precise estimates for glycolysis and the PPP. [1][2] | Less informative for the TCA cycle compared to glutamine tracers. |
| [U-¹³C₆]Glucose | Glycolysis, TCA Cycle, Biosynthesis | Labels all carbons, giving a general overview of glucose metabolism. | Can be less precise for specific pathways like the PPP compared to positionally labeled tracers. |
| [1-¹³C]Glucose | Glycolysis, PPP | Historically used for PPP analysis. | Often outperformed by [1,2-¹³C₂]glucose in terms of precision.[2] |
Table 2: Performance of ¹³C-Glutamine Tracers in Metabolic Flux Analysis [1][2][5]
| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Emerged as the preferred tracer for the analysis of the TCA cycle. [1][2] | Provides limited information on glycolytic pathways. |
| [1-¹³C]Glutamine | TCA Cycle (oxidative vs. reductive flux) | Useful for distinguishing between oxidative and reductive carboxylation pathways.[5] | May provide less comprehensive labeling of all TCA cycle intermediates compared to [U-¹³C₅]glutamine. |
| [5-¹³C]Glutamine | TCA Cycle | Can provide specific information about glutamine entry into the TCA cycle. | Less commonly used than [U-¹³C₅]glutamine for overall TCA cycle analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in metabolic tracer studies. The following are generalized protocols for cell culture and in vivo experiments using ¹³C-labeled glucose and glutamine.
In Vitro Cell Culture Protocol
This protocol outlines the key steps for a typical stable isotope tracing experiment in cultured mammalian cells.
-
Cell Seeding:
-
Plate cells in standard growth medium and culture until they reach approximately 70-80% confluency.[6]
-
-
Media Preparation:
-
Prepare experimental media using a basal medium lacking glucose and glutamine.
-
For the "labeled" medium, supplement with the desired concentrations of [1,2-¹³C₂]glucose and/or [U-¹³C₅]glutamine.
-
For the "unlabeled" control medium, supplement with unlabeled glucose and glutamine at the same concentrations.
-
Add other necessary components such as dialyzed fetal bovine serum (to minimize interference from unlabeled metabolites), penicillin, and streptomycin.[7]
-
Sterile-filter the final media.
-
-
Labeling:
-
Wash the cells with phosphate-buffered saline (PBS) to remove the old medium.
-
Add the prepared labeled or unlabeled medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This is a critical step and the time required can vary between cell lines and metabolic pathways. For example, glycolytic metabolites may reach isotopic steady state within 1.5 hours with a glucose tracer, while TCA cycle metabolites may take 3 hours or more with a glutamine tracer.[4][8]
-
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Quench metabolism by adding a cold extraction solvent, typically 80% methanol.[9]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, or resuspend in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[6]
-
Analyze the samples to determine the mass isotopomer distributions of the metabolites of interest.
-
In Vivo Infusion Protocol
This protocol provides a general outline for in vivo stable isotope tracing in a mouse model.
-
Animal Preparation:
-
Anesthetize the mouse and place a catheter in the lateral tail vein.[10]
-
-
Tracer Infusion:
-
Sample Collection:
-
At the end of the infusion period, collect blood and tissues of interest.
-
Immediately freeze the samples in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction and Analysis:
-
Homogenize the frozen tissues in a cold extraction solvent.
-
Follow the subsequent steps for metabolite extraction and analysis as described in the in vitro protocol.
-
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex interplay of metabolic pathways and the experimental procedures involved in tracer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Navigating the Labyrinth of Metabolic Flux: A Guide to Goodness-of-Fit Analysis for alpha-D-Glucose-13C2-1 MFA Models
For researchers, scientists, and drug development professionals, deciphering the intricate network of metabolic fluxes is paramount to understanding cellular physiology and developing effective therapeutics. 13C Metabolic Flux Analysis (MFA) stands as a cornerstone technique in this endeavor. This guide provides a comprehensive comparison of goodness-of-fit analysis methods for MFA models utilizing alpha-D-glucose-13C2-1, offering a clear path to robust and reliable flux estimations.
At the heart of 13C-MFA lies the crucial step of evaluating how well a proposed metabolic model concurs with experimental data. This "goodness-of-fit" analysis ensures the reliability of the estimated intracellular fluxes. The most prevalent method for this assessment is the chi-square (χ²) test, which quantifies the discrepancy between the measured and model-simulated mass isotopomer distributions (MIDs).[1]
The Chi-Square Test: The Gold Standard in Goodness-of-Fit
The chi-square test is the bedrock of statistical validation in 13C-MFA.[2] It hinges on the sum of squared residuals (SSR), which represents the weighted difference between measured and simulated data.[3] A statistically acceptable fit is achieved when the calculated SSR falls within a specific confidence interval of the χ² distribution, determined by the degrees of freedom (DOF).[1] The p-value, the probability of obtaining the observed SSR if the model is correct, is a key indicator; a p-value greater than 0.05 typically signifies an acceptable fit.[1]
Key Parameters in Chi-Square Goodness-of-Fit Analysis:
| Parameter | Description | Acceptable Range/Value |
| Sum of Squared Residuals (SSR) | The minimized value of the weighted squared differences between measured and simulated MIDs.[1] | Should fall within the 95% confidence interval of the χ² distribution for the given DOF.[1] |
| Degrees of Freedom (DOF) | The number of independent measurements minus the number of estimated free flux parameters.[1] | A higher DOF generally indicates a more robust and overdetermined system.[1] |
| p-value | The probability of observing the calculated SSR (or a more extreme value) if the metabolic model is correct.[1] | A p-value > 0.05 is generally considered to indicate a statistically acceptable model fit.[1] |
Illustrative Example of Goodness-of-Fit Analysis:
To demonstrate the application of these principles, consider a simulated dataset from a 13C-MFA experiment using [1,2-¹³C₂]glucose to probe central carbon metabolism.
| Model Version | Sum of Squared Residuals (SSR) | Degrees of Freedom (DOF) | Chi-Square (χ²) Test (95% Confidence) Result |
| Initial Model | 18.75 | 10 | Rejected (p < 0.05) |
| Refined Model | 10.25 | 10 | Accepted (p = 0.42) |
In this example, the initial model failed the goodness-of-fit test, indicating a significant discrepancy between the simulated and measured data.[4] After refining the model, for instance by including additional relevant reactions, the SSR decreased, leading to a p-value of 0.42, well above the 0.05 threshold, thus indicating a statistically acceptable fit.[1][4]
Beyond the Chi-Square Test: Alternative and Complementary Approaches
While the chi-square test is a powerful tool, it is not without its limitations.[2] Overly complex models can sometimes pass the test, a phenomenon known as overfitting. Conversely, a model might be rejected due to underappreciated measurement errors rather than fundamental inaccuracies in the model structure.[5] Therefore, employing alternative and complementary validation methods is crucial for building confidence in MFA results.
Comparison of Model Validation Strategies:
| Validation Method | Principle | Advantages | Disadvantages |
| Chi-Square (χ²) Goodness-of-Fit Test | Statistical comparison of the discrepancy between measured and simulated mass isotopomer distributions.[4] | Provides a quantitative measure of model fit; widely implemented in MFA software.[2] | Can be sensitive to underestimated measurement errors and may not always prevent overfitting.[5] |
| Parallel Labeling Experiments | Using multiple, distinct 13C-labeled tracers in parallel experiments to challenge the model with diverse datasets.[4] | Provides robust model validation by testing its predictive power across different labeling schemes; can improve the precision of flux estimates.[4] | Requires more extensive and costly experimental work. |
| Validation-Based Model Selection | Reserving a portion of the experimental data (e.g., from a different tracer) for independent model validation after initial fitting.[5][6] | Helps to avoid overfitting by testing the model on data not used for parameter estimation; less susceptible to errors in measurement uncertainty.[5] | Requires the generation of additional, independent datasets.[6] |
| Residual Analysis | Examining the pattern of residuals (the differences between measured and simulated data) for systematic trends. | Can reveal specific areas where the model is failing to capture the data, suggesting targeted model refinements. | Less quantitative than the chi-square test and can be more subjective to interpret. |
The Power of [1,2-¹³C₂]glucose in Resolving Central Carbon Metabolism
The choice of isotopic tracer is a critical determinant of the precision and accuracy of flux estimates.[7] For probing central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP), [1,2-¹³C₂]glucose has been shown to be a highly effective tracer.[1][7] The distinct labeling patterns generated from the C1 and C2 carbons as they traverse these pathways provide strong constraints for resolving the relative fluxes.[8]
Precision of Different Glucose Tracers in Central Carbon Metabolism:
| Metabolic Pathway | [1,2-¹³C₂]glucose | [1-¹³C]glucose | [U-¹³C₆]glucose |
| Glycolysis | High | Moderate | Moderate |
| Pentose Phosphate Pathway | High | High | Low |
| TCA Cycle | Moderate | Low | High |
This table summarizes the general precision of different glucose tracers for key pathways. For a comprehensive analysis of central carbon metabolism, a combination of tracers, such as [1,2-¹³C₂]glucose and a uniformly labeled tracer like [U-¹³C₆]glucose, or the use of parallel labeling experiments, is often recommended to achieve the highest resolution across all pathways.[9]
Experimental Protocols: A Roadmap to Reliable Data
Reproducible and high-quality experimental data are the foundation of any successful 13C-MFA study. The following provides a generalized protocol for a typical experiment using [1,2-¹³C₂]glucose.
1. Cell Culture and Isotopic Labeling:
-
Culture cells in a chemically defined medium to ensure known nutrient composition.
-
During the exponential growth phase, switch the cells to a medium containing a precise mixture of unlabeled and [1,2-¹³C₂]glucose (e.g., 50% of each).
-
Continue the culture until the intracellular metabolites reach an isotopic steady state, which should be determined empirically for the specific cell line and conditions.[1]
2. Sample Collection and Metabolite Extraction:
-
Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is often achieved by quickly washing the cells with ice-cold saline and then adding a cold extraction solvent.[10]
-
Extract intracellular metabolites using a suitable solvent, such as a methanol/water mixture.[11]
3. Measurement of Mass Isotopomer Distributions:
-
Analyze the extracted metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.[12]
4. Flux Estimation and Goodness-of-Fit Analysis:
-
Utilize specialized 13C-MFA software (e.g., METRAN, 13CFLUX2, OpenFLUX) to estimate the intracellular fluxes by minimizing the SSR between the measured and simulated MIDs.[10][13][14]
-
Perform a chi-square test and other statistical analyses to evaluate the goodness-of-fit of the model.[15]
Visualizing the Workflow and Metabolic Pathways
To further clarify the process, the following diagrams illustrate the general workflow of a 13C-MFA experiment and the central metabolic pathways interrogated by [1,2-¹³C₂]glucose.
By adhering to rigorous experimental protocols and employing appropriate statistical tests for goodness-of-fit, researchers can confidently utilize this compound tracers to generate high-quality metabolic flux data, paving the way for novel insights in basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. arxiv.org [arxiv.org]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. juser.fz-juelich.de [juser.fz-juelich.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of alpha-D-glucose-13C2-1: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount for ensuring laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of alpha-D-glucose-13C2-1, a non-radioactive, stable isotope-labeled compound.
The critical takeaway for the disposal of compounds labeled with stable isotopes, such as Carbon-13, is that they are not radioactive.[1][2] Consequently, they do not require the specialized handling and disposal protocols mandated for radioactive materials.[2] The disposal procedures are therefore dictated by the chemical properties of the compound itself, which in the case of glucose, is considered non-hazardous.[3][4] As a general rule, compounds enriched with stable isotopes are managed in the same manner as their unenriched counterparts.[1][2]
Key Disposal and Safety Parameters
To facilitate quick reference, the following table summarizes the essential safety and disposal information for this compound.
| Parameter | Information | Citations |
| Chemical Nature | Solid | [5][6] |
| Radioactivity | Not radioactive (stable isotope) | [1][2][] |
| Hazard Classification | Not classified as a hazardous substance | [4][8][9] |
| Primary Disposal Route | Dependent on contamination status; uncontaminated waste may be suitable for regular trash or sanitary sewer. Contaminated waste must follow hazardous waste streams. | [2][3] |
| Environmental Hazards | Should not be released into the environment; avoid letting the product enter drains in large quantities. | [10][11] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and appropriate lab coat. | [3][9] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the decision-making process and actions required for the safe disposal of this compound waste from a laboratory setting.
Step 1: Waste Characterization
Before initiating any disposal procedure, the first and most critical step is to characterize the waste.
-
Confirm Identity: Ensure the waste material is indeed this compound.
-
Assess Contamination: Determine if the this compound has been mixed with any other substances.
-
If the waste is pure, uncontaminated this compound or a simple aqueous solution, proceed to Step 2.
-
If the this compound waste is contaminated with any hazardous materials (e.g., solvents, toxic chemicals, biological agents), the entire mixture must be treated as hazardous waste.[2][3] In this case, proceed to Step 3.
-
Step 2: Disposal of Uncontaminated this compound
For pure, uncontaminated this compound, the following procedures apply.
-
Small Quantities (Solid):
-
Ensure the material is securely contained in a sealed vial or bag.
-
This can typically be disposed of in the regular laboratory trash.[3]
-
-
Aqueous Solutions:
-
Large Quantities:
Step 3: Disposal of Contaminated this compound
If the this compound waste is mixed with hazardous materials, it must be managed as hazardous waste according to the regulations applicable to the hazardous components.[3]
-
Segregation: Keep the contaminated waste separate from all other non-hazardous waste streams.[2][]
-
Container: Use a compatible, leak-proof, and sealed container appropriate for the hazardous components in the mixture.
-
Labeling: Clearly label the waste container with its complete contents, including the names and concentrations of all components (e.g., "this compound mixed with Methanol").[3]
-
Storage: Store the hazardous waste in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal company.[]
Step 4: Disposal of Empty Containers
-
Decontamination: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., water).[3]
-
Rinsate Disposal: The rinsate from uncontaminated containers can be disposed of down the sanitary sewer. If the original material was contaminated, the rinsate must be collected and treated as hazardous waste.
-
Final Disposal: Once decontaminated, the containers can typically be disposed of in the regular trash or recycled, depending on institutional policies.[3]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. moravek.com [moravek.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alpha-D-glucose-1,2-((13)C2) | C6H12O6 | CID 11959770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. isotope.com [isotope.com]
- 11. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling alpha-D-glucose-13C2-1
This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals handling alpha-D-glucose-13C2-1. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. This compound is a stable isotope-labeled chemical and is not radioactive.[1] Therefore, standard chemical handling precautions are required.
| PPE Category | Item | Standard and Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1-compliant. Provides protection against potential splashes and airborne particles.[2][3] |
| Hand Protection | Nitrile Gloves | ASTM D6319-compliant. Protects against incidental skin contact.[2][4] It is recommended to change gloves frequently.[5] |
| Body Protection | Laboratory Coat | Protects skin and clothing from spills and contamination.[2] |
| Footwear | Closed-Toe Shoes | Required in all laboratory settings to protect against spills and falling objects.[4] |
| Respiratory | Fume Hood/Ventilation | Recommended when handling powders to minimize inhalation of airborne particles.[2] A respirator may be necessary for large quantities.[6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for the safe handling of this compound from receipt to disposal, designed to prevent contamination and ensure user safety.
1. Preparation and Area Setup:
-
Designate a specific, well-ventilated area for handling the compound, preferably within a chemical fume hood, to prevent cross-contamination.[2]
-
Ensure the designated workspace is clean and uncluttered.
-
Verify that all required PPE is readily available and in good condition.
-
Assemble all necessary equipment, such as spatulas, weighing paper, and properly labeled containers, before handling the compound.
2. Weighing and Aliquoting:
-
To minimize the risk of inhaling dust, conduct all weighing and aliquoting of the powdered compound within a chemical fume hood or a draft-shielded balance.[2]
-
Handle the compound gently to avoid creating airborne dust.
-
Use anti-static weighing dishes if the material is prone to static electricity.
3. Dissolving and Solution Preparation:
-
When preparing solutions, slowly add the solvent to the weighed this compound to prevent splashing.
-
If sonication is required for dissolution, ensure the container is securely sealed.
4. Storage:
-
Store the compound in a tightly sealed container at room temperature, protected from light and moisture.[7]
5. Spill Cleanup:
-
In the event of a spill, alert personnel in the immediate vicinity.
-
Don the appropriate PPE before cleaning the spill.[2]
-
For a solid spill, gently sweep or vacuum the material into a suitable, labeled container for disposal.[3] Avoid actions that could generate dust.
-
Decontaminate the spill area with soap and water.[2]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a stable isotope-labeled compound, it is not considered radioactive waste.[1]
-
Unused Product: Dispose of surplus or non-recyclable this compound through a licensed professional waste disposal service.[1][8]
-
Contaminated Labware (e.g., pipette tips, tubes): Collect in a designated, labeled waste container.
-
Contaminated PPE (e.g., gloves): Place in a designated waste bag for chemically contaminated items.
-
Environmental Precautions: Do not dispose of this chemical down the drain or in the regular trash to avoid release into the environment.[1][7][8] All waste disposal must adhere to local, state, and federal regulations for chemical waste.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Operational workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. westliberty.edu [westliberty.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. isotope.com [isotope.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
